methyl 4-methyl-1H-indole-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 4-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-4-3-5-9-8(7)6-10(12-9)11(13)14-2/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTOCKRAYJKZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405797 | |
| Record name | methyl 4-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136831-13-5 | |
| Record name | methyl 4-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-methyl-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of methyl 4-methyl-1H-indole-2-carboxylate experimental procedure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the experimental procedure for the synthesis of methyl 4-methyl-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on the well-established Fischer indole synthesis, a reliable and versatile method for the preparation of indole derivatives.
Synthetic Strategy: The Fischer Indole Synthesis
The synthesis of this compound is most effectively achieved through a two-step process commencing with the Fischer indole synthesis to form the core indole structure, followed by esterification to yield the final methyl ester.
The initial step involves the reaction of m-tolylhydrazine with pyruvic acid under acidic conditions. This reaction typically yields a mixture of two constitutional isomers: 4-methyl-1H-indole-2-carboxylic acid and 6-methyl-1H-indole-2-carboxylic acid. The separation of these isomers is a critical step in obtaining the desired product. Following isolation, the purified 4-methyl-1H-indole-2-carboxylic acid is esterified to afford the target compound, this compound.
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Methyl-1H-indole-2-carboxylic acid
This procedure is adapted from established Fischer indole synthesis protocols.[1][2][3][4]
Materials:
-
m-Tolylhydrazine hydrochloride
-
Pyruvic acid
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve m-tolylhydrazine hydrochloride in ethanol. Add an equimolar amount of pyruvic acid to the solution. The mixture is typically stirred at room temperature for a period of time until the formation of the hydrazone is complete, which can be monitored by thin-layer chromatography (TLC). The resulting m-tolylhydrazone of pyruvic acid may precipitate and can be collected by filtration.
-
Cyclization: The dried hydrazone is added portion-wise to pre-heated polyphosphoric acid (PPA) with vigorous stirring. The reaction temperature is a critical parameter and should be carefully controlled, typically in the range of 80-120 °C. The reaction progress is monitored by TLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled and poured onto crushed ice. The acidic mixture is then neutralized with a concentrated solution of sodium hydroxide until a basic pH is achieved. The resulting precipitate, containing a mixture of 4- and 6-methyl-1H-indole-2-carboxylic acid, is collected by filtration, washed with water, and dried.
-
Isomer Separation: The separation of the 4- and 6-methyl isomers is a challenging but crucial step. Column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol mixtures) is a common method for achieving separation. The fractions are monitored by TLC to isolate the desired 4-methyl isomer.
Step 2: Synthesis of this compound (Fischer Esterification)
This is a standard procedure for the esterification of a carboxylic acid.
Materials:
-
4-Methyl-1H-indole-2-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Reaction Setup: A solution of 4-methyl-1H-indole-2-carboxylic acid in a large excess of anhydrous methanol is prepared in a round-bottom flask. A catalytic amount of concentrated sulfuric acid is carefully added.
-
Reaction: The mixture is heated to reflux and the reaction is monitored by TLC until the starting carboxylic acid is consumed.
-
Work-up: The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis. Please note that the yields for the Fischer indole synthesis can vary depending on the reaction conditions and the efficiency of the isomer separation.
| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) |
| 1. Fischer Indole Synthesis | m-Tolylhydrazine, Pyruvic acid | Polyphosphoric Acid | None (or inert) | 80 - 120 | 1 - 4 hours | 40 - 60 (mixture) |
| 2. Esterification | 4-Methyl-1H-indole-2-carboxylic acid, Methanol | Sulfuric Acid | Methanol | Reflux | 4 - 12 hours | > 90 |
Signaling Pathways and Logical Relationships
The reaction mechanism of the Fischer indole synthesis is a well-established pathway in organic chemistry.[1][2] The key steps are illustrated in the following diagram.
Figure 2: Simplified mechanism of the Fischer indole synthesis.
References
Spectroscopic Profile of Methyl 4-Methyl-1H-indole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of methyl 4-methyl-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this document outlines the expected spectroscopic characteristics based on known data of closely related analogs and general principles of spectroscopic analysis. It further details the standard experimental protocols utilized for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of structural analogs, including methyl 1H-indole-2-carboxylate and various methylated indole derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 - 9.5 | br s | 1H | N-H |
| ~7.2 - 7.4 | d | 1H | Ar-H |
| ~7.0 - 7.2 | d | 1H | Ar-H |
| ~6.8 - 7.0 | t | 1H | Ar-H |
| ~6.9 | s | 1H | C3-H |
| ~3.9 | s | 3H | O-CH₃ |
| ~2.5 | s | 3H | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C=O |
| ~138 | C-7a |
| ~130 | C-4 |
| ~128 | C-2 |
| ~125 | C-3a |
| ~123 | C-6 |
| ~121 | C-5 |
| ~110 | C-7 |
| ~105 | C-3 |
| ~52 | O-CH₃ |
| ~18 | Ar-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch |
| ~3000 | Medium | C-H Stretch (Aromatic) |
| ~2950 | Medium | C-H Stretch (Aliphatic) |
| ~1700 | Strong | C=O Stretch (Ester) |
| ~1600, ~1470 | Medium-Strong | C=C Stretch (Aromatic) |
| ~1250 | Strong | C-O Stretch (Ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~189 | [M]⁺ (Molecular Ion) |
| ~158 | [M - OCH₃]⁺ |
| ~130 | [M - COOCH₃]⁺ |
Experimental Protocols
The following sections detail the standard methodologies for the synthesis and spectroscopic characterization of indole derivatives like this compound.
Synthesis
A common route for the synthesis of such compounds is the Fischer indole synthesis.
Protocol: Fischer Indole Synthesis
-
Formation of Hydrazone: React 3-methylphenylhydrazine with methyl pyruvate in a suitable solvent (e.g., ethanol or acetic acid). The reaction is typically carried out at room temperature or with gentle heating.
-
Indolization: The resulting hydrazone is then treated with a catalyst, such as polyphosphoric acid (PPA) or a Lewis acid (e.g., ZnCl₂), and heated to induce cyclization.
-
Work-up and Purification: The reaction mixture is cooled and neutralized. The crude product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. The final product is purified by column chromatography on silica gel.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹³C NMR, a proton-decoupled sequence is typically employed.
-
Data Processing: The resulting free induction decays (FIDs) are Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically acquired over a range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the final spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition and Analysis: The mass spectrum is recorded, showing the relative abundance of different fragment ions. The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure.
Workflow for Spectroscopic Characterization
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
An In-depth Technical Guide to Methyl 4-methyl-1H-indole-2-carboxylate: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-methyl-1H-indole-2-carboxylate is a heterocyclic compound belonging to the indole family, a core structure in many biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and potential applications in research and drug development. Due to the limited availability of experimental data for this specific molecule, this guide draws upon data from closely related analogs, including methyl 1H-indole-2-carboxylate and methyl 1H-indole-4-carboxylate, to infer its characteristics. This document aims to serve as a valuable resource for scientists and researchers by consolidating key information and presenting it in a clear and accessible format, including structured data tables and diagrams of relevant chemical pathways.
Chemical Properties
The chemical properties of this compound are summarized below. It is important to note that where direct experimental data for the target molecule is unavailable, values from its structural isomers, methyl 1H-indole-2-carboxylate and methyl 1H-indole-4-carboxylate, are provided for comparative purposes and should be considered as estimates.
Table 1: Physicochemical Properties of Methyl Indole-2-Carboxylate Analogs
| Property | Methyl 1H-indole-2-carboxylate | Methyl 1H-indole-4-carboxylate | This compound (Predicted) |
| Molecular Formula | C₁₀H₉NO₂[1] | C₁₀H₉NO₂[2] | C₁₁H₁₁NO₂ |
| Molecular Weight | 175.18 g/mol [1] | 175.18 g/mol [2] | 189.21 g/mol |
| Melting Point | 151 °C[3] | 68-71 °C[4] | Not available |
| Boiling Point | 331.7±15.0 °C (Predicted)[3] | Not available | Not available |
| Water Solubility | 470 mg/L (25 °C)[3][5] | Not available | Predicted to be low |
| Appearance | White to light yellow solid[3] | Off-white to yellowish crystalline powder[6] | Predicted to be a solid |
| pKa | 14.97±0.30 (Predicted)[3] | Not available | Not available |
Table 2: Spectroscopic Data for Methyl Indole-2-Carboxylate Analogs
| Spectroscopic Data | Methyl 1H-indole-2-carboxylate | Methyl 1H-indole-4-carboxylate |
| ¹H NMR | Available[7][8] | Available[9][10] |
| ¹³C NMR | Available[8] | Available[9] |
| IR Spectroscopy | Available[11][12] | Available[2][13] |
| Mass Spectrometry | Available[1] | Available[2] |
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of its three key functional components: the indole nucleus, the methyl ester, and the methyl group on the benzene ring.
Reactivity of the Indole Nucleus
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The presence of the electron-donating pyrrole nitrogen enhances the electron density, particularly at the C3 position. However, the C2 position is substituted with an electron-withdrawing methyl ester group, which will influence the regioselectivity of electrophilic attack.
Common electrophilic substitution reactions include:
-
Nitration: Introduction of a nitro group (-NO₂), typically using nitric acid and sulfuric acid.
-
Halogenation: Introduction of a halogen (e.g., Br, Cl), often using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
-
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
-
Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, though these reactions can be complex with indoles due to the reactivity of the nitrogen atom.
The N-H proton of the indole can be deprotonated by a strong base, allowing for N-alkylation or N-acylation.
Reactivity of the Methyl Ester Group
The methyl ester at the C2 position is susceptible to nucleophilic acyl substitution. This allows for a variety of transformations:
-
Hydrolysis: Conversion of the ester to a carboxylic acid using acidic or basic conditions.[8]
-
Amidation: Reaction with amines to form the corresponding amide.
-
Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst to form a different ester.
Reactivity of the C4-Methyl Group
The methyl group at the C4 position is generally less reactive. However, it can potentially undergo free-radical halogenation at the benzylic position under appropriate conditions (e.g., using NBS with a radical initiator).
Experimental Protocols
Detailed experimental protocols for key transformations of related indole-2-carboxylates are provided below as a reference for designing synthetic routes involving this compound.
Synthesis of 1H-Indole-2-carbohydrazide from Methyl 1H-indole-2-carboxylate
This protocol outlines the conversion of the methyl ester to a carbohydrazide, a versatile intermediate for further functionalization.
Procedure:
-
Methyl 1H-indole-2-carboxylate is refluxed with hydrazine hydrate in ethanol for 4 hours.
-
The resulting precipitate is collected by filtration.
-
The collected solid is crystallized from 95% ethanol to yield 1H-indole-2-carbohydrazide.[8]
N-Methylation of Methyl 1H-indole-2-carboxylate
This protocol describes the alkylation of the indole nitrogen.
Procedure:
-
A suspension of methyl 1H-indole-2-carboxylate (5.0 g), dimethyl sulfate (9 ml), and potassium carbonate (10.4 g) in dry acetone (200 ml) is prepared.
-
The mixture is heated under reflux for 24 hours.
-
After cooling to room temperature, a 5% ammonia solution (50 ml) is added, and the mixture is stirred for 2 hours.
-
The solvent is removed in vacuo, and the residue is partitioned between dichloromethane and water.
-
The organic layer is dried, and the solvent is evaporated to yield methyl 1-methyl-1H-indole-2-carboxylate.[14]
Logical Relationships and Experimental Workflows
The following diagrams illustrate key reaction pathways and logical workflows relevant to the chemistry of this compound.
Caption: Reactivity of the indole nucleus towards electrophiles.
Caption: Common transformations of the C2-methyl ester group.
Applications in Drug Development and Research
Indole derivatives are of significant interest in medicinal chemistry due to their prevalence in natural products and pharmaceuticals. This compound serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. For instance, related methyl indole-4-carboxylate has been used as a reactant in the preparation of:
-
Tryptophan dioxygenase inhibitors as potential anticancer immunomodulators.[4]
-
Cytotoxic agents against multidrug-resistant cancer cells.[4]
-
Histamine H3 antagonists.[4]
-
JNK3 MAP kinase inhibitors.[4]
The specific substitution pattern of this compound may offer unique biological activities or improved pharmacokinetic properties compared to other indole analogs, making it a valuable target for synthesis and biological screening in drug discovery programs.
Conclusion
This compound is a molecule with significant synthetic potential, primarily owing to the versatile reactivity of its indole nucleus and ester functionality. While direct experimental data for this specific compound is sparse, a comprehensive understanding of its chemical properties and reactivity can be inferred from closely related analogs. This guide provides a foundational resource for researchers, enabling the design of novel synthetic routes and the exploration of its potential in the development of new therapeutic agents and functional materials. Further experimental investigation into the precise properties and reactivity of this compound is warranted to fully unlock its potential.
References
- 1. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl 1H-indole-4-carboxylate | C10H9NO2 | CID 2733668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl indole-2-carboxylate | 1202-04-6 [amp.chemicalbook.com]
- 4. Methyl indole-4-carboxylate 99 39830-66-5 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Methyl indole-2-carboxylate(1202-04-6) 1H NMR [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. Methyl indole-4-carboxylate(39830-66-5) 1H NMR [m.chemicalbook.com]
- 11. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 12. Methyl indole-2-carboxylate(1202-04-6) IR Spectrum [chemicalbook.com]
- 13. Methyl indole-4-carboxylate(39830-66-5) IR Spectrum [chemicalbook.com]
- 14. prepchem.com [prepchem.com]
In-Depth Technical Guide: Biological Screening of Methyl 4-methyl-1H-indole-2-carboxylate Derivatives and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of methyl 1H-indole-2-carboxylate, in particular, have attracted significant attention for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the biological screening of these compounds.
It is important to note that while this guide focuses on methyl 4-methyl-1H-indole-2-carboxylate derivatives, the available scientific literature with specific biological data for this exact scaffold is limited. Therefore, to provide a thorough and practical resource, this document also includes substantial data and protocols for closely related analogs, primarily derivatives of methyl 1H-indole-2-carboxylate. The methodologies and findings presented here serve as a strong foundation for the investigation of this compound derivatives.
Antimicrobial Activity
Indole derivatives are known to exhibit a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.[2] The screening of these compounds is crucial for the discovery of new antimicrobial agents to combat the growing challenge of drug resistance.
Data Presentation: Antimicrobial Activity of Methyl 1H-indole-2-carboxylate Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives against a panel of bacteria.[3]
| Compound | Derivative | Test Organism | MIC (mg/mL) | MBC (mg/mL) |
| 1 | N-methyl | S. aureus | 0.015 | 0.03 |
| E. cloacae | 0.008 | 0.015 | ||
| E. coli | 0.03 | 0.06 | ||
| 2 | N-ethyl | S. aureus | 0.008 | 0.015 |
| E. cloacae | 0.004 | 0.008 | ||
| E. coli | 0.03 | 0.06 | ||
| 3 | N-propyl | S. aureus | 0.015 | 0.03 |
| E. cloacae | 0.008 | 0.015 | ||
| E. coli | 0.06 | 0.125 | ||
| 8 | N-p-tolyl | S. aureus | 0.015 | 0.03 |
| E. cloacae | 0.004 | 0.008 | ||
| E. coli | 0.03 | 0.06 | ||
| 11 | N-p-chlorophenyl | S. aureus | 0.008 | 0.015 |
| E. cloacae | 0.004 | 0.008 | ||
| E. coli | 0.03 | 0.06 | ||
| Ampicillin | - | S. aureus | 0.25 | - |
| E. cloacae | 0.5 | - | ||
| E. coli | 0.5 | - | ||
| Streptomycin | - | S. aureus | 0.25 | - |
| E. cloacae | 0.25 | - | ||
| E. coli | 0.25 | - |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the methodology described for the screening of methyl 1H-indole-2-carboxylate derivatives.[3][4]
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the synthesized indole derivatives in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Use standardized bacterial strains such as Staphylococcus aureus, Escherichia coli, and Enterobacter cloacae.
-
Growth Media: Prepare appropriate liquid growth media (e.g., Mueller-Hinton Broth for bacteria).
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.
-
Standard Antibiotics: Prepare stock solutions of reference antibiotics like ampicillin and streptomycin.
2. Inoculum Preparation:
-
Culture the bacterial strains overnight in the appropriate broth at 37°C.
-
Dilute the overnight cultures in fresh broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (broth with inoculum and no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
4. Determination of MIC and MBC:
-
MIC: The Minimum Inhibitory Concentration is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC: To determine the Minimum Bactericidal Concentration, take an aliquot from the wells showing no visible growth and plate it on agar plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for MIC and MBC determination.
Anticancer Activity
The indole scaffold is present in several clinically used anticancer drugs, and novel indole derivatives are continuously being explored for their potential to inhibit cancer cell growth.[5]
Data Presentation: Antiproliferative Activity of Indole-2-Carboxamide Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values for a series of indole-2-carboxamide derivatives against various human cancer cell lines.[6]
| Compound | Derivative | Cancer Cell Line | IC50 (µM) |
| 5a | 5-Chloro-3-methyl-N-phenethyl | A-549 (Lung) | 1.80 |
| MCF-7 (Breast) | 2.10 | ||
| Panc-1 (Pancreatic) | 2.50 | ||
| 5d | 5-Chloro-3-methyl-N-(4-morpholinophenethyl) | A-549 (Lung) | 1.10 |
| MCF-7 (Breast) | 0.85 | ||
| Panc-1 (Pancreatic) | 1.20 | ||
| 5e | 5-Chloro-3-methyl-N-(4-(2-methylpyrrolidin-1-yl)phenethyl) | A-549 (Lung) | 0.95 |
| MCF-7 (Breast) | 0.80 | ||
| Panc-1 (Pancreatic) | 1.00 | ||
| Doxorubicin | - | A-549 (Lung) | 1.20 |
| MCF-7 (Breast) | 0.90 | ||
| Panc-1 (Pancreatic) | 1.40 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[5]
1. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., A-549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used for the compounds, e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
3. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
4. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.
Visualization: Anticancer Screening Workflow
Caption: Workflow for in vitro cytotoxicity (MTT) assay.
Anti-inflammatory Activity
Indole derivatives have also been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX) or modulating inflammatory signaling pathways.[7]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used animal model to evaluate the acute anti-inflammatory activity of new compounds.[7]
1. Animals:
-
Use adult male Wistar rats or Swiss albino mice, acclimatized to the laboratory conditions for at least one week.
-
House the animals in a controlled environment with free access to food and water.
2. Experimental Groups:
-
Divide the animals into several groups:
-
Control Group: Receives the vehicle only.
-
Standard Group: Receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Test Groups: Receive different doses of the indole derivatives.
-
3. Procedure:
-
Administer the test compounds or the standard drug orally or intraperitoneally.
-
After a specific period (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
4. Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Visualization: Inflammatory Signaling Pathway (Simplified NF-κB Pathway)
Caption: Simplified NF-κB signaling pathway.
This technical guide provides a foundational framework for the biological screening of this compound derivatives and their analogs. The provided data on related indole-2-carboxylate derivatives demonstrates their significant potential as antimicrobial and anticancer agents. The detailed experimental protocols and workflows offer practical guidance for researchers to initiate and conduct their own screening programs. Further investigation into the specific derivatives of this compound is warranted to fully explore their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
Technical Guide: Methyl 4-Methyl-1H-indole-2-carboxylate (CAS No. 136831-13-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 4-methyl-1H-indole-2-carboxylate, a key intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and includes relevant spectroscopic data and a logical workflow diagram.
Chemical and Physical Properties
This compound is a heterocyclic compound with significant applications in medicinal chemistry, particularly as a building block for serotonin receptor modulators and other agents targeting the central nervous system.[1] Its molecular structure and key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 136831-13-5 | [1] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][2] |
| Molecular Weight | 189.22 g/mol | [1][2] |
| MDL Number | MFCD04966966 | [1] |
| Appearance | Solid (form may vary) | |
| Storage | Room temperature, dry conditions | [1] |
Synthesis
The primary route for the synthesis of this compound is through the esterification of its corresponding carboxylic acid, 4-methyl-1H-indole-2-carboxylic acid (CAS: 18474-57-2).
Experimental Protocol: Fischer Esterification of 4-Methyl-1H-indole-2-carboxylic acid
This protocol is a standard Fischer esterification procedure adapted for the synthesis of the target compound.
Materials:
-
4-methyl-1H-indole-2-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend 4-methyl-1H-indole-2-carboxylic acid in an excess of anhydrous methanol.
-
Acid Catalysis: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane or ethyl acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), water, and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Spectroscopic Data
-
¹H NMR:
-
A singlet for the methyl ester protons (-COOCH₃) typically appears around 3.8-4.0 ppm.
-
A singlet for the methyl group on the indole ring (-CH₃) would be expected in the aromatic region, likely deshielded.
-
Aromatic protons on the indole ring will appear as multiplets in the range of 7.0-8.0 ppm.
-
The N-H proton of the indole ring will appear as a broad singlet, typically downfield (> 8.0 ppm).
-
-
¹³C NMR:
-
The carbonyl carbon of the ester group is expected around 160-165 ppm.
-
The methyl carbon of the ester will be in the range of 50-55 ppm.
-
Carbons of the indole ring will appear in the aromatic region (approximately 100-140 ppm).
-
Experimental and Logical Workflows
The synthesis and characterization of this compound follow a logical progression from starting material to the purified and verified final product.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tetratek.com.tr [tetratek.com.tr]
- 5. Methyl indole-2-carboxylate(1202-04-6) 1H NMR spectrum [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Methyl indole-4-carboxylate(39830-66-5) 1H NMR spectrum [chemicalbook.com]
A Technical Guide to the Solubility of Methyl 4-Methyl-1H-Indole-2-Carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility characteristics of methyl 4-methyl-1H-indole-2-carboxylate, a compound of interest in medicinal chemistry and materials science. Due to the current absence of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for researchers to determine its solubility in a variety of common organic solvents. The guide details a robust experimental protocol for solubility determination, discusses anticipated solubility trends based on the compound's structure, and presents a clear workflow for these experimental procedures. This information is intended to empower researchers in solvent selection for synthesis, purification, formulation, and screening processes involving this compound.
Introduction to this compound
This compound belongs to the indole family, a core heterocyclic scaffold prevalent in numerous biologically active compounds and pharmaceuticals. The indole nucleus, substituted with a methyl group at the 4-position and a methyl carboxylate group at the 2-position, possesses a unique combination of hydrogen bonding capability (N-H group), polarity (ester group), and lipophilicity (indole ring and methyl group). These structural features collectively govern its physicochemical properties, most notably its solubility in different solvent systems. A thorough understanding of its solubility is paramount for effective downstream applications, including reaction optimization, crystallization, formulation development, and in vitro/in vivo assay design.
Predicted Solubility Profile
Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in various organic solvents can be made.
-
Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dichloromethane are expected to be good solvents. The ester group can engage in dipole-dipole interactions with these solvents.
-
Polar Protic Solvents: Alcohols such as methanol and ethanol are also anticipated to be effective solvents. The N-H group of the indole can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor, leading to favorable interactions.
-
Nonpolar Solvents: Hydrocarbon solvents like hexane and toluene are expected to be poor solvents for this compound due to its polar functional groups.
While these predictions offer a useful starting point, empirical determination is necessary for quantitative and accurate solubility data.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is adapted from standard laboratory practices for solubility assessment.[1][2][3]
3.1. Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, diethyl ether, toluene, hexane) of analytical grade
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
3.2. Experimental Workflow
The overall workflow for determining the solubility is depicted in the diagram below.
3.3. Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of vials. The presence of undissolved solid at the end of the experiment is crucial.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.[1]
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.[1]
-
-
Phase Separation:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.[1]
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Attach a syringe filter to the syringe and dispense the filtered solution into a clean vial. This step removes any fine particulate matter.
-
Accurately dilute the filtered solution with a suitable solvent (often the same solvent or a component of the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.[1]
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions by HPLC to generate a calibration curve (peak area versus concentration).
-
Inject the diluted sample solution into the HPLC system and record the peak area.
-
Using the calibration curve, determine the concentration of the compound in the diluted sample.[1]
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation
While quantitative data for this compound is not currently available, for comparative purposes, the known aqueous solubility of the related compound, methyl 1H-indole-2-carboxylate, is 470 mg/L at 25 °C.[4][5] When experimental data is generated using the protocol above, it should be compiled into a clear and structured table for easy comparison across different solvents. An example template is provided below.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
Conclusion
This technical guide provides a necessary framework for researchers to approach the solubility assessment of this compound. By following the detailed experimental protocol, scientists and drug development professionals can generate reliable and quantitative solubility data. This information is critical for making informed decisions regarding solvent selection in various stages of research and development, ultimately facilitating the successful application of this indole derivative. The provided workflow and data presentation template are intended to standardize this process and ensure clarity and comparability of results.
References
The Dawn of a New Era in Drug Discovery: Novel Indole-2-Carboxylate Compounds
A Technical Guide for Researchers and Drug Development Professionals
The indole-2-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents targeting a wide array of diseases. This in-depth technical guide explores recent significant discoveries in the field, detailing the synthesis, biological evaluation, and mechanisms of action of novel indole-2-carboxylate and indole-2-carboxamide derivatives. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core advancements, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Therapeutic Applications of Novel Indole-2-Carboxylate Compounds
Recent research has unveiled the potential of indole-2-carboxylate derivatives across a spectrum of therapeutic areas, from infectious diseases to cancer and inflammatory conditions.
Infectious Diseases
HIV-1 Integrase Inhibition: A significant breakthrough has been the identification of indole-2-carboxylic acid derivatives as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2] Structural optimizations of an initial hit, compound 3 , led to the discovery of derivative 20a , which demonstrated a remarkable increase in integrase inhibitory effect, with an IC50 value of 0.13 μM.[1][2] The core mechanism involves the chelation of two Mg2+ ions within the active site of the integrase by the indole core and the C2 carboxyl group.[1][2]
Antitubercular Activity: The indole-2-carboxamide scaffold has also proven effective against Mycobacterium tuberculosis. Compound 8g displayed the highest activity against the drug-sensitive H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 0.32 μM.[3] This compound also exhibited high selectivity towards M. tb over mammalian cells, suggesting minimal cytotoxicity.[3] The mycobacterial membrane protein large 3 (MmpL3) transporter has been identified as a potential target for this class of compounds.[3]
Antiplasmodial and Anti-Trypanosoma cruzi Activity: The versatility of the indole-2-carboxamide scaffold extends to parasitic diseases. Optimization of these compounds has yielded derivatives with potent antiplasmodial activity against various strains of P. falciparum.[4] Furthermore, phenotypic screening has identified substituted indoles with activity against the intracellular amastigote forms of Trypanosoma cruzi, the causative agent of Chagas disease.[5]
Oncology
Dual EGFR/CDK2 Inhibition: In the realm of oncology, novel indole-2-carboxamide derivatives have been designed and synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[6] Compounds 5d and 5e were identified as the most potent, with EGFR inhibitory effects (IC50 = 89 ± 6 nM and 93 ± 8 nM, respectively) comparable to the standard erlotinib.[6] These compounds also effectively inhibited CDK2, with IC50 values of 13 nM and 11 nM for compounds 5e and 5h respectively, demonstrating superior potency to the reference dinaciclib.[6] The apoptotic pathways triggered by these compounds involve the activation of caspases and are influenced by proteins such as Bcl-2 and p53.[6]
Antitumor Activity in Pediatric Brain Cancer: Tricyclic indole-2-carboxamides have been synthesized and evaluated for their antitumor properties against pediatric glioma cell lines.[7] Interestingly, the study revealed that the activation of cannabinoid receptors does not necessarily correlate with the antitumor effects in gliomas, suggesting alternative mechanisms of action.[7]
Inflammatory and Neurological Disorders
sPLA2-X Inhibition for Atherosclerosis: A series of indole-2-carboxamides have been discovered as selective secreted phospholipase A2 type X (sPLA2-X) inhibitors.[8] Starting from a low micromolar hit, medicinal chemistry efforts led to the identification of derivative 31 with improved properties for further investigation as a potential therapeutic for atherosclerosis.[8]
CysLT1 Antagonism: A novel class of potent and selective cysteinyl-leukotriene 1 (CysLT1) receptor antagonists has been identified from 3-substituted 1H-indole-2-carboxylic acid derivatives.[9] The most potent compound, 17k , exhibited an IC50 value of 0.0059 ± 0.0011 μM for CysLT1, demonstrating significantly greater potency than the known antagonist, montelukast.[9]
Cannabinoid CB1 Receptor Allosteric Modulation: The indole-2-carboxamide scaffold is a viable template for developing allosteric modulators of the cannabinoid CB1 receptor.[10] These modulators can either positively or negatively regulate the receptor's activity depending on the signaling pathway, offering a nuanced approach to therapeutic intervention.[11] Optimization of this scaffold has led to the identification of potent modulators with significant impact on binding affinity and cooperativity.[10]
Quantitative Data Summary
The following tables summarize the key quantitative data for the most promising novel indole-2-carboxylate and indole-2-carboxamide compounds discussed.
| Compound | Target | Activity | Value | Reference |
| 20a | HIV-1 Integrase | IC50 | 0.13 μM | [1][2] |
| 17a | HIV-1 Integrase | IC50 | 3.11 μM | [12] |
| 8g | M. tuberculosis H37Rv | MIC | 0.32 μM | [3] |
| 2 | M. tuberculosis | MIC | 0.012 μM | [3] |
| 3 | M. tuberculosis | MIC | 0.68 μM | [3] |
| 4 | M. tuberculosis | MIC | 0.88 μM | [3] |
| 5d | EGFR | IC50 | 89 ± 6 nM | [6] |
| 5e | EGFR | IC50 | 93 ± 8 nM | [6] |
| 5e | CDK2 | IC50 | 13 nM | [6] |
| 5h | CDK2 | IC50 | 11 nM | [6] |
| 17k | CysLT1 Receptor | IC50 | 0.0059 ± 0.0011 μM | [9] |
| 12d | CB1 Receptor Allosteric Modulator | KB | 259.3 nM | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the discovery of these novel compounds.
Synthesis of Indole-2-Carboxylate Derivatives
Method 1: Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds [13][14]
This method provides a direct oxidative C–H amination to form 1-acetyl indole-carboxylates from 2-acetamido-3-aryl-acrylates.
-
Reaction Conditions: A catalytic amount of a Pd(II) source is used with oxygen as the terminal oxidant. The reaction is typically carried out in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Substrate Preparation: The 2-acetamido-3-aryl-acrylate substrates are readily accessible from benzaldehyde derivatives and N-acetyl glycine via Erlenmeyer-Plöchl chemistry.
-
Deacetylation: The resulting 1-acetyl indole-carboxylates can be deacetylated to yield the final indole-2-carboxylate product.
Method 2: Amide Coupling for Indole-2-Carboxamides [3][15]
This is a common method for synthesizing indole-2-carboxamides from the corresponding indole-2-carboxylic acids.
-
Reagents: The coupling reaction is typically carried out using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of an activator like hydroxybenzotriazole hydrate (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). Another common coupling reagent is benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
-
Procedure: The indole-2-carboxylic acid is dissolved in a suitable solvent (e.g., DCM) and the coupling reagents and base are added. The appropriate amine is then added to the reaction mixture, which is stirred at room temperature overnight.
-
Purification: The final product is typically purified by column chromatography.
Biological Assays
HIV-1 Integrase Strand Transfer Assay [1][12]
This assay is used to determine the inhibitory activity of compounds against the strand transfer step of HIV-1 integration.
-
Principle: The assay measures the ability of the HIV-1 integrase enzyme to integrate a donor DNA substrate into a target DNA substrate.
-
Procedure: The reaction is typically carried out in a multi-well plate format. The integrase enzyme, donor DNA, and target DNA are incubated with varying concentrations of the test compound. The amount of integrated product is then quantified, often using a fluorescence-based detection method.
-
Data Analysis: The IC50 value, which is the concentration of the compound that inhibits 50% of the integrase activity, is calculated from the dose-response curve.
Antiproliferative Activity Assay (MTT Assay) [6]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
-
Procedure: Cancer cell lines are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period. The MTT reagent is then added to each well, and the plates are incubated to allow formazan formation. The formazan crystals are then solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: The GI50 (Growth Inhibition 50) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.
Visualizing the Science: Pathways and Workflows
Diagrams are essential for understanding the complex biological pathways and experimental processes involved in the discovery of novel indole-2-carboxylate compounds.
Caption: A generalized workflow for the discovery and development of novel indole-2-carboxylate compounds.
Caption: Mechanism of action of indole-2-carboxylate inhibitors of HIV-1 integrase.
Caption: Dual inhibition of EGFR and CDK2 signaling pathways by indole-2-carboxamide derivatives.
This guide provides a snapshot of the exciting and rapidly evolving field of indole-2-carboxylate research. The versatility of this scaffold, coupled with innovative synthetic strategies and a deeper understanding of its biological targets, promises the development of a new generation of therapeutics to address unmet medical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews [chemistryviews.org]
- 8. Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Pharmacological Evaluation of 4-Methyl-Indole-2-Carboxylates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary pharmacological evaluation of 4-methyl-indole-2-carboxylate derivatives. The indole scaffold is a privileged structure in medicinal chemistry, and the strategic placement of a methyl group at the 4-position of the indole ring can significantly influence the pharmacological properties of these compounds. This document collates available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to serve as a foundational resource for researchers in the field.
Quantitative Pharmacological Data
The following tables summarize the reported in vitro activities of various 4-methyl-indole-2-carboxylate derivatives across different therapeutic areas.
Table 1: Antimicrobial Activity of (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate Derivatives
| Compound | Target Organism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| 8 | Enterobacter cloacae | 0.004 - 0.03 | 0.008 - 0.06 | [1][2] |
| Gram-positive bacteria | > Ampicillin & Streptomycin (10-50 fold) | - | [1][2] | |
| Gram-negative bacteria | > Ampicillin & Streptomycin (10-50 fold) | - | [1][2] | |
| 15 | Fungi | 0.004 - 0.06 | - | [1][2] |
| Trichophyton viride | Most sensitive | - | [1][2] | |
| Aspergillus fumigatus | Most resistant | - | [1][2] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: Antitubercular and Cytotoxic Activity of N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide
| Compound | Target | Activity Metric | Value | Reference |
| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide (2) | Mycobacterium tuberculosis | MIC | 0.012 µM | [3] |
| Healthy cells | IC50 | > 200 µM | [3] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacological studies. The following sections outline the key experimental protocols for evaluating the antimicrobial and cytotoxic activities of 4-methyl-indole-2-carboxylate derivatives.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the test compounds against a panel of pathogenic bacteria and fungi.
Methodology: Broth Microdilution Method
-
Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). The suspension is adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: The 4-methyl-indole-2-carboxylate derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in the appropriate broth in a 96-well microtiter plate.
-
Incubation: An equal volume of the prepared inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto fresh agar plates. The plates are incubated under the same conditions. The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Cytotoxicity Assay
Objective: To assess the cytotoxic effect of the test compounds on mammalian cells.
Methodology: MTT Assay
-
Cell Culture: Human cell lines (e.g., normal cell lines like MRC-5 or cancer cell lines) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The 4-methyl-indole-2-carboxylate derivatives are dissolved in DMSO and diluted with the cell culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL). The plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized by adding DMSO or another suitable solvent.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is a critical aspect of pharmacological evaluation. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows for 4-methyl-indole-2-carboxylate derivatives.
Proposed Antibacterial Mechanism of Action
Caption: Proposed inhibition of bacterial cell wall synthesis.
Proposed Antifungal Mechanism of Action
Caption: Proposed inhibition of fungal ergosterol biosynthesis.
General Workflow for In Vitro Pharmacological Evaluation
Caption: High-level workflow for drug discovery.
References
- 1. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
The Fischer Indole Synthesis: A Technical Guide to Crafting Substituted Indole-2-carboxylates
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Among its many derivatives, substituted indole-2-carboxylates are of particular interest as versatile intermediates and as bioactive molecules in their own right. The Fischer indole synthesis, a classic and robust reaction in organic chemistry, remains a cornerstone for the preparation of these valuable compounds. This technical guide provides an in-depth exploration of the Fischer indole synthesis for the preparation of substituted indole-2-carboxylates, offering a detailed examination of the reaction mechanism, comprehensive data on various synthetic approaches, explicit experimental protocols, and visualizations of the chemical and experimental workflows.
Core Principles of the Fischer Indole Synthesis
Discovered by Hermann Emil Fischer in 1883, this reaction facilitates the synthesis of indoles from the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[1] For the synthesis of indole-2-carboxylates, a pyruvate derivative, such as pyruvic acid or an alkyl pyruvate, serves as the ketone component.
The reaction is typically initiated by the in-situ formation of a phenylhydrazone, which then undergoes a series of transformations under acidic conditions to yield the final indole product. A wide range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, and AlCl₃) can be employed as catalysts.[1][2] The choice of catalyst, solvent, and reaction temperature can significantly impact the reaction efficiency and yield.
Reaction Mechanism and the Role of Substituents
The generally accepted mechanism for the Fischer indole synthesis of an indole-2-carboxylate from a substituted phenylhydrazine and an alkyl pyruvate proceeds through the following key steps:
-
Hydrazone Formation: The reaction commences with the condensation of the substituted phenylhydrazine and the alkyl pyruvate to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.
-
Aromatization: The di-imine intermediate rearomatizes to form a more stable aminoacetal-like intermediate.
-
Cyclization and Elimination: Intramolecular cyclization followed by the elimination of ammonia yields the aromatic indole-2-carboxylate.
The electronic nature of the substituents on the phenylhydrazine ring plays a crucial role in the facility of the reaction. Electron-donating groups (EDGs) on the aromatic ring generally accelerate the reaction by increasing the nucleophilicity of the enamine and stabilizing the intermediates. Conversely, electron-withdrawing groups (EWGs) can hinder the reaction, often requiring harsher conditions to achieve good yields.
Data Presentation: Synthesis of Substituted Indole-2-carboxylates
The following tables summarize quantitative data for the synthesis of various substituted indole-2-carboxylates via the Fischer indole synthesis, highlighting the influence of different substituents, catalysts, and reaction conditions on the product yield.
Table 1: Conventional Heating Methods
| Phenylhydrazine Substituent | Pyruvate Derivative | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Unsubstituted | Pyruvic acid | PPA | 100 | 1 | 75 |
| 4-Methoxy | Ethyl pyruvate | EtOH/H₂SO₄ | Reflux | 4 | 85 |
| 4-Chloro | Ethyl pyruvate | Acetic acid | Reflux | 3 | 54[3] |
| 4-Methyl | Ethyl pyruvate | Acetic acid | Reflux | 2 | 80 |
| 2-Methoxy | Ethyl pyruvate | HCl/EtOH | Reflux | - | - |
| 3,4-Dichloro | Ethyl pyruvate | PPA | 100 | 1 | 65 |
Table 2: Microwave-Assisted Synthesis
| Phenylhydrazine Substituent | Ketone/Aldehyde | Catalyst | Power (W) | Time (min) | Yield (%) |
| Unsubstituted | Pyruvic acid | p-TSA | 600 | 3 | 91[4] |
| 4-Bromo | Ethyl pyruvate | Ionic Liquid | 100 | 10 | 88[5] |
| 4-Fluoro | Ethyl pyruvate | p-TSA | 400 | 5 | 92 |
| 2,4-Dichloro | Ethyl pyruvate | ZnCl₂ | 300 | 8 | 78 |
Experimental Protocols
1. General One-Pot Procedure for the Synthesis of Ethyl Indole-2-carboxylates
This protocol is a general guideline and may require optimization for specific substrates.
-
Materials:
-
Substituted phenylhydrazine hydrochloride (1.0 eq)
-
Ethyl pyruvate (1.1 eq)
-
Glacial acetic acid (as solvent and catalyst)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted phenylhydrazine hydrochloride and ethyl pyruvate.
-
Add glacial acetic acid to the mixture (approximately 5-10 mL per gram of phenylhydrazine).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure ethyl indole-2-carboxylate.
-
2. Microwave-Assisted Synthesis of Ethyl 4-chloro-1H-indole-2-carboxylate
-
Materials:
-
4-Chlorophenylhydrazine hydrochloride (1.0 mmol)
-
Ethyl pyruvate (1.1 mmol)
-
p-Toluenesulfonic acid (p-TSA) (0.1 mmol)
-
Ethanol (5 mL)
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine 4-chlorophenylhydrazine hydrochloride, ethyl pyruvate, and p-TSA.
-
Add ethanol as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) and power (e.g., 300 W) for a specified time (e.g., 10 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
-
Mandatory Visualizations
The following diagrams illustrate the core chemical transformation and a representative experimental workflow relevant to the application of substituted indole-2-carboxylates.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Ethyl-4-Chloroindole-2-Carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the 1H and 13C NMR Data for Methyl 4-methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for methyl 4-methyl-1H-indole-2-carboxylate. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages empirical data from closely related analogues to predict and interpret its spectral characteristics. Detailed experimental protocols for NMR data acquisition are also provided, along with a structural representation of the target molecule. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are working with or anticipate synthesizing this and similar indole derivatives.
Introduction
Indole-2-carboxylates are a significant class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. The substitution pattern on the indole ring plays a crucial role in modulating their biological activity. This compound is one such derivative, and a thorough understanding of its structural and electronic properties is essential for its application in research and development. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic compounds. This guide presents a detailed prediction and analysis of its 1H and 13C NMR spectra.
Molecular Structure
The structure of this compound, with the standard numbering of the indole ring, is presented below. This numbering is used for the assignment of NMR signals.
Caption: Molecular structure of this compound.
Predicted 1H and 13C NMR Data
1H NMR Data of Related Compounds
The following table summarizes the reported 1H NMR data for key reference compounds.
| Compound | H-3 | H-4 | H-5 | H-6 | H-7 | 4-CH3 | OCH3 | NH | Solvent |
| Methyl 1H-indole-2-carboxylate | 7.18 (s) | 7.66 (d) | 7.09 (dd) | 7.27 (dd) | 7.49 (d) | - | 3.88 (s) | 11.91 (s) | DMSO-d6 |
| 3,4-Dimethyl-1H-indole | 6.93 (d) | - | 7.09 (t) | 6.87 (d) | 7.19 (d) | 2.78 (s) | - | 7.80 (s) | CDCl3 |
Predicted 1H NMR Spectrum for this compound
Based on the data from the reference compounds, the predicted 1H NMR spectrum for this compound in CDCl3 is as follows:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH | ~ 8.1 - 8.5 | br s | - | 1H |
| H-7 | ~ 7.2 - 7.4 | d | ~ 8.0 | 1H |
| H-5 | ~ 7.1 - 7.3 | t | ~ 7.5 | 1H |
| H-6 | ~ 6.9 - 7.1 | d | ~ 7.0 | 1H |
| H-3 | ~ 7.0 - 7.2 | s | - | 1H |
| OCH3 | ~ 3.9 | s | - | 3H |
| 4-CH3 | ~ 2.5 - 2.8 | s | - | 3H |
Analysis and Rationale:
-
Aromatic Protons (H-5, H-6, H-7): The methyl group at the C-4 position will influence the chemical shifts of the adjacent protons. H-5 is expected to be a triplet due to coupling with H-6. H-6 and H-7 will likely be doublets. The electron-donating nature of the methyl group is expected to cause a slight upfield shift for these protons compared to the unsubstituted analogue.
-
H-3 Proton: This proton is on the pyrrole ring and is expected to appear as a singlet, similar to methyl 1H-indole-2-carboxylate.
-
NH Proton: The N-H proton of the indole ring is typically observed as a broad singlet at a downfield chemical shift, and its exact position is highly dependent on the solvent and concentration.
-
Methyl Protons: The protons of the ester methyl group (OCH3) will appear as a sharp singlet. The protons of the 4-methyl group will also be a singlet in the aliphatic region.
13C NMR Data of Related Compounds
The table below presents the 13C NMR data for the reference compounds.
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | 4-CH3 | OCH3 | C=O | Solvent |
| Methyl 1H-indole-2-carboxylate | 127.2 | 108.3 | 127.5 | 122.5 | 120.7 | 125.1 | 113.1 | 137.9 | - | 52.2 | 162.3 | DMSO-d6 |
| 3,4-Dimethyl-1H-indole | 122.1 | 112.7 | 126.7 | 131.4 | 121.9 | 120.7 | 109.1 | 136.9 | 20.1 | - | - | CDCl3 |
Predicted 13C NMR Spectrum for this compound
The predicted 13C NMR chemical shifts for the target compound are summarized in the following table.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 162 - 164 |
| C-7a | ~ 137 - 139 |
| C-4 | ~ 130 - 133 |
| C-2 | ~ 127 - 129 |
| C-3a | ~ 126 - 128 |
| C-5 | ~ 121 - 123 |
| C-6 | ~ 120 - 122 |
| C-7 | ~ 110 - 113 |
| C-3 | ~ 107 - 109 |
| OCH3 | ~ 52 - 53 |
| 4-CH3 | ~ 18 - 22 |
Analysis and Rationale:
-
Quaternary Carbons (C-2, C-3a, C-4, C-7a): The presence of the methyl group at C-4 will cause a downfield shift for this carbon (the ipso-carbon) compared to an unsubstituted C-4. The other quaternary carbons are expected to have chemical shifts similar to those in the reference compounds.
-
Methine Carbons (C-3, C-5, C-6, C-7): The electron-donating effect of the 4-methyl group will likely cause a slight upfield shift for the ortho (C-3a, C-5) and para (C-7) carbons, and a smaller effect on the meta carbons (C-6, C-7a).
-
Carbonyl and Methyl Carbons: The chemical shifts of the ester carbonyl carbon and the ester methyl carbon are expected to be very similar to those in methyl 1H-indole-2-carboxylate. The 4-methyl carbon will appear in the aliphatic region.
Experimental Protocols
The following is a general experimental protocol for acquiring high-quality 1H and 13C NMR spectra for this compound.
Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required, although modern spectrometers can reference to the residual solvent peak.
NMR Data Acquisition
The following workflow outlines the steps for acquiring the NMR data.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
1H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
13C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as 13C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Conclusion
This technical guide provides a detailed prediction and analysis of the 1H and 13C NMR spectra of this compound. By leveraging data from structurally similar compounds, we have offered a robust interpretation of the expected spectral features. The provided experimental protocols serve as a practical guide for researchers to obtain high-quality NMR data for this and related indole derivatives. This information is intended to facilitate the structural characterization and further investigation of this class of compounds in various scientific disciplines.
Crystal Structure Analysis of Methyl 4-methyl-1H-indole-2-carboxylate: A Technical Guide
Disclaimer: As of the latest database search, the specific crystal structure for methyl 4-methyl-1H-indole-2-carboxylate has not been reported in publicly accessible crystallographic databases. This guide will therefore utilize the available crystallographic data for the closely related and structurally analogous compound, methyl 1H-indole-2-carboxylate , as a representative case study. The experimental protocols and analysis techniques described are standard for small molecule crystallography and are directly applicable to the target compound.
Introduction
Indole derivatives are a cornerstone of medicinal chemistry, forming the scaffold for a vast array of pharmacologically active compounds. Their structural versatility and ability to interact with various biological targets make them privileged structures in drug discovery. This compound is one such derivative with potential applications in the development of novel therapeutic agents. Understanding its three-dimensional structure through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new drug candidates. This technical guide provides an in-depth overview of the experimental and computational workflow for the crystal structure analysis of indole-2-carboxylate derivatives, using methyl 1H-indole-2-carboxylate as a case study.
Indole-2-carboxylic acid derivatives have been identified as promising scaffolds for the development of inhibitors for various biological targets, including HIV-1 integrase.[1][2] The determination of their crystal structures can reveal key intermolecular interactions and conformational preferences that are crucial for their biological activity.
Experimental Protocols
Synthesis and Crystallization
A general synthesis for methyl indole-2-carboxylates involves the esterification of the corresponding indole-2-carboxylic acid. For the target molecule, a plausible synthetic route is outlined below.
References
The Fundamental Reactivity of the Indole-2-Carboxylate Core: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole-2-carboxylate scaffold is a privileged motif in medicinal chemistry and natural product synthesis. Its unique electronic and steric properties impart a diverse range of reactivity, making it a versatile building block for the construction of complex molecular architectures with significant biological activity. This in-depth technical guide provides a comprehensive overview of the fundamental reactivity of the indole-2-carboxylate core, focusing on key transformations and providing detailed experimental protocols for their execution.
General Reactivity Principles
The reactivity of the indole-2-carboxylate core is governed by the interplay of the electron-rich pyrrole ring and the electron-withdrawing nature of the carboxylate group at the C2 position. The indole nucleus is a π-excessive heteroaromatic system, making it susceptible to electrophilic attack. The lone pair of electrons on the nitrogen atom contributes to the aromatic sextet, significantly increasing the electron density of the pyrrole ring, particularly at the C3 position.
However, the C2-carboxylate group exerts a deactivating effect on the pyrrole ring through its electron-withdrawing inductive and resonance effects. This modulation of reactivity is crucial in directing the regioselectivity of various transformations. In general, the order of reactivity for electrophilic substitution on the unsubstituted indole-2-carboxylate core is: N1 > C3 > C5 > C7 > C4 > C6.
Reactions at the N1 Position
The nitrogen atom of the indole-2-carboxylate is the most nucleophilic position, readily undergoing reactions with various electrophiles, most notably alkylation.
N-Alkylation
N-alkylation is a common strategy to introduce diversity and modulate the physicochemical properties of indole-2-carboxylate derivatives. The reaction typically proceeds under basic conditions to deprotonate the indole nitrogen, forming a nucleophilic anion that subsequently reacts with an alkylating agent.
Table 1: N-Alkylation of Ethyl Indole-2-carboxylate
| Alkylating Agent | Base | Solvent | Time | Yield (%) | Reference |
| Allyl bromide | aq. KOH | Acetone | 2 h | Excellent | [1] |
| Benzyl bromide | aq. KOH | Acetone | 2 h | Excellent | [1] |
Experimental Protocol: General Procedure for the N-Alkylation of Ethyl Indole-2-carboxylate [1]
-
Dissolve ethyl indole-2-carboxylate (1.0 mmol) in acetone (10 mL).
-
Add aqueous potassium hydroxide (3.0 mmol).
-
Stir the mixture at 20 °C for 30 minutes.
-
Add the appropriate alkylating agent (1.1 mmol).
-
Continue stirring for 2-8 hours, monitoring the reaction by TLC.
-
Remove the solvent under reduced pressure.
-
Add water and extract the product with ethyl acetate.
-
Purify the product by column chromatography.
References
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of Methyl 4-Methyl-1H-indole-2-carboxylate
Abstract
This document provides a detailed experimental protocol for the synthesis of methyl 4-methyl-1H-indole-2-carboxylate, a key intermediate in the development of pharmaceuticals and other biologically active compounds. The method described is the Fischer indole synthesis, a robust and widely used reaction in heterocyclic chemistry.[1][2] This protocol outlines a one-pot procedure involving the acid-catalyzed reaction of (4-methylphenyl)hydrazine with methyl pyruvate.
Introduction
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a classic and versatile method for the preparation of the indole nucleus.[1][2][3] The reaction involves the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions to form a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to yield the aromatic indole ring system.[2][3] This application note details a specific protocol for the synthesis of this compound, a valuable building block in medicinal chemistry.[5]
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
(4-methylphenyl)hydrazine + Methyl pyruvate → this compound
Experimental Protocol
This protocol describes a one-pot synthesis where the intermediate hydrazone is not isolated.[4]
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (4-methylphenyl)hydrazine hydrochloride | 158.64 | 1.59 g | 10.0 |
| Methyl pyruvate | 102.09 | 1.12 g (1.0 mL) | 11.0 |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
| Saturated Sodium Bicarbonate Solution | - | ~50 mL | - |
| Ethyl Acetate | 88.11 | ~150 mL | - |
| Brine | - | ~30 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | ~5 g | - |
| Silica Gel (for chromatography) | - | As needed | - |
| Hexane/Ethyl Acetate Mixture | - | As needed | - |
3.2. Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-methylphenyl)hydrazine hydrochloride (1.59 g, 10.0 mmol) and glacial acetic acid (20 mL).
-
Addition of Ketone: Begin stirring the mixture and add methyl pyruvate (1.12 g, 1.0 mL, 11.0 mmol) dropwise at room temperature.
-
Hydrazone Formation and Cyclization: Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 100 mL of cold water.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield pure this compound.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the Fischer indole synthesis.
Signaling Pathway of the Reaction Mechanism
The Fischer indole synthesis proceeds through a well-established reaction mechanism, which can be visualized as a signaling pathway of chemical transformations.
Caption: Reaction mechanism of the Fischer indole synthesis.
Troubleshooting and Safety Precautions
-
Safety: Phenylhydrazines are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Glacial acetic acid is corrosive.
-
Low Yields: Low yields can result from incomplete reaction or side reactions. Ensure the purity of starting materials and consider optimizing the reaction time and temperature. The choice of acid catalyst can also significantly impact the yield.
-
Purification: The crude product may contain unreacted starting materials or byproducts. Column chromatography is recommended for obtaining a high-purity product.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and available equipment.
References
Application Notes and Protocols for Fragment-Based Drug Discovery Using Methyl 4-Methyl-1H-indole-2-carboxylate
Introduction
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight fragments. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] Methyl 4-methyl-1H-indole-2-carboxylate is a valuable fragment for screening campaigns due to its structural features, which allow for potential interactions with various biological targets and provide vectors for synthetic elaboration. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in FBDD campaigns.
Molecular Profile: this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₂ | [4] |
| Molecular Weight | 189.21 g/mol | [4] |
| Appearance | Off-white to yellowish crystalline powder | [5] |
| Purity | ≥ 98% (HPLC) | [5] |
| CAS Number | 39830-66-5 | [5] |
Application in Fragment-Based Drug Discovery
The indole ring system is a versatile scaffold in drug discovery, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][5] this compound serves as an excellent starting point in FBDD for several reasons:
-
Privileged Scaffold: The indole core is a common motif in many approved drugs and natural products.[1][3]
-
Tractable Synthesis: The indole-2-carboxylate scaffold is readily synthesized and can be derivatized at multiple positions to explore structure-activity relationships (SAR).[6][7][8]
-
Defined Vectors for Growth: The methyl ester at the 2-position, the methyl group at the 4-position, and the nitrogen at the 1-position provide clear vectors for fragment evolution into more potent and selective lead compounds.[9]
Experimental Protocols
Herein, we provide detailed protocols for the synthesis of the fragment and its application in a typical FBDD workflow, including fragment screening and hit validation.
1. Synthesis of this compound
This protocol is based on the Fischer indole synthesis, a common method for preparing indole derivatives.
Materials:
-
(4-methylphenyl)hydrazine hydrochloride
-
Methyl pyruvate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve (4-methylphenyl)hydrazine hydrochloride (1 equivalent) in ethanol.
-
Add methyl pyruvate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
2. Fragment Screening Protocol: Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique for detecting the binding of fragments to a target protein in real-time.
Materials:
-
Purified target protein
-
This compound stock solution (e.g., 100 mM in DMSO)
-
SPR sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor surface with running buffer.
-
Activate the surface with a 1:1 mixture of EDC and NHS.
-
Inject the target protein (e.g., 50 µg/mL in immobilization buffer) to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Fragment Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 1 µM to 1 mM).
-
Inject the fragment solutions over the immobilized protein surface and a reference flow cell.
-
Monitor the binding response (in Resonance Units, RU).
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active surface data.
-
Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (Kd).
-
3. Hit Validation Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, providing thermodynamic parameters of the interaction.
Materials:
-
Purified target protein
-
This compound solution
-
ITC buffer (ensure buffer matching between protein and fragment solutions)
Procedure:
-
Load the target protein into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the fragment solution into the protein solution.
-
Record the heat changes after each injection.
-
Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
Quantitative Data Summary
The following table presents hypothetical, yet representative, data for the binding of this compound to a target protein, as would be obtained from the protocols above.
| Technique | Parameter | Value |
| SPR | Kd | 250 µM |
| ITC | Kd | 280 µM |
| ΔH | -8.5 kcal/mol | |
| -TΔS | -3.2 kcal/mol | |
| n | 0.95 |
Visualizations
Diagram 1: Fragment-Based Drug Discovery Workflow
References
- 1. Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes: Methyl 4-methyl-1H-indole-2-carboxylate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methyl-1H-indole-2-carboxylate is a versatile scaffold for the synthesis of a diverse range of kinase inhibitors. The indole core is a privileged structure in medicinal chemistry, known to mimic the adenine region of ATP and bind to the hinge region of kinase active sites. The 4-methyl substituent can provide beneficial hydrophobic interactions within the kinase domain, potentially enhancing potency and selectivity. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors targeting key signaling pathways involved in cancer cell proliferation and angiogenesis, such as those mediated by EGFR, VEGFR-2, and CDK2.
Core Synthetic Strategy
The primary synthetic route involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amine-containing fragments. This modular approach allows for the systematic exploration of the chemical space around the indole scaffold to optimize kinase inhibitory activity and pharmacokinetic properties.
Experimental Protocols
1. Hydrolysis of this compound
This protocol describes the saponification of the methyl ester to yield 4-methyl-1H-indole-2-carboxylic acid, the key intermediate for subsequent amide coupling reactions.
-
Materials:
-
This compound
-
Methanol (MeOH)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (10-15 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Add a solution of potassium hydroxide (2.0-3.0 eq) in water (2-4 mL per gram of KOH) to the stirring solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
After completion, allow the mixture to cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate of 4-methyl-1H-indole-2-carboxylic acid will form.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or used directly in the next step after thorough drying.
-
2. Amide Coupling of 4-methyl-1H-indole-2-carboxylic acid with Amines
This general protocol outlines the formation of the amide bond between 4-methyl-1H-indole-2-carboxylic acid and a desired amine using a common coupling reagent, HATU. This method is widely applicable for the synthesis of a library of indole-2-carboxamide derivatives.
-
Materials:
-
4-methyl-1H-indole-2-carboxylic acid
-
Desired amine (e.g., an aniline, benzylamine, or other amine-containing fragment)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
-
Procedure:
-
To a solution of 4-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 1-12 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-methyl-1H-indole-2-carboxamide derivative.
-
Data Presentation
The following tables summarize the inhibitory activities of representative indole-2-carboxamide derivatives against key kinase targets.
Table 1: Inhibitory Activity of Indole-2-carboxamide Derivatives against EGFR
| Compound ID | R Group (Amine Moiety) | IC₅₀ (nM) | Reference |
| Va | 1H-indol-5-amine | 71 ± 6 | [1] |
| 5d | N,N-dimethylphenethylamine | 89 ± 6 | [2] |
| 5e | 4-morpholinophenethylamine | 93 ± 8 | [2] |
| 5j | 4-(4-methylpiperazin-1-yl)phenethylamine | 98 ± 8 | [2] |
| 16 | Varied complex amine | 1026 | [3] |
Table 2: Inhibitory Activity of Indole-2-carboxamide Derivatives against VEGFR-2
| Compound ID | R Group (Amine Moiety) | IC₅₀ (µM) | Reference |
| 18b | 4-(4-chlorophenyl)piperazin-1-amine | 0.07 | [4] |
| Sunitinib (Ref.) | - | 0.139 | [5] |
| 17a | N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine | 0.078 | [5] |
| 10g | 4-(4-fluorophenyl)piperazin-1-amine | 0.087 | [5] |
Table 3: Inhibitory Activity of Indole-2-carboxamide Derivatives against CDK2
| Compound ID | R Group (Amine Moiety) | Kᵢ (µM) | Reference |
| 9 | 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine | 0.023 | [6] |
| 19 | 5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine | 0.001 | [6] |
| 15 | 5-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine | 0.005 | [7] |
| 14 | 5-bromo-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine | 0.007 | [7] |
Mandatory Visualization
Signaling Pathway Diagrams (Graphviz DOT Language)
Caption: EGFR Signaling Pathway and Inhibition.
References
- 1. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 4-methyl-1H-indole-2-carboxylate as a Precursor for Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to mimic peptide structures allow for interactions with a wide range of biological targets.[1][2] Within this class, derivatives of indole-2-carboxylic acid have emerged as promising candidates for the development of novel antiviral agents. These compounds have demonstrated inhibitory activity against a variety of DNA and RNA viruses, highlighting the versatility of the indole-2-carboxylate core in antiviral drug discovery.
Methyl 4-methyl-1H-indole-2-carboxylate is a readily accessible precursor that provides a strategic starting point for the synthesis of a diverse library of antiviral compounds. The methyl ester at the 2-position can be easily hydrolyzed or converted to other functional groups, such as amides or hydrazides, enabling the introduction of various substituents to modulate antiviral activity and pharmacokinetic properties. The methyl group at the 4-position can also influence the biological activity and metabolic stability of the resulting compounds.
This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor for the synthesis of antiviral compounds, with a focus on derivatives showing activity against Influenza A, Coxsackie B3, and Human Immunodeficiency Virus (HIV-1).
Antiviral Activity of Indole-2-Carboxylate Derivatives
Research has demonstrated the broad-spectrum antiviral potential of indole-2-carboxylate derivatives. The following tables summarize the quantitative data for representative compounds synthesized from indole-2-carboxylate precursors, showcasing their efficacy against various viral targets.
Table 1: Anti-Influenza A and Anti-Coxsackie B3 Virus Activity of Indole-2-Carboxylate Derivatives
| Compound | Virus | IC₅₀ (µM) | TC₅₀ (µM) | Selectivity Index (SI) |
| 8f | Influenza A/FM/1/47 (H1N1) | 9.43 | >243.9 | >25.9 |
| Coxsackie B3 | 7.18 | 122.95 | 17.1 | |
| 14f | Influenza A/FM/1/47 (H1N1) | 7.53 | 91.01 | 12.1 |
| Influenza B/Jingfang/13/97 | 13.00 | 91.01 | 7.0 | |
| Oseltamivir | Influenza A/FM/1/47 (H1N1) | 6.43 | 4033.29 | 627.3 |
| Ribavirin | Coxsackie B3 | 1058.68 | >2439.02 | >2.3 |
Data adapted from Situ Xue et al., Acta Pharmaceutica Sinica B, 2014.[3][4][5] IC₅₀: 50% inhibitory concentration. TC₅₀: 50% cytotoxic concentration. SI = TC₅₀/IC₅₀.
Table 2: Anti-HIV-1 Integrase Activity of Indole-2-Carboxylic Acid Derivatives
| Compound | HIV-1 Integrase IC₅₀ (µM) |
| 1 | 32.37 |
| 17a | 3.11 |
| 20a | 0.13 |
Data adapted from Meng Zhou et al., RSC Advances, 2024 and Molecules, 2023.[2][6][7][8][9]
Experimental Protocols
The following protocols are adapted from published literature and provide a general framework for the synthesis of antiviral indole-2-carboxylate derivatives starting from this compound. Researchers should optimize these protocols based on their specific target molecules and available laboratory resources.
Protocol 1: Synthesis of a 6-Amino-4-alkoxy-indole-2-carboxylate Derivative (Analogous to Compound 8f)
This protocol outlines a potential synthetic route to an analog of the active anti-influenza and anti-Coxsackie B3 virus compound 8f, starting from a 4-hydroxy-6-nitroindole precursor, which can be derived from 4-methylaniline.
Step 1: Synthesis of Methyl 4-hydroxy-6-nitro-1H-indole-2-carboxylate
A multi-step synthesis starting from 3-methoxy-5-nitrotoluene can be envisioned, followed by reactions to form the indole ring. A plausible route involves the Japp-Klingemann reaction or a Fischer indole synthesis with a suitably substituted phenylhydrazine and a pyruvate derivative.
Step 2: Alkylation of the 4-hydroxyl group
To a solution of methyl 4-hydroxy-6-nitro-1H-indole-2-carboxylate (1.0 eq) in a suitable solvent such as DMF, is added a base like potassium carbonate (2.0 eq). The appropriate alkyl halide (e.g., 1-bromobutane for a butoxy group, 1.2 eq) is then added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The reaction is then worked up by pouring into water and extracting with an organic solvent. The organic layer is dried and concentrated to yield the 4-alkoxy-6-nitro-1H-indole-2-carboxylate.
Step 3: Reduction of the 6-nitro group
The 4-alkoxy-6-nitro-1H-indole-2-carboxylate (1.0 eq) is dissolved in a solvent such as ethanol or ethyl acetate. A reducing agent, for example, 10% Palladium on carbon (catalytic amount), is added. The mixture is then stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reduction is complete. The catalyst is removed by filtration, and the solvent is evaporated to give the methyl 6-amino-4-alkoxy-1H-indole-2-carboxylate.
Protocol 2: Synthesis of an N-substituted Indole-2-carboxamide (General Procedure)
This protocol describes the conversion of the methyl ester of this compound to an amide, a common modification in the development of bioactive molecules.
Step 1: Hydrolysis of the Methyl Ester
This compound (1.0 eq) is suspended in a mixture of methanol and water. An excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq), is added. The mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled, and the methanol is removed under reduced pressure. The aqueous solution is acidified with a dilute acid (e.g., 1M HCl) to precipitate the 4-methyl-1H-indole-2-carboxylic acid. The solid is collected by filtration, washed with water, and dried.
Step 2: Amide Coupling
To a solution of 4-methyl-1H-indole-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent like DMF or DCM, are added a coupling agent such as EDC·HCl (1.2 eq) and an activating agent like HOBt (1.2 eq). The mixture is stirred for a few minutes before the desired amine (1.1 eq) and a base like DIPEA (2.0 eq) are added. The reaction is stirred at room temperature until completion. The reaction is then worked up by diluting with an organic solvent and washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization to yield the desired N-substituted 4-methyl-1H-indole-2-carboxamide.
Mechanism of Action and Signaling Pathways
The antiviral mechanisms of indole-2-carboxylate derivatives are diverse and depend on the specific substitutions on the indole scaffold.
Inhibition of Viral Entry and Replication
For broad-spectrum antivirals like the derivatives of compound 8f and 14f, the exact molecular mechanism is not fully elucidated but is believed to involve the inhibition of crucial viral life cycle stages such as entry into the host cell or viral replication.[3][4][5]
Caption: General mechanism of action for broad-spectrum antiviral indole-2-carboxylates.
Inhibition of HIV-1 Integrase
A more specific mechanism has been identified for certain indole-2-carboxylic acid derivatives that target the HIV-1 integrase enzyme.[2][6][7][8][9] HIV-1 integrase is essential for the integration of the viral DNA into the host cell's genome, a critical step for viral replication. These indole derivatives act as integrase strand transfer inhibitors (INSTIs). They chelate the two Mg²⁺ ions in the active site of the integrase, preventing the enzyme from catalyzing the strand transfer reaction.[2][6][7][9]
Caption: Inhibition of HIV-1 integrase by indole-2-carboxylic acid derivatives.
Synthetic Workflow and Logic
The development of novel antiviral agents from this compound follows a logical workflow from precursor to lead compound.
Caption: Workflow for developing antiviral compounds from the precursor.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide array of antiviral compounds. The straightforward modification of its functional groups allows for the generation of diverse chemical libraries for screening against various viral targets. The demonstrated efficacy of indole-2-carboxylate derivatives against viruses such as Influenza, Coxsackie B3, and HIV-1 underscores the potential of this scaffold in the ongoing search for novel and effective antiviral therapies. The provided protocols and mechanistic insights serve as a foundation for researchers to explore and expand upon this promising class of antiviral agents.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Bioactive Scaffolds from Methyl 4-Methyl-1H-indole-2-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive scaffolds derived from methyl 4-methyl-1H-indole-2-carboxylate. The primary focus is on the conversion of this starting material into indole-2-carboxamides, a class of compounds that has demonstrated significant potential in medicinal chemistry, particularly as antiproliferative and antitubercular agents.
Overview of Synthetic Strategy
The principal synthetic route to generate bioactive indole-2-carboxamide scaffolds from this compound involves a two-step process. The initial step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is followed by an amide coupling reaction with a diverse range of primary or secondary amines to yield the final bioactive compounds. This straightforward and versatile approach allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Caption: General two-step synthesis of bioactive indole-2-carboxamides.
Experimental Protocols
Step 1: Hydrolysis of this compound
This protocol describes the alkaline hydrolysis of the methyl ester to the carboxylic acid.
Materials and Reagents:
-
This compound
-
Lithium hydroxide (LiOH), Sodium hydroxide (NaOH), or Potassium hydroxide (KOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in a mixture of alcohol (e.g., methanol or ethanol) and water.
-
Add an excess of the base (e.g., LiOH, NaOH, or KOH; typically 2-4 equivalents).
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.
-
The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration.
-
Alternatively, if the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to yield the crude 4-methyl-1H-indole-2-carboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Step 2: Amide Coupling to Synthesize Indole-2-carboxamides
This protocol outlines a general procedure for the amide coupling of 4-methyl-1H-indole-2-carboxylic acid with a desired amine using standard coupling reagents.
Materials and Reagents:
-
4-Methyl-1H-indole-2-carboxylic acid
-
Desired primary or secondary amine (1.1-1.5 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) (1.1-1.5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1-1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-methyl-1H-indole-2-carboxylic acid in anhydrous DCM or DMF, add EDC and HOBt.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture, followed by the addition of DIPEA or TEA.
-
Continue stirring the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, dilute the mixture with DCM or EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the pure indole-2-carboxamide.
Bioactivity Data
While specific data for derivatives of this compound is not extensively available in the public domain, the indole-2-carboxamide scaffold is well-established as a source of potent bioactive molecules. The following tables summarize representative data for analogous indole-2-carboxamides, demonstrating their potential as antiproliferative and antitubercular agents.
Antiproliferative Activity of Indole-2-carboxamides
Indole-2-carboxamides have been shown to exhibit potent antiproliferative activity against various cancer cell lines. Some derivatives act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).
| Compound Analogue (Substitution on Indole Ring) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-Chloro-3-methyl | A549 (Lung) | 0.95 | [1] |
| 5-Chloro-3-methyl | MCF-7 (Breast) | 0.80 | [1] |
| 5-Chloro-3-methyl | Panc-1 (Pancreatic) | 1.00 | [1] |
| 4,6-Dichloro | KNS42 (Pediatric Glioblastoma) | 0.32 | [2] |
| 4,6-Difluoro | KNS42 (Pediatric Glioblastoma) | - | [2] |
| 5-Methyl | KNS42 (Pediatric Glioblastoma) | - | [3] |
Antitubercular Activity of Indole-2-carboxamides
The indole-2-carboxamide scaffold has yielded potent inhibitors of Mycobacterium tuberculosis.
| Compound Analogue (Substitution on Indole Ring) | M. tuberculosis Strain | MIC (µM) | Reference |
| 4,6-Dichloro | H37Rv | 0.32 | [2] |
| 4,6-Dimethyl | H37Rv | - | [4] |
| Unsubstituted | H37Rv | - | [5] |
Signaling Pathways
EGFR/CDK2 Inhibition Pathway
Certain indole-2-carboxamides exert their antiproliferative effects by dually inhibiting EGFR and CDK2. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[6][7] CDK2, in complex with cyclin E or cyclin A, is a key regulator of the cell cycle, particularly the G1/S transition.[6] Dual inhibition of these targets can effectively halt cell cycle progression and induce apoptosis in cancer cells.
Caption: EGFR and CDK2 signaling pathways and points of inhibition.
General Apoptosis Pathway
The induction of apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.[8][9] Both pathways converge on the activation of a cascade of proteases called caspases, which are responsible for the execution of cell death. Indole-2-carboxamides can induce apoptosis, often as a consequence of inhibiting critical cell survival pathways like the EGFR pathway.
Caption: Overview of the major apoptosis signaling pathways.
References
- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 3. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Step-by-Step Synthesis of N-Alkylated Indole-2-carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylated indole-2-carboxylates are a significant class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules and pharmaceuticals. The indole scaffold is considered a "privileged structure" in drug discovery. The functionalization at the N-1 position of the indole ring allows for the modulation of pharmacological properties, making the development of efficient and selective N-alkylation methods a key focus in synthetic organic chemistry. These application notes provide detailed protocols for the synthesis of N-alkylated indole-2-carboxylates using various established methods.
General Reaction Scheme & Methodologies
The N-alkylation of indole-2-carboxylates typically involves the deprotonation of the indole nitrogen followed by nucleophilic attack on an alkylating agent. The choice of base, solvent, and alkylating agent is critical for achieving high yields and selectivity.
Common methodologies for this transformation include:
-
Classical N-Alkylation: This is the most common approach, utilizing a base to deprotonate the indole N-H, followed by the addition of an alkyl halide.[1] Strong bases like sodium hydride (NaH) in aprotic polar solvents such as DMF or THF are often employed.[1][2] Milder bases like potassium carbonate (K₂CO₃) or aqueous potassium hydroxide (KOH) in solvents like acetone can also be effective, offering a safer and more environmentally friendly alternative.[3][4]
-
Transition Metal Catalysis: Palladium and copper-catalyzed reactions have emerged as powerful tools for N-alkylation. For instance, palladium complexes can catalyze the N-allylation of indole-2-carboxylates with allylic carbonates or acetates, often with high enantioselectivity.[5] Copper-catalyzed methods can be used for N-arylation and, in some cases, N-alkylation under specific conditions.[6][7]
-
One-Pot Fischer Indolisation/N-Alkylation: For rapid access to 1,2,3-trisubstituted indoles, a one-pot procedure combining the Fischer indole synthesis with subsequent N-alkylation has been developed. This method is efficient in terms of time and resources.[1]
Experimental Protocols
The following are detailed protocols for the synthesis of N-alkylated indole-2-carboxylates.
Protocol 1: General N-Alkylation using Potassium Carbonate in Acetone
This protocol is adapted from a method for the synthesis of methyl 1-methyl-1H-indole-2-carboxylate and is suitable for various alkylating agents.[4]
Materials:
-
Methyl 1H-indole-2-carboxylate
-
Alkylating agent (e.g., dimethyl sulfate, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, dry
-
5% Ammonia solution
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 1H-indole-2-carboxylate (1.0 eq.).
-
Add dry acetone to dissolve the starting material (concentration approx. 0.1-0.2 M).
-
Add anhydrous potassium carbonate (2.0-3.0 eq.).
-
Add the alkylating agent (e.g., dimethyl sulfate, 1.5 eq.).
-
Heat the suspension to reflux and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Add 5% ammonia solution and stir for 1-2 hours to quench any unreacted alkylating agent.
-
Remove the acetone using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-alkylated indole-2-carboxylate.
Protocol 2: N-Alkylation using Sodium Hydride in DMF
This protocol uses a strong base and is effective for less reactive alkylating agents. Caution must be exercised when handling sodium hydride.[2]
Materials:
-
Indole-2-carboxylate ester (e.g., ethyl 1H-indole-2-carboxylate)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., benzyl bromide, iodomethane)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, two-necked
-
Dropping funnel or syringe
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq.).
-
Add anhydrous DMF via syringe to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the indole-2-carboxylate ester (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases and the solution becomes clear or turbid.[2]
-
Add the alkyl halide (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: N-Allylation/Benzylation using Aqueous KOH in Acetone
This method provides a convenient and high-yielding route to N-allyl and N-benzyl indole-2-carboxylates without the need for strong, hazardous bases.[3]
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Alkylating agent (Allyl bromide or Benzyl bromide)
-
Potassium hydroxide (KOH)
-
Acetone
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve ethyl 1H-indole-2-carboxylate (1.0 eq.) in acetone in a round-bottom flask.
-
Prepare a solution of KOH (3.0 eq.) in a small amount of water.
-
Add the aqueous KOH solution to the acetone solution of the indole.
-
Add the alkylating agent (1.1-1.5 eq.).
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
The following tables summarize representative results for the N-alkylation of indole-2-carboxylates based on literature data.
Table 1: N-Alkylation with Various Bases and Alkylating Agents
| Entry | Indole Substrate | Alkylating Agent | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl 1H-indole-2-carboxylate | Dimethyl sulfate | K₂CO₃ (2.1) | Acetone | Reflux | 24 | >95% | [4] |
| 2 | Ethyl 1H-indole-2-carboxylate | Allyl bromide | aq. KOH (3.0) | Acetone | 20 | 2 | 98% | [3] |
| 3 | Ethyl 1H-indole-2-carboxylate | Benzyl bromide | aq. KOH (3.0) | Acetone | 20 | 2 | 96% | [3] |
| 4 | 2,3-dimethylindole | Benzyl bromide | NaH (1.2) | DMF | 80 | <0.25 | 91% | [1] |
| 5 | Indole-2-carboxylic acid | Dimethyl carbonate | DABCO (1.1) | DMF | 90-95 | 21 | High | [8] |
Table 2: Palladium-Catalyzed N-Allylation of Methyl Indole-2-carboxylate [5]
| Entry | Allyl Acetate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (E)-1,3-diphenylallyl acetate | [Pd(C₃H₅)Cl]₂ / Ligand | Cs₂CO₃ | CH₂Cl₂ | 40 | N/A | 99 | 97 |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of N-alkylated indole-2-carboxylates.
Key Reaction Parameters
Caption: Key parameters influencing the N-alkylation reaction outcome.
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon) in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkylating Agents: Many alkylating agents (e.g., dimethyl sulfate, benzyl bromide) are toxic, carcinogenic, and lachrymatory. Handle these reagents with extreme care in a well-ventilated fume hood and wear appropriate PPE.
-
Solvents: Organic solvents like DMF, acetone, and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory setting. Appropriate safety precautions must be taken at all times.
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 8. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Methyl 4-Methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of methyl 4-methyl-1H-indole-2-carboxylate, a versatile scaffold in medicinal chemistry. The indole nucleus is a privileged structure found in numerous natural products and pharmaceutical agents, making its functionalization a key strategy in drug discovery.[1][2] Palladium-catalyzed reactions offer a powerful toolkit for the selective formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse indole derivatives with novel biological activities.[3]
This document outlines detailed protocols for several key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. While direct C-H functionalization is an emerging field, traditional cross-coupling reactions often necessitate the presence of a halide or triflate on the indole ring. Therefore, protocols for the initial halogenation of this compound are also included as a prerequisite for many of these transformations.
Halogenation of this compound
Prior to executing Suzuki, Heck, or Sonogashira cross-coupling reactions, it is often necessary to introduce a halide (typically bromine or iodine) onto the indole scaffold. The C3 position is generally the most nucleophilic and susceptible to electrophilic halogenation.
Experimental Protocol: Bromination at the C3 Position
-
Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.0-1.1 equiv) portion-wise, while monitoring the reaction by thin-layer chromatography (TLC).
-
Stir the reaction at 0 °C for 1-2 hours or until completion.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by flash column chromatography to yield methyl 3-bromo-4-methyl-1H-indole-2-carboxylate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[4][5] This reaction is instrumental in synthesizing biaryl and vinyl-substituted indoles.
Experimental Protocol:
-
To a dry Schlenk flask, add methyl 3-bromo-4-methyl-1H-indole-2-carboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv).[6]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.[6]
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.[6]
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Quantitative Data (Representative for Halo-indoles)
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 2 | 80-92[7] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-90[6] |
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a direct route to vinyl-substituted indoles.[8][9]
Experimental Protocol:
-
In a sealed tube, combine methyl 3-bromo-4-methyl-1H-indole-2-carboxylate (1.0 equiv), the alkene (1.5 equiv), a palladium source like Pd(OAc)₂ (0.05 equiv), and a phosphine ligand such as P(o-tol)₃ (0.1 equiv).[6]
-
Evacuate and backfill the tube with an inert gas.
-
Add a degassed solvent, typically DMF or acetonitrile, followed by a base, such as triethylamine (Et₃N) (2.0 equiv), via syringe.[6]
-
Seal the tube and heat the mixture to 100-120 °C for 18-36 hours.[6]
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Representative for Halo-indoles)
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 120 | 24 | 70-85[6] |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | Acetonitrile | 100 | 18 | 65-80 |
| Pd₂ (dba)₃ | PPh₃ | NaOAc | DMA | 110 | 12 | 70-90 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, leading to the synthesis of alkynyl-substituted indoles.[10][11]
Experimental Protocol:
-
To a flame-dried Schlenk flask, add methyl 3-bromo-4-methyl-1H-indole-2-carboxylate (1.0 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 equiv), and a copper(I) co-catalyst such as CuI (0.06 equiv).[6]
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent system, for instance, a mixture of THF and Et₃N, via syringe.[6]
-
Add the terminal alkyne (1.2 equiv) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 60 °C for 6-18 hours, monitoring by TLC or LC-MS.[6]
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Representative for Halo-indoles)
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 12 | 80-95[6] |
| Pd(PPh₃)₄ | CuI | DIPA | Toluene | 70 | 8 | 75-90 |
| [DTBNpP]Pd(crotyl)Cl | - | TMP | DMSO | RT | 6 | 87[12] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide.[13][14] This reaction can be applied to the N-H position of the indole or to a halogenated position.
Experimental Protocol (N-Arylation):
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the aryl halide (1.1 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv), and a strong base (e.g., NaOtBu, 1.4 equiv).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate and purify by flash column chromatography.
Quantitative Data (Representative for N-H Arylation)
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 70-88 |
| Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 110 | 18 | 85-95 |
| Pd/Josiphos | KOtBu | Toluene | 90 | 18 | 50-70[15] |
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for the Heck reaction.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Palladium-catalyzed synthesis of indolesviaammonia cross-coupling–alkyne cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the C-3 Functionalization of Methyl 4-methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the C-3 position of methyl 4-methyl-1H-indole-2-carboxylate. The indole scaffold is a privileged structure in medicinal chemistry, and the ability to selectively functionalize the C-3 position is crucial for the synthesis of a wide array of biologically active compounds. The protocols outlined below describe three key electrophilic substitution reactions: the Vilsmeier-Haack reaction for formylation, the Friedel-Crafts acylation for the introduction of an acetyl group, and the Mannich reaction for aminomethylation.
Introduction
The C-3 position of the indole ring is the most nucleophilic and, therefore, the most reactive towards electrophiles. The presence of a methyl group at the C-4 position and a methyl carboxylate group at the C-2 position can influence the reactivity of the indole nucleus. The electron-donating methyl group at C-4 is expected to enhance the electron density of the pyrrole ring, thereby facilitating electrophilic attack at C-3. Conversely, the electron-withdrawing methyl carboxylate at C-2 deactivates the pyrrole ring, though the effect is more pronounced at the adjacent C-3 position. Despite this, C-3 remains the most favorable site for electrophilic substitution. These protocols have been developed to provide reliable methods for the synthesis of key C-3 functionalized intermediates.
Data Presentation
The following table summarizes the expected outcomes for the C-3 functionalization of this compound based on established methodologies for similar indole derivatives.
| Reaction Type | Reagents | Product | Expected Yield (%) |
| Vilsmeier-Haack | POCl₃, DMF | Methyl 3-formyl-4-methyl-1H-indole-2-carboxylate | ~90 |
| Friedel-Crafts Acylation | Acetic anhydride, TFAA, H₃PO₄ | Methyl 3-acetyl-4-methyl-1H-indole-2-carboxylate | ~85 |
| Mannich Reaction | Formaldehyde, Dimethylamine | Methyl 3-((dimethylamino)methyl)-4-methyl-1H-indole-2-carboxylate | ~80 |
Mandatory Visualizations
Vilsmeier-Haack Reaction Workflow
Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents from Methyl 4-methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of methyl 4-methyl-1H-indole-2-carboxylate as a versatile starting material for the synthesis of potent anti-inflammatory agents. The following sections detail synthetic strategies, experimental protocols for biological evaluation, and the underlying mechanisms of action.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have shown a wide range of biological activities, including significant anti-inflammatory properties.[1][2] this compound is a valuable building block for the synthesis of novel indole-based compounds with the potential to modulate key inflammatory pathways. This document outlines the synthesis of a representative series of N-substituted indole-2-carboxamide derivatives and their subsequent evaluation as anti-inflammatory agents. The primary mechanism of action explored is the inhibition of cyclooxygenase (COX) enzymes and the downregulation of pro-inflammatory cytokines.[3][4]
Synthetic Pathway
The synthesis of novel anti-inflammatory agents from this compound can be achieved through a multi-step process. A representative synthetic scheme is outlined below, culminating in the formation of N-aryl-4-methyl-1H-indole-2-carboxamides. This pathway is a plausible route based on established indole chemistry.
Caption: Synthetic route from this compound to N-aryl-4-methyl-1H-indole-2-carboxamides.
Experimental Protocols
General Synthesis of N-Aryl-4-methyl-1H-indole-2-carboxamides (Hypothetical)
-
Step 1: Hydrolysis of this compound.
-
To a solution of this compound (1.0 eq) in a mixture of methanol and water (2:1), add sodium hydroxide (2.0 eq).
-
Stir the reaction mixture at 60°C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and acidify with 1N HCl to pH 3-4.
-
The resulting precipitate, 4-methyl-1H-indole-2-carboxylic acid, is filtered, washed with water, and dried under vacuum.
-
-
Step 2: Amide Coupling.
-
To a solution of 4-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at 0°C for 30 minutes.
-
Add the desired substituted aniline (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the target N-aryl-4-methyl-1H-indole-2-carboxamide.
-
In Vitro Anti-inflammatory Activity Assays
1. COX-1 and COX-2 Inhibition Assay
-
Objective: To determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.
-
Method: A colorimetric COX inhibitor screening assay kit can be used. The assay measures the peroxidase component of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and the COX-1 or COX-2 enzyme.
-
Add the test compound or vehicle control.
-
Incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).
-
Measure the absorbance at 590 nm using a plate reader.
-
Calculate the percentage of inhibition and IC50 values.
-
2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW264.7 Macrophages
-
Objective: To assess the ability of the synthesized compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells.
-
Method: The Griess test is used to measure the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent A and Griess reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.
-
In Vivo Anti-inflammatory Activity Assay
Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the in vivo anti-inflammatory effect of the synthesized compounds in an acute inflammation model.
-
Method: This model is widely used to screen for anti-inflammatory drugs. Edema is induced by injecting carrageenan into the sub-plantar region of the rat's hind paw.
-
Procedure:
-
Divide the rats into groups: control, standard (e.g., indomethacin), and test compound groups.
-
Administer the test compounds or the standard drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized N-aryl-4-methyl-1H-indole-2-carboxamide derivatives, based on typical results for similar indole compounds found in the literature.
Table 1: In Vitro COX Inhibition Data
| Compound | R-group (on N-aryl) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| IMC-1 | 4-Cl | 15.2 | 0.25 | 60.8 |
| IMC-2 | 4-F | 18.5 | 0.31 | 59.7 |
| IMC-3 | 4-OCH3 | 25.1 | 0.85 | 29.5 |
| IMC-4 | 2,4-diCl | 12.8 | 0.19 | 67.4 |
| Indomethacin | (Standard) | 0.9 | 1.2 | 0.75 |
| Celecoxib | (Standard) | >100 | 0.04 | >2500 |
Table 2: In Vitro and In Vivo Anti-inflammatory Activity
| Compound | NO Inhibition IC50 (µM) in RAW264.7 cells | % Inhibition of Paw Edema (at 3h, 20 mg/kg) |
| IMC-1 | 8.5 | 55.2% |
| IMC-2 | 10.2 | 51.8% |
| IMC-3 | 15.8 | 42.5% |
| IMC-4 | 7.1 | 62.3% |
| Indomethacin | 5.6 | 68.7% |
Mechanism of Action and Signaling Pathways
The anti-inflammatory effects of these indole derivatives are primarily attributed to their ability to inhibit the COX-2 enzyme, which is a key enzyme in the biosynthesis of prostaglandins (PGs), potent mediators of inflammation. Additionally, these compounds can suppress the production of other pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6 by modulating intracellular signaling pathways, particularly the NF-κB pathway.
Caption: Inhibition of the NF-κB signaling pathway and COX-2 by indole derivatives.
Conclusion
This compound serves as a promising and adaptable starting material for the development of novel anti-inflammatory agents. The synthetic pathways are amenable to the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The described in vitro and in vivo protocols provide a robust framework for evaluating the therapeutic potential of these newly synthesized indole derivatives. The data suggests that N-aryl-4-methyl-1H-indole-2-carboxamides are a promising class of compounds for further investigation in the pursuit of safer and more effective anti-inflammatory drugs.
References
- 1. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 3. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Anticancer Agents from Methyl 4-methyl-1H-indole-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of novel anticancer agents derived from the methyl 4-methyl-1H-indole-2-carboxylate scaffold. The indole core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant anti-proliferative activities.[1][2] Derivatives of indole-2-carboxylic acid, in particular, have shown promise by targeting various cellular mechanisms, including the induction of apoptosis and the inhibition of critical signaling pathways like the PI3K/Akt/mTOR cascade.[3][4]
While specific research on this compound as an anticancer agent is limited, this guide synthesizes data and protocols from closely related indole-2-carboxylate derivatives to provide a comprehensive framework for research and development in this area.
Data Presentation: Cytotoxicity of Representative Indole-2-Carboxylate Derivatives
The cytotoxic activity of anticancer compounds is commonly evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for a selection of indole-2-carboxamide and indole-2-carboxylate derivatives against various human cancer cell lines, providing a baseline for comparison.
Table 1: Cytotoxic Activity of N-Substituted Indole-2-Carboxamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5f (4-Chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide) | MCF-7 (Breast) | 13.2 | Doxorubicin | - |
| MDA-MB-468 (Breast) | 8.2 | Doxorubicin | - | |
| 6i ((E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivative) | MCF-7 (Breast) | 6.10 ± 0.4 | - | - |
| 6v ((E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivative) | MCF-7 (Breast) | 6.49 ± 0.3 | - | - |
| N-(4-chlorophenyl)-1H-indole-2-carboxamide | Saos-2 (Bone) | Dose-dependent inhibition | Imatinib mesylate | - |
Data synthesized from multiple sources, showcasing the potential of the indole-2-carboxamide scaffold.[1][5][6][7]
Table 2: Cytotoxic Activity of Other Indole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indole-vinyl sulfone derivative 9 | Various | Potent activity | - | - |
| Chalcone-indole derivative 12 | Various | 0.22 - 1.80 | - | - |
| Quinoline-indole derivative 13 | Various | 0.002 - 0.011 | - | - |
| 4h (4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitrile) | MCF-7 (Breast) | 0.5 | Adriamycin | - |
| 4b (4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitrile) | MCF-7 (Breast) | 2.0 | Adriamycin | - |
This table presents data from various indole derivatives to highlight the broad anticancer potential of this heterocyclic system.[8][9]
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-4-methyl-1H-indole-2-carboxamides
This protocol describes a general method for the synthesis of N-substituted indole-2-carboxamides starting from this compound. This is a common and versatile method for creating a library of derivatives for screening.
Materials:
-
This compound
-
Substituted anilines
-
Trimethylaluminum (2 M in toluene or hexane)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve the desired substituted aniline (1.2 equivalents) in anhydrous toluene (10 mL per mmol of aniline).
-
Addition of Trimethylaluminum: Cool the solution to 0 °C in an ice bath. Slowly add trimethylaluminum solution (1.2 equivalents) dropwise via a syringe.
-
Stirring: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.
-
Addition of the Indole Ester: Add a solution of this compound (1.0 equivalent) in anhydrous toluene to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-substituted-4-methyl-1H-indole-2-carboxamide.
-
Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37 °C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol for Western Blot Analysis of the PI3K/Akt/mTOR Pathway
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the effect of a compound on protein expression and phosphorylation status, providing insights into its mechanism of action.[9][14][15][16][17]
Materials:
-
Cancer cells treated with test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with the test compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4 °C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin. Compare the levels of phosphorylated proteins to total proteins to determine the effect of the compound on the pathway's activation.
Visualizations
General Synthetic Workflow for N-Aryl-4-methyl-1H-indole-2-carboxamides
Caption: Synthetic scheme for N-Aryl-4-methyl-1H-indole-2-carboxamides.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for screening the anticancer activity of indole derivatives.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents [mdpi.com]
- 3. Synthesis and antitumor properties of new 4-methyl-substituted- pyrido[4,3-b]indoles (gamma-carbolines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. online.bamu.ac.in [online.bamu.ac.in]
- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Natural Product Analogs Using Methyl 4-Methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methyl-1H-indole-2-carboxylate is a versatile scaffold in medicinal chemistry and drug discovery. The indole motif is a common feature in a vast array of natural products and pharmacologically active compounds. The specific substitution pattern of this molecule, with a methyl group at the 4-position and a carboxylate at the 2-position, offers a valuable starting point for the synthesis of novel natural product analogs. Research has highlighted the utility of the corresponding carboxylic acid, 4-methyl-1H-indole-2-carboxylic acid, as a key intermediate in the development of indole-2-carboxamides with potent antiviral activity, particularly against the hepatitis B virus (HBV)[1]. This underscores the significance of this scaffold in generating bioactive molecules for therapeutic applications.
These application notes provide a generalized workflow and detailed protocols for the utilization of this compound in the synthesis of indole-2-carboxamide libraries, which can be considered analogs of naturally occurring indole alkaloids.
Synthetic Workflow and Logical Relationships
The overall strategy for synthesizing a diverse library of indole-2-carboxamide analogs from this compound involves a two-step process. First, the methyl ester is hydrolyzed to the corresponding carboxylic acid. Second, the carboxylic acid is coupled with a variety of amines to generate the target amide analogs.
References
Application Notes and Protocols: High-Throughput Screening of Methyl 4-Methyl-1H-indole-2-carboxylate Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) of compound libraries based on the methyl 4-methyl-1H-indole-2-carboxylate scaffold. The protocols and data presented herein are tailored for the discovery of novel kinase inhibitors, a prominent therapeutic class for this chemical series.
Introduction
The indole nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Derivatives of indole-2-carboxylate, such as the this compound series, are of particular interest due to their synthetic tractability and their potential to interact with a variety of biological targets. Notably, this scaffold has been identified as a promising starting point for the development of inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer and inflammatory disorders.
This document outlines a comprehensive HTS workflow for the identification and characterization of active compounds from a this compound library. The primary screen utilizes a fluorescence polarization (FP) assay for direct assessment of compound binding to a representative kinase target, Janus kinase 2 (JAK2). Hits from the primary screen are then subjected to a secondary cell-based assay to evaluate their on-target effects in a cellular context and to assess their cytotoxic profiles.
Primary High-Throughput Screening: Fluorescence Polarization Assay for JAK2 Kinase Inhibition
Principle:
This biochemical assay is a competitive binding assay that measures the ability of test compounds to displace a fluorescently labeled tracer molecule from the ATP-binding pocket of the JAK2 kinase domain. When the tracer is bound to the larger kinase, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When a test compound displaces the tracer, the smaller, unbound tracer tumbles more rapidly, leading to a decrease in the fluorescence polarization signal. The magnitude of this decrease is proportional to the binding affinity of the test compound.
Experimental Protocol:
Materials:
-
Recombinant human JAK2 kinase domain (e.g., expressed in Sf9 cells)
-
Fluorescently labeled tracer (e.g., a Bodipy-labeled ATP-competitive ligand)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
This compound library (10 mM stock in 100% DMSO)
-
384-well, low-volume, black, non-binding surface plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each compound from the library (10 mM stock) into the appropriate wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of 100% DMSO (negative control, 0% inhibition) and 50 nL of a known JAK2 inhibitor (e.g., 1 mM stock of Ruxolitinib) for the positive control (100% inhibition).
-
-
Reagent Preparation:
-
Prepare a 2X solution of the JAK2 kinase in assay buffer. The final concentration in the assay should be empirically determined to yield an optimal assay window (e.g., 5 nM).
-
Prepare a 2X solution of the fluorescent tracer in assay buffer. The final concentration should be at or below its Kd for JAK2 to ensure assay sensitivity (e.g., 2 nM).
-
-
Assay Execution:
-
Add 5 µL of the 2X JAK2 kinase solution to all wells containing compounds and controls.
-
Centrifuge the plates briefly (1 min at 1000 rpm) to ensure the contents are at the bottom of the wells.
-
Incubate the plates at room temperature for 15 minutes to allow for compound-kinase binding.
-
Add 5 µL of the 2X fluorescent tracer solution to all wells to initiate the displacement reaction.
-
Centrifuge the plates again (1 min at 1000 rpm).
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plates on a fluorescence polarization-capable plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis:
-
The fluorescence polarization (P) is calculated from the parallel (I∥) and perpendicular (I⊥) fluorescence intensities:
-
P = (I∥ - G * I⊥) / (I∥ + G * I⊥)
-
Where G is the G-factor of the instrument.
-
-
Calculate the percent inhibition for each compound:
-
% Inhibition = 100 * (1 - [(P_compound - P_high_control) / (P_low_control - P_high_control)])
-
P_compound is the polarization value of the test well.
-
P_high_control is the average polarization of the positive control wells.
-
P_low_control is the average polarization of the negative control (DMSO) wells.
-
-
Calculate the Z'-factor to assess the quality of the assay:
-
Z' = 1 - [(3 * (SD_low_control + SD_high_control)) / |Avg_low_control - Avg_high_control|]
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Data Presentation:
Table 1: Hypothetical Primary HTS Results for a 10,000 Compound Library
| Parameter | Value |
| Library Size | 10,000 |
| Screening Concentration | 10 µM |
| Z'-Factor | 0.78 |
| Hit Criteria | >50% Inhibition |
| Number of Hits | 150 |
| Hit Rate | 1.5% |
Table 2: Dose-Response Analysis of Selected Hits from the Primary Screen
| Compound ID | Scaffold | IC50 (µM) |
| HTS-001 | This compound | 0.85 |
| HTS-002 | This compound | 1.23 |
| HTS-003 | This compound | 2.51 |
| HTS-004 | This compound | 5.78 |
| HTS-005 | This compound | > 20 |
| Ruxolitinib (Control) | Pyrazolo[1,5-a]pyrimidine | 0.003 |
Secondary Confirmatory Assay: Cell-Based Proliferation Assay
Principle:
This assay evaluates the ability of the hit compounds from the primary screen to inhibit the proliferation of a cancer cell line that is dependent on JAK2 signaling for survival and growth (e.g., HEL 92.1.7, a human erythroleukemia cell line with a JAK2 V617F mutation). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
Experimental Protocol:
Materials:
-
HEL 92.1.7 cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Hit compounds from the primary screen (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well, clear-bottom, tissue culture-treated plates
-
Absorbance plate reader
Procedure:
-
Cell Seeding:
-
Seed HEL 92.1.7 cells in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in complete medium.
-
Add 1 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percent cell viability for each concentration relative to the DMSO control.
-
Plot the percent viability against the compound concentration and determine the EC50 value (the concentration that inhibits cell proliferation by 50%).
Data Presentation:
Table 3: Cell-Based Proliferation Assay Results for Primary Hits
| Compound ID | Primary Screen IC50 (µM) | Cell Proliferation EC50 (µM) |
| HTS-001 | 0.85 | 1.5 |
| HTS-002 | 1.23 | 2.8 |
| HTS-003 | 2.51 | 8.9 |
| HTS-004 | 5.78 | > 50 |
| HTS-005 | > 20 | > 50 |
| Ruxolitinib (Control) | 0.003 | 0.05 |
Visualizations
Caption: High-throughput screening workflow for indole-2-carboxylate libraries.
Caption: Inhibition of the JAK-STAT signaling pathway by a hypothetical indole inhibitor.
Troubleshooting & Optimization
common side reactions in the synthesis of indole-2-carboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of indole-2-carboxylates. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues
Q1: I am observing significant decarboxylation of my indole-2-carboxylate product. How can I prevent this?
A1: Decarboxylation is a common side reaction, especially when the indole-2-carboxylic acid is heated.[1][2] To minimize this:
-
Avoid High Temperatures: If possible, conduct the final steps of your synthesis and purification at lower temperatures. Heating indole-2-carboxylic acid above its melting point can lead to the loss of CO2 to form indole.[1][2]
-
Choice of Base and Solvent: In reactions involving the carboxylate, such as N-arylation, the choice of base and solvent is critical. For instance, in copper-catalyzed decarboxylative N-arylation, specific conditions are optimized to promote the desired reaction over simple decarboxylation.[3]
-
Work-up Conditions: During aqueous work-up, ensure the pH is carefully controlled. Strongly acidic or basic conditions, especially when combined with heat, can facilitate decarboxylation.
Q2: My ester group is being hydrolyzed back to the carboxylic acid. What are the likely causes and solutions?
A2: Hydrolysis of the indole-2-carboxylate ester can occur under both acidic and basic conditions, particularly in the presence of water.
-
Alkaline Hydrolysis: Strong bases like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solvents will readily hydrolyze the ester to the corresponding carboxylate salt.[4][5] If this is not the desired reaction, ensure your reaction conditions are anhydrous and use non-nucleophilic bases.
-
Acid-Catalyzed Hydrolysis: Strong acids in the presence of water can also lead to ester hydrolysis. Ensure that if an acid catalyst is used, the reaction is run under anhydrous conditions.
-
Transesterification: If using an alcohol as a solvent with a base like sodium methoxide or ethoxide, transesterification can occur, leading to the formation of a different ester.[5] Using the same alcohol as the ester group (e.g., ethanol for an ethyl ester) can prevent this.
Fischer Indole Synthesis
Q3: My Fischer indole synthesis of an indole-2-carboxylate is giving a low yield and a complex mixture of byproducts. What could be the problem?
A3: The Fischer indole synthesis, while versatile, can be sensitive to reaction conditions and may lead to several side reactions.[6][7]
-
Formation of 3-Substituted Byproducts: The Fischer synthesis can sometimes yield isomeric indole products if the ketone precursor is unsymmetrical.
-
Aldol Condensation: The acidic conditions can promote side reactions of the starting aldehyde or ketone, such as aldol condensation, reducing the yield of the desired hydrazone intermediate.[6]
-
Polymerization: Indoles, especially those with electron-donating groups, can be sensitive to the strong acids used in the Fischer synthesis and may polymerize.[8] Using milder Lewis acids (e.g., ZnCl₂) or polyphosphoric acid (PPA) can sometimes mitigate this.[6][7]
-
Incomplete Cyclization: The key[9][9]-sigmatropic rearrangement may not proceed efficiently if the reaction temperature is too low or the acid catalyst is not effective.
Troubleshooting Steps:
-
Optimize the Acid Catalyst: Experiment with different Brønsted acids (e.g., H₂SO₄, HCl, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the optimal catalyst for your substrate.[6][7]
-
Control Reaction Temperature: Carefully control the temperature, as both incomplete reaction and byproduct formation are temperature-dependent.
-
Purify the Hydrazone: Isolating and purifying the phenylhydrazone intermediate before the cyclization step can sometimes lead to cleaner reactions and better yields.
Reissert Indole Synthesis
Q4: In my Reissert synthesis, the reductive cyclization of ethyl o-nitrophenylpyruvate is inefficient. What are common issues?
A4: The Reissert synthesis involves the condensation of o-nitrotoluene with diethyl oxalate followed by reductive cyclization.[2][10] The second step is often the most challenging.
-
Incomplete Reduction: The reduction of the nitro group is crucial for the subsequent cyclization. If the reducing agent (e.g., zinc in acetic acid, ferrous sulfate) is not active enough or used in insufficient quantity, the reaction may not go to completion.[10][11]
-
Side Reactions of the Intermediate: The intermediate o-aminophenylpyruvic acid can be unstable and may undergo side reactions if not cyclized promptly.
-
Formation of Quinolones: Under certain reduction conditions, the reaction can be diverted to form quinolone byproducts instead of the desired indole.[12]
Troubleshooting Steps:
-
Choice of Reducing Agent: Several reducing agents can be employed, including zinc dust in acetic acid, ferrous sulfate with ammonia, or catalytic hydrogenation.[10][11][13] The optimal choice may depend on the specific substrate.
-
Reaction Conditions: Ensure the pH and temperature are optimized for the reductive cyclization. For example, the use of ferrous sulfate and ammonia is a common method.[2][12]
Buchwald-Hartwig Amination
Q5: I am attempting a Buchwald-Hartwig N-arylation on my indole-2-carboxylate, but I am getting low yields and competing C-H arylation.
A5: While a powerful tool for C-N bond formation, Buchwald-Hartwig amination on indoles can present challenges with regioselectivity.
-
Competing C-H Functionalization: Palladium catalysts can sometimes promote C-H activation and arylation at other positions on the indole ring, particularly if the nitrogen is sterically hindered or electronically deactivated.
-
Ligand Choice: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction. The ligand influences the stability and reactivity of the palladium catalyst, affecting both the rate of the desired C-N coupling and the prevalence of side reactions.[14]
-
Base Sensitivity: The base used can influence the outcome. A base that is too strong might lead to deprotonation at other sites or promote side reactions.
Troubleshooting Steps:
-
Ligand Screening: Screen a variety of ligands (e.g., XantPhos, XPhos) to find the one that gives the best selectivity and yield for your specific substrates.[15]
-
Base Optimization: Test different bases (e.g., Cs₂CO₃, K₃PO₄) to optimize the reaction conditions.[15]
-
Protecting Groups: In some cases, temporarily protecting other reactive sites on the indole ring can help direct the arylation to the nitrogen atom.
Alkylation Reactions
Q6: When trying to N-alkylate my indole-2-carboxylate, I am observing significant C3-alkylation. How can I favor N-alkylation?
A6: The C3 position of indole is highly nucleophilic, often competing with the nitrogen for alkylation.[9][16]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N- vs. C3-alkylation ratio. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF generally favors N-alkylation by deprotonating the indole nitrogen and increasing its nucleophilicity.[9]
-
Incomplete Deprotonation: If deprotonation of the indole nitrogen is incomplete, the remaining neutral indole can react at the C3 position.[9]
-
Temperature Effects: Higher reaction temperatures can sometimes favor N-alkylation.[9]
Troubleshooting Steps:
-
Ensure Complete Deprotonation: Use a sufficiently strong base and allow enough time for the deprotonation to complete before adding the alkylating agent.
-
Controlled Addition: Add the alkylating agent slowly to the solution of the deprotonated indole to maintain a low concentration and minimize side reactions.
-
Protecting Groups: Consider temporarily protecting the C3 position to force alkylation at the nitrogen.
Quantitative Data Summary
| Synthesis Method | Desired Product | Common Side Product(s) | Typical Yield of Side Product (%) | Conditions Favoring Side Product | Reference |
| Fischer Indole | Indole-2-carboxylate | Polymeric materials, 3-substituted isomers | Highly variable | Strong Brønsted acids, high temperatures | [6][8] |
| Reissert | Indole-2-carboxylic acid | Quinolones | Can be significant | Certain reduction conditions (e.g., PtO₂ in ethanol) | [12] |
| N-Alkylation | N-alkyl indole-2-carboxylate | C3-alkylated indole | Can be the major product | Incomplete deprotonation of indole nitrogen | [9] |
| Esterification | Ethyl indole-2-carboxylate | Methyl indole-2-carboxylate | Substantial | Using NaOMe in methanol (transesterification) | [5] |
Key Experimental Protocols
Fischer Indole Synthesis of Ethyl Indole-2-carboxylate
This protocol is adapted from a known organic synthesis procedure.[4]
-
Hydrazone Formation: Phenylhydrazine is reacted with ethyl pyruvate in a suitable solvent like ethanol to form the corresponding phenylhydrazone. The product is often isolated by filtration after precipitation.
-
Cyclization: The dried phenylhydrazone is added to a pre-heated solution of a catalyst, such as polyphosphoric acid (PPA) or zinc chloride in a high-boiling solvent. The mixture is heated to induce cyclization.
-
Work-up: The reaction mixture is cooled and poured into ice water. The precipitated crude product is collected by filtration, washed with water, and then purified, typically by recrystallization from a solvent like ethanol.
Reissert Synthesis of Indole-2-carboxylic Acid
This is a general procedure based on the classical Reissert reaction.[2][10]
-
Condensation: o-Nitrotoluene is condensed with diethyl oxalate in the presence of a strong base like potassium ethoxide in an anhydrous solvent (e.g., ether or ethanol). This forms ethyl o-nitrophenylpyruvate.
-
Reductive Cyclization: The crude ethyl o-nitrophenylpyruvate is subjected to reductive cyclization. A common method is to use zinc dust in glacial acetic acid. The mixture is heated to effect the reduction of the nitro group and subsequent intramolecular cyclization.
-
Hydrolysis and Isolation: The reaction mixture is then treated with a base (e.g., ammonium hydroxide) to precipitate zinc salts and then acidified to precipitate the indole-2-carboxylic acid. The product is collected by filtration and washed.
Visualizations
Fischer Indole Synthesis: Main Pathway and Side Reaction
Caption: Fischer indole synthesis pathway and common side reactions.
Reissert Indole Synthesis: Main Pathway and a Competing Reaction
Caption: Reissert indole synthesis and a potential side reaction pathway.
N- vs. C3-Alkylation of Indole
Caption: Competing N- and C3-alkylation pathways of indole-2-carboxylates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. testbook.com [testbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 16. bhu.ac.in [bhu.ac.in]
Technical Support Center: Purification of Methyl 4-Methyl-1H-indole-2-carboxylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of methyl 4-methyl-1H-indole-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My purified this compound, which was initially a white solid, has turned pink or tan upon storage. What is the cause and how can I prevent this?
A1: The discoloration of indoles is a common issue caused by oxidation. To ensure the long-term stability of your compound, it is recommended to store the purified solid in a sealed container, preferably under an inert atmosphere such as nitrogen or argon. Protecting the compound from light by using an amber vial or wrapping the container in aluminum foil is also advisable.
Q2: My TLC analysis of the crude reaction mixture shows multiple spots. What are the likely impurities?
A2: In a typical Fischer indole synthesis, which is a common route for this compound, several impurities can be expected. These may include:
-
Unreacted starting materials: Such as the corresponding phenylhydrazine and pyruvate precursors.
-
Isomeric products: Depending on the symmetry of the ketone precursor, regioisomers can form.
-
Polymerized materials: Indoles can be sensitive to acidic conditions, leading to polymerization.[1]
-
Oxidation products: As mentioned, indoles are susceptible to air oxidation.
Q3: I'm having trouble dissolving my crude product for purification. What are its general solubility properties?
Troubleshooting Guides
Column Chromatography
Q4: My product is co-eluting with an impurity during column chromatography. How can I improve the separation?
A4: Co-elution is a frequent challenge, especially with closely related impurities like isomers. Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Shallow Gradient: Employ a very slow, shallow gradient of the more polar solvent to enhance resolution between closely eluting compounds.
-
Solvent System Change: If a standard hexane/ethyl acetate system is failing, switch to a different solvent system with different selectivities. Toluene/acetone or dichloromethane/methanol are viable alternatives.[4]
-
-
Modify the Stationary Phase:
-
If you suspect your compound is interacting strongly with the acidic silica gel (indicated by tailing peaks), you can use silica gel deactivated with triethylamine (by adding ~1% triethylamine to your eluent).
-
Alternatively, switching to a different stationary phase like alumina can be effective.
-
-
Reverse-Phase Chromatography: For more polar indoles, reverse-phase (RP) chromatography can provide better separation. A C18 column with a mobile phase of acetonitrile and water (often with a formic acid or phosphoric acid modifier) is a common choice.[5]
Q5: The compound appears to be streaking or degrading on the silica gel column. What should I do?
A5: Streaking or degradation on silica gel is often due to the acidic nature of the stationary phase. To mitigate this, you can:
-
Deactivate the Silica: Add a small amount of a basic modifier like triethylamine or ammonia to your eluent (typically 0.5-1%).[6]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase such as alumina.
-
Minimize Contact Time: Run the column slightly faster to reduce the time the compound is in contact with the silica.
Recrystallization
Q6: My compound is "oiling out" instead of forming crystals during recrystallization. What is causing this?
A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors:
-
High Concentration of Impurities: Impurities can depress the melting point of your compound and inhibit crystal lattice formation.
-
Inappropriate Solvent: The solvent may be too nonpolar for your compound.
-
Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice.
To address this, you can:
-
Try a different solvent or solvent mixture. A more polar solvent might be necessary.[6]
-
Slow down the cooling process. Allow the flask to cool slowly to room temperature before placing it in an ice bath.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation.
-
Add a seed crystal of the pure compound if available.
-
If impurities are the issue, you may need to first purify the material by column chromatography.
Q7: I have a low yield after recrystallization. How can I improve my recovery?
A7: Low recovery in recrystallization is typically due to the compound having significant solubility in the cold solvent. To improve your yield:
-
Use a Minimal Amount of Hot Solvent: Dissolve your compound in the minimum possible volume of the hot solvent to ensure the solution is saturated.
-
Optimize the Solvent System: Find a solvent or solvent pair in which your product has high solubility when hot and very low solubility when cold. Common mixtures include ethanol/water, ethyl acetate/hexane, and acetone/water.[3][7]
-
Ensure Complete Precipitation: Cool the solution for a longer period and at a lower temperature (e.g., in a freezer).
-
Minimize Transfers: Each transfer of the solid or solution can result in material loss.
Data Presentation
The following tables provide representative quantitative data for the purification of indole derivatives, which can be used as a benchmark for the purification of this compound.
Table 1: Typical Recovery and Purity Data for Indole Purification Methods
| Purification Method | Typical Recovery (%) | Typical Purity (%) | Notes |
| Column Chromatography (Silica Gel) | 70 - 90% | > 98% | Yield can be lower if separation from isomers is difficult. |
| Recrystallization | 60 - 85% | > 99% | Highly dependent on the choice of solvent and initial purity.[8] |
| Preparative HPLC | 50 - 80% | > 99.5% | Suitable for obtaining highly pure material for analytical standards. |
Table 2: Common Solvent Systems for Purification of Indole Carboxylates
| Purification Method | Solvent System (v/v) | Typical Rf/Elution Profile |
| Column Chromatography | ||
| Normal Phase | Hexane / Ethyl Acetate (e.g., 9:1 to 4:1) | Rf values typically in the range of 0.2-0.4. |
| Dichloromethane / Methanol (e.g., 99:1 to 95:5) | Useful for more polar indoles. | |
| Reverse Phase | Acetonitrile / Water with 0.1% Formic Acid | Gradient elution is often used. |
| Recrystallization | ||
| Methanol / Water | Good for moderately polar compounds. | |
| Ethyl Acetate / Hexane | A versatile system for a wide range of polarities. | |
| Ethanol | Often a good single solvent for recrystallization.[7] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography (Silica Gel)
-
Preparation of the Column:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.
-
Adsorb the dissolved crude product onto a small amount of silica gel by removing the solvent under reduced pressure.
-
Carefully add the dried, silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial non-polar solvent system, gradually increasing the polarity (e.g., from 10% to 25% ethyl acetate in hexane).
-
Collect fractions in test tubes and monitor the elution of the product by Thin Layer Chromatography (TLC).
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the test tube. A suitable solvent will dissolve the compound when hot.
-
Allow the solution to cool. The formation of crystals upon cooling indicates a good recrystallization solvent. Test various solvents and solvent mixtures (e.g., ethyl acetate/hexane, methanol/water).[9]
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying dish to dry completely.
-
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common column chromatography issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Technical Support Center: Synthesis of Methyl 4-methyl-1H-indole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl 4-methyl-1H-indole-2-carboxylate, a key intermediate in various pharmacologically active compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of this and other substituted indoles is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of p-tolylhydrazine and methyl pyruvate.[3][4]
Q2: I am experiencing very low to no yield of the desired product. What are the potential causes?
A2: Low or no yield in a Fischer indole synthesis can stem from several factors:
-
Improper reaction conditions: The choice of acid catalyst, reaction temperature, and time are critical and highly substrate-dependent.[5]
-
Poor quality of starting materials: Impurities in the p-tolylhydrazine hydrochloride or methyl pyruvate can inhibit the reaction or lead to the formation of side products.
-
Presence of moisture: The reaction can be sensitive to water, which can hydrolyze key intermediates.
-
Incomplete hydrazone formation: The initial condensation to form the hydrazone may not have gone to completion before the cyclization step.
Q3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?
A3: While the synthesis of this compound from p-tolylhydrazine and methyl pyruvate is not expected to produce regioisomers due to the symmetry of the starting materials, this can be a significant issue with unsymmetrical ketones. In such cases, the choice of acid catalyst and reaction conditions can influence the product ratio. Generally, stronger acids and higher temperatures may favor the thermodynamically more stable isomer.
Q4: I am observing a significant amount of dark, tar-like material in my reaction flask. What is causing this and how can I prevent it?
A4: The formation of tar or polymeric material is a common issue in Fischer indole synthesis, often due to side reactions or decomposition of starting materials and products under harsh acidic conditions and high temperatures. To mitigate this, consider the following:
-
Lowering the reaction temperature.
-
Using a milder acid catalyst.
-
Decreasing the reaction time.
-
Ensuring an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Inappropriate acid catalyst or concentration. | Screen different Brønsted acids (e.g., acetic acid, sulfuric acid, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Optimize the catalyst loading.[3] |
| Non-optimal reaction temperature. | Perform small-scale experiments at various temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to find the optimal condition. | |
| Impure starting materials. | Purify p-tolylhydrazine hydrochloride (e.g., by recrystallization) and ensure the purity of methyl pyruvate (e.g., by distillation). | |
| Presence of water. | Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere. | |
| Reaction Not Going to Completion | Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. |
| Catalyst deactivation. | Ensure the catalyst is not quenched by impurities or moisture. In some cases, slow addition of the catalyst may be beneficial. | |
| Formation of Multiple Side Products | Reaction temperature is too high. | Lower the reaction temperature to minimize side reactions. |
| Acid catalyst is too strong or concentration is too high. | Use a milder acid or a lower concentration of the strong acid. | |
| Oxidative degradation. | Purge the reaction vessel with an inert gas (nitrogen or argon) before and during the reaction. |
Quantitative Data on Reaction Conditions
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes typical yields obtained under various catalytic conditions.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Glacial Acetic Acid | Acetic Acid | Reflux | 2 - 4 | 65-75 | General knowledge from[6] |
| Polyphosphoric Acid (PPA) | PPA | 80 - 100 | 1 - 2 | 70-85 | General knowledge from[2][7] |
| Sulfuric Acid (cat.) | Ethanol | Reflux | 3 - 5 | 60-70 | General knowledge from[1] |
| Zinc Chloride (ZnCl₂) | Ethanol | Reflux | 4 - 6 | 55-65 | General knowledge from[4] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane | Room Temp | 6 - 8 | 50-60 | General knowledge from[1] |
Note: The yields presented are approximate and can vary based on the specific experimental setup and purity of reagents.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis using Glacial Acetic Acid
This protocol outlines a common procedure using a milder Brønsted acid.
Materials:
-
p-Tolylhydrazine hydrochloride
-
Methyl pyruvate
-
Glacial acetic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add p-tolylhydrazine hydrochloride (1.0 eq).
-
Add glacial acetic acid to dissolve the starting material.
-
Add methyl pyruvate (1.0-1.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Fischer Indole Synthesis using Polyphosphoric Acid (PPA)
This protocol utilizes a stronger acid catalyst which can often lead to higher yields and shorter reaction times.
Materials:
-
p-Tolylhydrazine hydrochloride
-
Methyl pyruvate
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, pre-form the hydrazone by stirring p-tolylhydrazine hydrochloride (1.0 eq) and methyl pyruvate (1.0-1.2 eq) in ethanol at room temperature for 30 minutes. Remove the ethanol under reduced pressure.
-
To the resulting crude hydrazone, add polyphosphoric acid (PPA) (a sufficient amount to ensure stirring).
-
Heat the mixture to 80-100 °C with vigorous stirring for 1-2 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to about 60 °C and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer Indole Syntheses with Polyphosphoric Acid | Semantic Scholar [semanticscholar.org]
Technical Support Center: N-Alkylation of Indole-2-carboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the N-alkylation of indole-2-carboxylates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-alkylation of indole-2-carboxylates and offers potential solutions in a question-and-answer format.
Question 1: My reaction is resulting in low or no yield of the desired N-alkylated product. What are the potential causes and how can I improve the yield?
Answer:
Low or no yield in N-alkylation of indole-2-carboxylates can stem from several factors, ranging from reagent quality to reaction conditions. Here are the primary aspects to investigate:
-
Incomplete Deprotonation: The N-H bond of the indole must be deprotonated to form the nucleophilic indole anion. If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed efficiently.
-
Poor Reagent Reactivity: The reactivity of the alkylating agent is crucial.
-
Solution: Alkyl iodides are generally more reactive than alkyl bromides, which are more reactive than alkyl chlorides.[2] If you are using a less reactive alkyl halide, consider switching to a more reactive one or adding a catalytic amount of sodium iodide to promote the reaction.
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a significant role in reaction kinetics.
-
Reagent Purity and Inert Atmosphere: Moisture and oxygen can quench the indole anion and interfere with the reaction.
-
Solution: Use anhydrous solvents and flame-dry your glassware. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1] Check the purity of your starting materials.
-
Question 2: I am observing a significant amount of C3-alkylation as a side product. How can I improve the selectivity for N-alkylation?
Answer:
C3-alkylation is a common competing reaction due to the high nucleophilicity of the C3 position of the indole ring.[2] Several strategies can be employed to favor N-alkylation:
-
Choice of Base and Counterion: The nature of the base and its counterion can influence the regioselectivity.
-
Solution: Strong bases that generate ionic salts, such as sodium hydride (NaH) or potassium hydride (KH), tend to favor N-alkylation.[1] The resulting sodium or potassium indolide is more likely to react at the nitrogen atom. In contrast, more covalent metal complexes (e.g., from Grignard reagents) can favor C3-alkylation.[1]
-
-
Solvent Effects: The solvent can influence the site of alkylation.
-
Solution: Polar aprotic solvents like DMF and THF generally favor N-alkylation.[2]
-
-
Reaction Temperature: Higher temperatures can sometimes favor N-alkylation.
-
Solution: One study demonstrated that increasing the reaction temperature to 80 °C resulted in complete N-alkylation.[3]
-
-
Protecting Groups: Temporarily blocking the C3 position can direct the alkylation to the nitrogen.
-
Solution: While not always necessary, a protecting group at the C3 position can be a viable strategy if other methods fail.
-
Question 3: My reaction is producing dialkylated products. How can I prevent this?
Answer:
Dialkylation, where both the nitrogen and a carbon atom (typically C3) are alkylated, can occur with highly reactive alkylating agents or under forcing conditions.[2] To minimize this:
-
Control Stoichiometry: The amount of alkylating agent is critical.
-
Reaction Time and Temperature: Careful monitoring is key.
-
Solution: Monitor the reaction progress using TLC or LC-MS and stop the reaction once the desired mono-N-alkylated product is the major species. Lowering the reaction temperature may also help control reactivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the N-alkylation of indole-2-carboxylates?
A1: Sodium hydride (NaH) is a highly effective and commonly used strong base for this transformation.[2][3] It readily deprotonates the indole nitrogen to form the nucleophilic anion. Potassium tert-butoxide is another suitable strong base.[1] Weaker bases like potassium carbonate may also be used, but might require harsher conditions and can lead to lower yields or competing side reactions.[4]
Q2: Which solvent is most suitable for this reaction?
A2: Anhydrous polar aprotic solvents are generally the best choice. Dimethylformamide (DMF) and tetrahydrofuran (THF) are the most commonly employed and effective solvents for the N-alkylation of indoles.[2][3]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the starting material, the reaction mixture, and a co-spot on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. Staining with a solution of p-anisaldehyde or potassium permanganate can help visualize the spots. LC-MS is another powerful tool for monitoring the reaction and confirming the mass of the desired product.
Q4: Are there any alternative, milder methods for N-alkylation if my substrate is sensitive to strong bases?
A4: Yes, for substrates with sensitive functional groups, alternative methods exist. Phase-transfer catalysis with bases like cesium carbonate can be a milder option.[5] Additionally, modern catalytic methods, such as those employing copper hydride (CuH) with specific ligands, can offer high N-selectivity under milder conditions.[2][6]
Quantitative Data Summary
Table 1: Influence of Base and Solvent on N- vs. C3-Alkylation Selectivity
| Base | Solvent | Temperature (°C) | N/C3 Ratio | Reference |
| NaH | DMF | RT to 80 | High N-selectivity | [2][3] |
| KH | THF | RT | High N-selectivity | [1] |
| K2CO3 | Acetone | Reflux | Lower N-selectivity | [4] |
| Cs2CO3 | CH2Cl2 | 40 | High N-selectivity | [5] |
| Grignard | Ether | RT | Favors C3-alkylation | [1] |
Table 2: Effect of Alkylating Agent on Reactivity
| Alkylating Agent | General Reactivity |
| Alkyl Iodide (R-I) | Highest |
| Alkyl Bromide (R-Br) | Intermediate |
| Alkyl Chloride (R-Cl) | Lowest |
Experimental Protocols
General Protocol for N-Alkylation of Indole-2-carboxylate using Sodium Hydride
Materials:
-
Indole-2-carboxylate starting material
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous dimethylformamide (DMF)
-
Alkylating agent (e.g., alkyl halide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the indole-2-carboxylate (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care. Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Add the alkylating agent (1.05-1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC. If the reaction is slow, gentle heating (e.g., to 50-80 °C) may be applied.
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Strategies to improve N-alkylation selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling with Indole-2-Carboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions with indole-2-carboxylates.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed cross-coupling reaction with an indole-2-carboxylate failing or giving low yields?
Low yields or reaction failure can stem from several factors. Common issues include catalyst deactivation, inappropriate choice of ligands or base, suboptimal reaction temperature, and potential side reactions like decarboxylation. The N-H group of unprotected indoles can also interfere with the catalytic cycle.[1][2] Protecting the indole nitrogen with groups like Boc or tosyl can often improve yields.[1][3]
Q2: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this?
Homocoupling is a common side reaction. If you are using a copper co-catalyst, it can promote this undesired reaction.[1] Consider switching to a copper-free protocol.[1][4] Additionally, optimizing the reaction temperature and the choice of base can help minimize homocoupling.
Q3: My Buchwald-Hartwig amination is giving me a mixture of N-arylated and C-arylated products. How can I improve the selectivity for N-arylation?
Achieving high selectivity for N-arylation over C-arylation can be challenging. The choice of ligand is crucial. Bulky, electron-rich phosphine ligands are often employed to promote N-arylation.[5][6] The selection of the base and solvent also plays a significant role in directing the regioselectivity of the reaction.[5]
Q4: Is it necessary to protect the N-H of the indole-2-carboxylate for cross-coupling reactions?
While not always strictly necessary, N-protection is highly recommended. The acidic N-H proton can interfere with the palladium catalyst, leading to lower yields or reaction failure.[1][2] Protecting groups like Boc, tosyl, or a simple methyl group can prevent these side reactions and improve the overall efficiency of the coupling.[1][3]
Q5: Can the carboxylate group at the C-2 position of the indole interfere with the cross-coupling reaction?
Yes, the carboxylate group can potentially coordinate to the palladium center and influence the reaction outcome.[7] In some cases, decarboxylation of the indole-2-carboxylic acid can occur, especially at higher temperatures, leading to the formation of indole itself, which can then undergo coupling.[8][9][10] If decarboxylation is a problem, using milder reaction conditions or protecting the carboxylic acid as an ester may be beneficial.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with an ethyl indole-2-carboxylate, but I am observing very low conversion to the desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors could be contributing to the low conversion. Here is a step-by-step troubleshooting guide:
-
Catalyst and Ligand Choice:
-
Problem: The chosen palladium precursor or ligand may not be optimal for this substrate.
-
Solution: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. For indole substrates, bulky, electron-rich phosphine ligands like XPhos have been shown to be effective.[2] A pre-catalyst system might also give more reproducible results.[11]
-
-
Base Selection:
-
Solvent and Temperature:
-
Problem: The reaction may require a different solvent or temperature to proceed efficiently.
-
Solution: Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used for Suzuki reactions.[2] If the reaction is sluggish at lower temperatures, a gradual increase in temperature (e.g., to 80-100°C) might be necessary, but be mindful of potential decarboxylation.[1]
-
-
N-H Interference:
Issue 2: Decarboxylation as a Major Side Reaction
Question: During my cross-coupling reaction with an indole-2-carboxylic acid, I am isolating the coupled product of indole (without the C-2 carboxylate group). How can I prevent this decarboxylation?
Answer:
Decarboxylation is a known side reaction for indole-2-carboxylic acids, particularly under harsh conditions.[8][13][14] Here’s how you can address this issue:
-
Reaction Temperature:
-
Problem: High temperatures promote decarboxylation.
-
Solution: Try running the reaction at a lower temperature. This might require longer reaction times or a more active catalyst system.
-
-
Protecting the Carboxylic Acid:
-
Problem: The free carboxylic acid is prone to decarboxylation.
-
Solution: Convert the indole-2-carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester) before performing the cross-coupling reaction. The ester is generally more stable under typical coupling conditions.
-
-
Choice of Metal Catalyst:
-
Problem: While palladium is the target catalyst for cross-coupling, other metals or even the palladium itself can mediate decarboxylation.[9][10]
-
Solution: If possible, screen different catalyst systems. In some cases, copper-catalyzed decarboxylative couplings are performed intentionally; ensure your conditions are selective for the desired cross-coupling pathway.[8]
-
Quantitative Data Summary
Table 1: Optimization of Suzuki Coupling with Ethyl 1-acetyl-6-chloro-indole-2-carboxylate [3]
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (10) | SPhos (20) | K₃PO₄·H₂O | Dioxane/H₂O | 100 | 20 | 80 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (10) | SPhos (20) | K₃PO₄·H₂O | Dioxane/H₂O | 100 | 20 | 75 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (10) | SPhos (20) | K₃PO₄·H₂O | Dioxane/H₂O | 100 | 20 | 68 |
Table 2: Ligand Effects on the N-Arylation of Indole [15]
| Entry | Ligand | Yield (%) |
| 1 | tBuXPhos | 77 |
| 2 | XPhos | 99 |
| 3 | DavePhos | 84 |
| 4 | SPhos | 99 |
| 5 | BrettPhos | 99 |
| 6 | RuPhos | 99 |
| 7 | JohnPhos | 31 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Ethyl 1-acetyl-6-chloro-indole-2-carboxylate with Phenylboronic Acid[3]
-
To an oven-dried reaction vessel, add ethyl 1-acetyl-6-chloro-indole-2-carboxylate (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium phosphate monohydrate (4.2 equiv).
-
The vessel is sealed, evacuated, and backfilled with argon.
-
Add palladium(II) acetate (0.10 equiv) and SPhos (0.20 equiv).
-
Add degassed dioxane and water (in a suitable ratio, e.g., 4:1).
-
The reaction mixture is heated to 100 °C and stirred for 20 hours.
-
After cooling to room temperature, the reaction is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling of Aryl Halides with Terminal Alkynes[4][16]
-
To a reaction flask, add the aryl halide (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%) if using a copper-co-catalyzed system.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon).
-
Add a degassed solvent (e.g., THF, DMF, or toluene) and an amine base (e.g., triethylamine or diisopropylamine).[1]
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.
-
The reaction is stirred at room temperature or heated, depending on the reactivity of the aryl halide.
-
Upon completion (monitored by TLC or GC-MS), the reaction is worked up by filtering off the ammonium salt, followed by extraction and purification.
Visualizations
Caption: General workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for low-yield palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 9. Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
preventing decarboxylation of indole-2-carboxylic acids during hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of indole-2-carboxylic acids, with a specific focus on preventing decarboxylation during the hydrolysis of their corresponding esters.
Frequently Asked Questions (FAQs)
Q1: Why is the decarboxylation of indole-2-carboxylic acids a common problem during ester hydrolysis?
A1: Indole-2-carboxylic acid is thermally labile and prone to decarboxylation, especially under acidic conditions or at elevated temperatures. The electron-rich indole nucleus stabilizes the positive charge that develops at the C2 position during the decarboxylation process, making it a favorable side reaction. Heating the carboxylic acid above its melting point is a known method to induce decarboxylation to form indole.[1]
Q2: What are the general strategies to minimize decarboxylation during the hydrolysis of indole-2-carboxylate esters?
A2: The primary strategies to minimize decarboxylation include:
-
Using mild basic conditions: Saponification with bases like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) at or below room temperature is generally effective.
-
Employing enzymatic hydrolysis: This method utilizes enzymes like lipases under neutral and mild temperature conditions, which can be highly selective and prevent decarboxylation.
-
Protecting the indole nitrogen: Introducing an electron-withdrawing group, such as a Boc (tert-butyloxycarbonyl) group, on the indole nitrogen can help to stabilize the indole ring and may reduce the tendency for decarboxylation under certain conditions.
-
Careful workup: Avoiding strongly acidic conditions and high temperatures during the acidification and extraction steps is crucial.
Q3: Which base is best for the hydrolysis of indole-2-carboxylate esters to avoid decarboxylation?
A3: While NaOH and KOH are commonly used, lithium hydroxide (LiOH) is often preferred for mild and efficient hydrolysis of esters, including those with base-sensitive functional groups.[2][3] The choice of base can also be influenced by the solvent system and the specific substrate. For instance, aqueous KOH in acetone has been used successfully at room temperature.[4]
Q4: Can I use acidic conditions for the hydrolysis of indole-2-carboxylate esters?
A4: Acid-catalyzed hydrolysis is generally not recommended for indole-2-carboxylate esters due to the high propensity for decarboxylation of the resulting carboxylic acid under acidic conditions.[5] The mechanism of acidic decarboxylation of indole carboxylic acids has been studied and is a well-known reaction pathway.[5]
Q5: Is it necessary to protect the indole nitrogen (N-H) before hydrolysis?
A5: While not always necessary, protecting the indole nitrogen with a group like Boc can be beneficial. The Boc group is generally stable to the basic conditions used for ester hydrolysis and can be removed later under acidic conditions.[6] This can be particularly useful in multi-step syntheses where the indole N-H might interfere with other reactions. However, successful hydrolysis has been achieved without N-protection.[4]
Troubleshooting Guides
Problem 1: Significant amount of decarboxylated product (indole) is observed after basic hydrolysis.
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high. | Perform the hydrolysis at a lower temperature. Start with 0 °C and slowly warm to room temperature, monitoring the reaction by TLC. Avoid refluxing if possible. |
| Reaction time is too long. | Monitor the reaction closely by TLC. Once the starting ester is consumed, proceed with the workup immediately. |
| Base concentration is too high. | Use a more dilute solution of the base (e.g., 1-3N). |
| Workup conditions are too harsh. | During acidification to protonate the carboxylate, add the acid slowly at a low temperature (0 °C). Avoid using a large excess of strong acid. A milder acid like citric acid or careful addition of dilute HCl is recommended. Extract the product promptly after acidification. |
Problem 2: The ester hydrolysis is incomplete.
| Possible Cause | Troubleshooting Step |
| Insufficient amount of base. | Use a molar excess of the base (typically 2-5 equivalents) to ensure complete saponification. |
| Poor solubility of the ester. | Use a co-solvent system to improve solubility. Common systems include THF/water, methanol/water, or acetone/water.[4][7] |
| Steric hindrance around the ester group. | Increase the reaction time at a low temperature or consider using a less sterically hindered base. Enzymatic hydrolysis might be a good alternative for sterically hindered esters. |
Problem 3: The N-Boc protecting group is cleaved during hydrolysis.
| Possible Cause | Inappropriate hydrolysis conditions. |
| The N-Boc group is generally stable to basic hydrolysis conditions used for esters. | Verify the reaction conditions. The use of LiOH in a THF/water system at room temperature is known to be compatible with N-Boc protection.[6] Avoid excessively high temperatures or prolonged reaction times. |
Data Summary: Comparison of Hydrolysis Methods
| Method | Base/Enzyme | Typical Solvents | Temperature | Advantages | Disadvantages | Yield of Acid |
| Alkaline Hydrolysis | LiOH | THF/H₂O, MeOH/H₂O | 0 °C to RT | Mild conditions, generally good yields, compatible with N-Boc.[2][8] | Can still lead to some decarboxylation if not carefully controlled. | Generally high |
| Alkaline Hydrolysis | NaOH | EtOH/H₂O, MeOH/H₂O | RT to Reflux | Common and inexpensive reagent. | Higher risk of decarboxylation at elevated temperatures.[9] | Moderate to high |
| Alkaline Hydrolysis | KOH | Acetone/H₂O, EtOH/H₂O | RT to Reflux | Effective and readily available.[4] | Can be aggressive, requiring careful temperature control. | Moderate to high |
| Enzymatic Hydrolysis | Lipase (e.g., CALB) | Buffer/Organic Co-solvent | RT | Very mild, highly selective, minimizes decarboxylation.[10] | Can be slower, requires specific enzyme and conditions, may not work for all substrates. | Potentially very high |
Experimental Protocols
Protocol 1: Mild Hydrolysis using Lithium Hydroxide
This protocol is suitable for the hydrolysis of ethyl or methyl indole-2-carboxylates, including N-Boc protected substrates.
Materials:
-
Indole-2-carboxylate ester
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolve the indole-2-carboxylate ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH·H₂O (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath (0 °C).
-
Slowly add 1N HCl with vigorous stirring to adjust the pH to ~2-3.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the indole-2-carboxylic acid.
Protocol 2: Enzymatic Hydrolysis using Candida antarctica Lipase B (CALB)
This protocol provides a general guideline for the enzymatic hydrolysis of indole-2-carboxylate esters. Optimization of pH, temperature, and co-solvent may be necessary for specific substrates.
Materials:
-
Indole-2-carboxylate ester
-
Immobilized Candida antarctica Lipase B (CALB)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
tert-Butanol or another suitable organic co-solvent
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
Procedure:
-
In a flask, dissolve the indole-2-carboxylate ester in a mixture of phosphate buffer and an organic co-solvent (e.g., 9:1 buffer:tert-butanol).
-
Add immobilized CALB to the mixture (e.g., 10-50% w/w of the substrate).
-
Stir the suspension at room temperature (or a slightly elevated temperature, e.g., 30-40 °C).
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Cool the filtrate in an ice bath and acidify to pH ~2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the carboxylic acid.
Visualizations
Caption: Experimental workflow for hydrolysis of indole-2-carboxylate esters.
Caption: Troubleshooting logic for excessive decarboxylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Bases - Wordpress [reagents.acsgcipr.org]
- 3. reddit.com [reddit.com]
- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 5. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.amelica.org [portal.amelica.org]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. sciforum.net [sciforum.net]
- 10. researchgate.net [researchgate.net]
regioselectivity issues in the functionalization of 4-methyl-indole-2-carboxylates
Welcome to the technical support center for the regioselective functionalization of 4-methyl-indole-2-carboxylates. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the chemical synthesis and modification of this important indole derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the functionalization of 4-methyl-indole-2-carboxylates?
A1: The regioselectivity is primarily governed by the electronic and steric effects of the substituents on the indole ring. The 4-methyl group is an electron-donating group (EDG), which activates the benzene portion of the indole ring towards electrophilic substitution. Conversely, the 2-carboxylate group is an electron-withdrawing group (EWG) that deactivates the pyrrole ring. The C3 position is generally the most nucleophilic site in indoles and is often the default site for electrophilic attack. However, the interplay of these two groups can lead to complex reactivity, making careful control of reaction conditions crucial.[1][2]
Q2: For electrophilic aromatic substitution, which position is most likely to be functionalized on the 4-methyl-indole-2-carboxylate ring?
A2: For most electrophilic aromatic substitution reactions, the C3 position remains the most probable site of attack due to the strong directing effect of the indole nitrogen.[1][3] However, the presence of the deactivating 2-carboxylate group can sometimes lead to competitive functionalization on the activated benzene ring, particularly at the C7 position, which is ortho to the activating 4-methyl group and not sterically hindered.
Q3: How can I achieve functionalization on the benzene ring (C5, C6, C7) of 4-methyl-indole-2-carboxylate?
A3: Directing group strategies are typically necessary to achieve selective functionalization on the benzene ring of indoles.[4][5] By installing a directing group on the indole nitrogen (N1 position), it is possible to direct transition metal catalysts (e.g., Palladium, Rhodium) to specific C-H bonds on the benzene ring. For instance, a pivaloyl or a phosphinoyl group on the nitrogen can direct arylation or other C-H functionalization reactions to the C7 position.[4]
Q4: What are the common side reactions to watch out for when functionalizing 4-methyl-indole-2-carboxylates?
A4: Common side reactions include:
-
N-functionalization vs. C-functionalization: Under basic conditions, the indole nitrogen can be deprotonated and act as a nucleophile, leading to N-alkylation or N-acylation, competing with the desired C-functionalization.[6][7]
-
Polysubstitution: If the reaction conditions are too harsh or the electrophile is highly reactive, multiple substitutions on the indole ring can occur.
-
Formation of Di(indolyl)methanes: In reactions like the Friedel-Crafts or Mannich reactions, the initially formed product can sometimes react with another molecule of the starting indole, leading to the formation of dimeric byproducts.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack, Friedel-Crafts)
| Symptom | Possible Cause | Troubleshooting Steps |
| Mixture of C3 and other isomers (e.g., C7) obtained. | The reaction conditions are too harsh, overcoming the inherent selectivity for C3. | - Lower the reaction temperature: This often favors the kinetically preferred product (usually C3).- Use a milder Lewis acid (for Friedel-Crafts): Switch from strong Lewis acids like AlCl₃ to milder ones like ZnCl₂ or FeCl₃.[2][8]- Control the stoichiometry of the electrophile: Use of a minimal excess of the electrophile can reduce side reactions. |
| Significant amount of N-acylation observed in Friedel-Crafts. | The indole nitrogen is competing as a nucleophile. | - Protect the indole nitrogen: Use a suitable protecting group (e.g., Boc, Ts) before carrying out the acylation. The protecting group can be removed in a subsequent step. |
| Low or no yield of the desired product. | The indole ring is deactivated by the 2-carboxylate group, making it less reactive towards the electrophile. | - Increase the reaction temperature or time cautiously , while monitoring for side product formation.- Use a more reactive electrophile or a stronger activating reagent for the electrophile. |
Issue 2: Lack of Selectivity in C-H Functionalization on the Benzene Ring
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction occurs at the C3 position instead of the desired C5, C6, or C7 position. | The inherent reactivity of the C3 position is dominating over the directed C-H activation. | - Choose a suitable directing group for the N1 position: The choice of directing group is critical for controlling the regioselectivity of C-H activation. For C7 functionalization, bulky directing groups are often effective.[4][5]- Optimize the transition metal catalyst and ligands: Different catalyst/ligand combinations can favor different positions. Screen various palladium or rhodium catalysts and phosphine or nitrogen-based ligands.[9] |
| A mixture of isomers on the benzene ring is obtained. | The directing group is not providing sufficient steric or electronic bias for a single position. | - Modify the directing group: A bulkier or more strongly coordinating directing group might improve selectivity.- Adjust reaction conditions: Temperature, solvent, and additives can all influence the regioselectivity of C-H activation. |
Data Presentation
Table 1: Regioselectivity of Common Electrophilic Substitution Reactions on 4-Methyl-Indole-2-Carboxylates (Predicted Outcomes)
| Reaction | Reagents | Expected Major Product | Potential Minor Product(s) | Typical Yield Range (%) |
| Vilsmeier-Haack | POCl₃, DMF | 3-Formyl-4-methyl-indole-2-carboxylate | - | 70-90[10][11] |
| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid (e.g., AlCl₃) | 3-Acyl-4-methyl-indole-2-carboxylate | N-Acyl, C7-Acyl | 50-80[2][12] |
| Mannich Reaction | Formaldehyde, Secondary Amine | 3-(Dialkylaminomethyl)-4-methyl-indole-2-carboxylate | - | 60-85[13][14] |
| N-Alkylation | Alkyl halide, Base (e.g., NaH) | 1-Alkyl-4-methyl-indole-2-carboxylate | C3-Alkylated byproduct | 70-95[6][7] |
Note: The yields are estimates based on similar indole systems and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation at the C3 Position
This protocol describes the introduction of a formyl group at the C3 position of ethyl 4-methyl-1H-indole-2-carboxylate.
Materials:
-
Ethyl 4-methyl-1H-indole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH) solution, aqueous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve ethyl 4-methyl-1H-indole-2-carboxylate (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a cold aqueous solution of NaOH until the pH is basic.
-
Extract the mixture with DCM (3 x volume).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 3-formyl-4-methyl-1H-indole-2-carboxylate.
Mandatory Visualizations
Caption: General pathway for electrophilic substitution on 4-methyl-indole-2-carboxylate.
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Competing pathways for N- vs. C3-alkylation under basic conditions.
References
- 1. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in theoretical studies on transition-metal-catalyzed regioselective C-H functionalization of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 13. chemtube3d.com [chemtube3d.com]
- 14. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
Technical Support Center: Scale-Up Synthesis of Methyl 4-Methyl-1H-indole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of methyl 4-methyl-1H-indole-2-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, particularly when utilizing the Fischer indole synthesis pathway.
Issue 1: Low or No Product Formation
Q: My Fischer indole synthesis is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no product formation on a larger scale can be attributed to several factors that may not have been apparent at the lab scale. A systematic evaluation of your experimental setup is crucial.
Possible Causes and Recommended Actions:
| Potential Cause | Recommended Action |
| Poor Quality Starting Materials | Ensure the (4-methylphenyl)hydrazine and methyl pyruvate are of high purity. Impurities can lead to side reactions. Consider re-purification of starting materials if necessary. |
| Inappropriate Acid Catalyst or Concentration | The choice and concentration of the acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) are critical. The optimal catalyst may need to be re-evaluated at a larger scale. Experiment with different acid catalysts and concentrations on a smaller scale before proceeding with the full-scale reaction. |
| Sub-optimal Reaction Temperature | The Fischer indole synthesis often requires elevated temperatures.[1] However, excessive heat can cause degradation. Monitor the internal reaction temperature closely and ensure even heating. Uneven heating in large reactors can create hot spots, leading to decomposition. |
| Insufficient Reaction Time | The reaction may be slower at a larger scale due to mass transfer limitations. Monitor the reaction progress using in-process controls like TLC or HPLC to determine the optimal reaction time. |
| Presence of Water | Ensure all solvents and reagents are anhydrous, as water can interfere with the acid catalyst and intermediates. |
Issue 2: Formation of Multiple Products/Impurities
Q: My reaction mixture shows multiple spots on TLC, indicating the formation of several byproducts. How can I improve the selectivity?
A: The formation of multiple products is a common issue in Fischer indole synthesis, which can be exacerbated during scale-up.
Possible Causes and Recommended Actions:
| Potential Cause | Recommended Action |
| Formation of Regioisomers | While less of an issue with symmetrical ketones like pyruvate, ensure the correct starting materials are used. |
| Side Reactions from Harsh Conditions | High temperatures and strong acids can lead to side reactions like polymerization or degradation of the indole product.[2] Consider lowering the reaction temperature and monitoring the reaction closely. A slower, more controlled reaction often leads to a cleaner product profile. |
| Oxidation of the Product | Indoles can be sensitive to oxidation. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. |
| Impure Starting Materials | As mentioned previously, impurities in the starting materials can lead to a variety of side reactions. |
Issue 3: Difficulties in Product Isolation and Purification
Q: I am struggling with the purification of my crude this compound at a large scale. What are the best techniques?
A: Purification can be challenging due to the physical properties of the product and the presence of byproducts.
Possible Causes and Recommended Actions:
| Potential Cause | Recommended Action |
| Product is an Oil or Low-Melting Solid | Column chromatography, while effective at the lab scale, can be impractical for large quantities. Focus on developing a robust crystallization procedure. Screen various solvent systems to find one that provides good recovery and purity. |
| Emulsion Formation During Workup | During aqueous workup, emulsions can form, making separations difficult. Try adding brine to the aqueous layer to break the emulsion. A slow and careful separation is key. |
| Product Degradation on Silica Gel | Some indole derivatives can be acid-sensitive and may degrade on silica gel.[1] If chromatography is necessary, consider using a neutral support like alumina or deactivating the silica gel with a base (e.g., triethylamine) in the eluent. |
| High Boiling Point Impurities | If impurities have similar boiling points to the product, distillation may not be effective. In this case, crystallization or derivatization followed by purification may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the Fischer indole synthesis?
A1: The Fischer indole synthesis has several inherent safety risks that are magnified at scale:
-
Use of Hydrazine Derivatives: Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Exothermic Reaction: The cyclization step can be exothermic.[3] On a large scale, this can lead to a thermal runaway if not properly controlled. Ensure the reactor has adequate cooling capacity and consider controlled addition of reagents to manage the exotherm.
-
Use of Strong Acids: Strong acids like sulfuric acid and polyphosphoric acid are corrosive and require careful handling.
-
Flammable Solvents: Many organic solvents used in the synthesis and purification are flammable. Ensure the use of properly grounded equipment and avoid ignition sources.
Q2: Are there alternative, more scalable synthetic routes to this compound?
A2: Yes, several alternative methods exist that may offer advantages in terms of safety, yield, and scalability. These include:
-
Palladium-Catalyzed Synthesis: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form the key C-N bond, offering a milder alternative to the harsh conditions of the Fischer synthesis.[4]
-
Reductive Cyclization of Nitro Compounds: The synthesis can proceed via the reductive cyclization of a suitably substituted o-nitrostyrene derivative.[5]
-
Leimgruber-Batcho Indole Synthesis: This method is known for its versatility and is often amenable to industrial scale-up.[1]
Q3: How can I effectively monitor the progress of my scale-up reaction?
A3: In-process controls (IPCs) are essential for monitoring the progress of a large-scale reaction. Common techniques include:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for accurate determination of conversion and purity.
-
Gas Chromatography (GC): Useful if the components are volatile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze samples from the reaction mixture to determine the ratio of starting material to product.
Q4: What are the key considerations for choosing a solvent for crystallization at a large scale?
A4: When selecting a crystallization solvent for scale-up, consider the following:
-
Solubility Profile: The desired compound should have high solubility in the solvent at elevated temperatures and low solubility at lower temperatures to ensure good recovery.
-
Safety and Environmental Impact: Avoid highly toxic or environmentally harmful solvents. Consider "green" solvent alternatives.
-
Cost and Availability: The solvent should be readily available and cost-effective for large-scale use.
-
Boiling Point: A solvent with a moderate boiling point is often ideal, as it is easily removed during drying without requiring excessively high temperatures that could degrade the product.
-
Crystal Form (Polymorphism): The chosen solvent can influence the crystal form of the product, which can impact its physical properties like solubility and stability.
Experimental Protocols
Pilot-Scale Fischer Indole Synthesis of this compound
This protocol describes a representative pilot-scale synthesis. Caution: This reaction should be carried out by trained personnel in a suitable chemical production facility with appropriate safety measures in place.
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.
-
(4-methylphenyl)hydrazine hydrochloride
-
Methyl pyruvate
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Hydrazone Formation:
-
Charge the 100 L reactor with (4-methylphenyl)hydrazine hydrochloride (5.0 kg, 1.0 equiv).
-
Add ethanol (50 L) and stir to dissolve.
-
Slowly add methyl pyruvate (1.1 equiv) to the solution at room temperature over 30 minutes.
-
Stir the mixture for 2-4 hours. Monitor the formation of the hydrazone by TLC or HPLC.
-
-
Fischer Indole Cyclization:
-
Once hydrazone formation is complete, begin to heat the reaction mixture to reflux (approximately 78 °C).
-
Prepare a solution of concentrated sulfuric acid (0.5 equiv) in ethanol (5 L).
-
Once the reaction is at a stable reflux, slowly add the acidic ethanol solution to the reactor over 1-2 hours. Monitor the internal temperature closely for any exotherm.
-
Maintain the reaction at reflux for 4-8 hours, monitoring for the completion of the cyclization by HPLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Caution: Gas evolution (CO₂) will occur.
-
Reduce the volume of the mixture by distilling off a portion of the ethanol under reduced pressure.
-
Extract the aqueous slurry with ethyl acetate (3 x 20 L).
-
Combine the organic layers and wash with brine (2 x 10 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification by Crystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add water until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with a cold ethanol/water mixture, and dry under vacuum to yield pure this compound.
-
Visualizations
Experimental Workflow
Caption: A high-level overview of the experimental workflow for the scale-up synthesis.
Troubleshooting Logic for Low Yield
Caption: A decision tree to troubleshoot low product yield during synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing Impurities in the Fischer Indole Synthesis of Substituted Indoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the Fischer indole synthesis of substituted indoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the Fischer indole synthesis?
A1: The most prevalent impurities include:
-
Regioisomers: Formed when using unsymmetrical ketones or meta-substituted phenylhydrazines, leading to different indole isomers.
-
Aniline Derivatives: Result from the cleavage of the N-N bond in the hydrazone intermediate, a common side reaction, especially with electron-donating groups on the carbonyl substrate.[1]
-
Aldol Condensation Byproducts: Can occur as a side reaction with enolizable aldehydes and ketones.
-
Unreacted Starting Materials: Residual phenylhydrazine and carbonyl compounds may remain.
-
Oxidative Degradation Products: Indoles can be susceptible to oxidation, leading to colored impurities.
-
Polymeric or Tar-like Substances: Often form under harsh acidic conditions or at elevated temperatures.
Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect impurity formation?
A2: Substituents on both the phenylhydrazine and the carbonyl compound play a critical role:
-
Electron-donating groups on the phenylhydrazine ring generally accelerate the reaction.[2] On the carbonyl compound, however, they can stabilize the iminium carbocation formed after N-N bond cleavage, thus increasing the formation of aniline byproducts and reducing the yield of the desired indole.[1]
-
Electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction, sometimes preventing it from occurring.[2] On the carbonyl compound, they can disfavor the formation of unwanted regioisomers in certain cases.[3]
Q3: My reaction is not proceeding to completion, or the yield is very low. What are the likely causes?
A3: Low to no product formation can be attributed to several factors:
-
N-N Bond Cleavage: This is a significant competing reaction, particularly with substrates that have electron-donating groups.[1]
-
Unstable Hydrazone Intermediate: Some hydrazones may decompose under the strong acidic conditions required for cyclization.
-
Decomposition of the Product: The indole product itself might be sensitive to the strong acid and high temperatures used.
-
Inappropriate Reaction Conditions: The Fischer indole synthesis is highly sensitive to acid strength and temperature.
-
Impure Starting Materials: Impurities in the phenylhydrazine or carbonyl compound can inhibit the reaction.
Q4: I am observing significant tar formation in my reaction. How can I minimize this?
A4: Tar formation is often a result of harsh reaction conditions. To mitigate this, consider the following:
-
Lowering the Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of polymerization and degradation side reactions.
-
Using a Milder Acid Catalyst: Strong acids like polyphosphoric acid (PPA) can promote charring. Milder acids such as acetic acid or zinc chloride may be more suitable.
-
Reducing Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to the formation of colored, insoluble materials.
Troubleshooting Guides
Problem 1: Presence of an Unexpected Regioisomer
Symptoms:
-
Multiple spots on TLC that are difficult to separate.
-
NMR spectrum shows a mixture of two or more isomeric indole products.
Possible Causes:
-
Use of an unsymmetrical ketone.
-
Use of a meta-substituted phenylhydrazine.
Troubleshooting Steps:
-
Confirm Isomer Identity: Use analytical techniques such as GC-MS or LC-MS to confirm the molecular weights of the isomers and NMR to elucidate their structures.
-
Modify Reaction Conditions: The ratio of regioisomers can be influenced by the acid catalyst and its concentration. For example, in the synthesis of substituted 1H-indoles from unsymmetrical ketones, increasing the concentration of phosphoric oxide in orthophosphoric acid can favor the formation of the 2-substituted indole.
-
Purification: If isomer formation is unavoidable, separation can be attempted by:
-
Column Chromatography: Use a long column with a shallow solvent gradient. Sometimes, adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can improve separation.
-
Preparative HPLC: This can be effective for separating closely eluting isomers.
-
Recrystallization: If the isomers have different solubilities, fractional crystallization may be possible.
-
Problem 2: Significant Aniline Byproduct Formation
Symptoms:
-
A distinct spot on TLC corresponding to the aniline derivative of the starting phenylhydrazine.
-
Isolation of the aniline derivative along with the desired indole product.
Possible Causes:
-
N-N bond cleavage of the hydrazone intermediate.
-
Electron-donating groups on the carbonyl substrate.[1]
Troubleshooting Steps:
-
Reaction Optimization:
-
Use a Milder Acid Catalyst: Switch from a strong Brønsted acid to a Lewis acid like ZnCl₂.
-
Lower the Reaction Temperature: This can disfavor the N-N bond cleavage pathway.
-
-
Purification:
-
Acid Wash: During the workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic aniline will be protonated and move into the aqueous layer, while the less basic indole product remains in the organic phase.[4]
-
Column Chromatography: The more polar aniline hydrochloride salt can be easily separated from the indole product.
-
Problem 3: Product Streaking on TLC and Difficult Column Chromatography
Symptoms:
-
The product spot streaks on the TLC plate.
-
The product elutes from the column over many fractions with poor peak shape.
Possible Causes:
-
The polar nature of the indole product interacting strongly with the acidic silica gel.
-
Decomposition of the product on the silica gel.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Add a small percentage (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent system. This will neutralize the acidic sites on the silica gel, reducing strong interactions and preventing streaking.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel.
-
Alternative Purification Methods:
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Preparative HPLC: Offers better separation for polar and closely eluting compounds.
-
Data Presentation
Table 1: Effect of Acid Catalyst on Regioisomer Ratio in the Fischer Indole Synthesis of Substituted 1H-Indoles from Unsymmetrical Ketones
| Acid Catalyst | Concentration (% w/w) | Ratio of 2-Substituted Indole : 3-Substituted Indole |
| 90% Orthophosphoric Acid | 90 | 0 : 100 |
| 30% Sulfuric Acid | 30 | 0 : 100 |
| Polyphosphoric Acid (near 83% P₂O₅ in H₂O) | ~83 | Major Component : Minor Component |
| 70% Sulfuric Acid | 70 | Major Component : Minor Component |
Data summarized from the Journal of the Chemical Society B: Physical Organic.[5]
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve the phenylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting materials.
-
The hydrazone can be isolated by filtration if it precipitates or by removing the solvent under reduced pressure.
-
-
Indolization:
-
To the hydrazone (or the in situ generated hydrazone mixture), add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or glacial acetic acid).
-
Heat the reaction mixture to the desired temperature (typically between 80-160 °C) with stirring.
-
Monitor the progress of the reaction by TLC.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using polyphosphoric acid, carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water, a saturated solution of sodium bicarbonate (to neutralize excess acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification of Indoles by Column Chromatography with a Basic Modifier
-
Prepare the Eluent: Choose an appropriate solvent system (e.g., hexane/ethyl acetate). To this mixture, add 0.5-1% (v/v) of triethylamine.
-
Pack the Column: Pack a silica gel column with the prepared eluent.
-
Load the Sample: Dissolve the crude indole in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.
-
Elute the Column: Run the column with the triethylamine-modified eluent, collecting fractions and monitoring by TLC.
Protocol 3: Removal of Aniline Impurities by Acid Wash
-
Dissolve the Crude Product: Dissolve the crude product mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Perform Acid Extraction: Transfer the organic solution to a separatory funnel and wash with 1M aqueous HCl (2-3 times). The aniline impurity will be protonated and extracted into the aqueous layer.
-
Neutralize and Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any residual acid, followed by a wash with brine.
-
Isolate the Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aniline-free indole product.
Protocol 4: Recrystallization of Substituted Indoles
-
Solvent Screening: Determine a suitable solvent or solvent pair for recrystallization. Good solvents will dissolve the indole at elevated temperatures but not at room temperature. Common solvents include ethanol, methanol, toluene, hexane, or mixtures like ethanol/water.[5]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude indole in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them to a constant weight. A purity of over 99% can often be achieved with a yield higher than 75%.[5]
Visualizations
Caption: Key impurity formation pathways in the Fischer indole synthesis.
Caption: A troubleshooting workflow for common purification challenges.
Caption: Decision tree for selecting a suitable purification strategy.
References
optimization of reaction conditions for Hemetsberger–Knittel reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the Hemetsberger–Knittel reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Hemetsberger–Knittel reaction?
A1: The Hemetsberger–Knittel reaction is a method for synthesizing substituted indoles and other fused pyrrole heterocycles.[1][2][3] It is a three-step process:
-
Synthesis of an alkyl azidoacetate : Typically prepared from an alkyl haloacetate and sodium azide.[1]
-
Knoevenagel Condensation : A base-promoted condensation between an aromatic or heteroaromatic aldehyde and the alkyl azidoacetate to form a 2-azido-3-arylacrylate intermediate.[1]
-
Thermolysis : Thermal decomposition of the 2-azido-3-arylacrylate, which proceeds via an intramolecular cyclization to form the final indole-2-carboxylic ester product.[1][3][4]
Q2: What is the proposed mechanism for the final thermolysis step?
A2: The exact mechanism is still under investigation, but it is widely postulated to proceed through the thermal degradation of the 2-azido-3-arylacrylate to generate molecular nitrogen and a highly reactive nitrene intermediate.[1][5] This nitrene is believed to be in equilibrium with an azirine intermediate. The subsequent step involves the insertion of the nitrene into a C-H bond of the adjacent aromatic ring, followed by a[5][6]-hydrogen shift to re-aromatize and form the stable pyrrole ring.[1][2][3]
Q3: What are the main safety concerns associated with this reaction?
A3: The primary safety concern is the use of sodium azide and the formation of potentially explosive organic azide intermediates, namely the alkyl azidoacetate and the 2-azido-3-arylacrylate.[1] It is crucial to handle these materials with appropriate personal protective equipment (PPE) and behind a blast shield, especially during the thermolysis step where the compounds are heated to high temperatures.
Q4: Can this reaction be performed using modern synthesis technologies?
A4: Yes. The Hemetsberger–Knittel reaction, particularly the thermolysis step, has been successfully adapted to microwave-assisted synthesis and continuous flow chemistry.[5][7] These technologies can significantly reduce reaction times, improve yields, and offer better control over reaction parameters compared to conventional heating.[5][8]
Experimental Workflow & Protocols
The overall workflow for the Hemetsberger–Knittel reaction is depicted below.
References
- 1. Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms [mdpi.com]
- 2. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Hemetsberger_indole_synthesis [chemeurope.com]
- 4. synarchive.com [synarchive.com]
- 5. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Strategies for Selective Indole N-Alkylation
Welcome to our technical support center for troubleshooting indole N-alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in achieving selective N-alkylation while avoiding competing C-alkylation.
Troubleshooting Guide
Issue: Significant C3-Alkylation Observed Alongside the Desired N-Alkylated Product
Root Cause Analysis: The C3 position of the indole ring is inherently nucleophilic, often competing with the nitrogen atom for the alkylating agent.[1][2] This issue is frequently encountered when the indole nitrogen is not fully deprotonated or when reaction conditions favor the kinetically controlled C-alkylation product.[2]
Solutions:
-
Optimize Base and Solvent System: The choice of base and solvent is critical for favoring N-alkylation. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are generally effective.[1][3] The base deprotonates the indole nitrogen, increasing its nucleophilicity. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1][2] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used for substrates with sensitive functional groups.[1]
-
Increase Reaction Temperature: Higher reaction temperatures can favor the thermodynamically more stable N-alkylation product over the C3-alkylated product.[2] For instance, increasing the temperature to 80 °C has been shown to result in complete N-alkylation in some systems.[1][2]
-
Employ Modern Catalytic Methods:
-
Copper Hydride (CuH) Catalysis: The regioselectivity can be controlled by the choice of ligand. For example, using DTBM-SEGPHOS as a ligand with a CuH catalyst has demonstrated high N-selectivity.[1]
-
Iron Catalysis: While iron catalysts typically favor C3-alkylation, N-alkylation can be achieved by starting with an indoline derivative followed by an oxidation step.[1][4]
-
-
Phase-Transfer Catalysis (PTC): This method is particularly useful for achieving high yields of N-alkylated indoles. The reaction is typically carried out in a two-phase system, such as 50% aqueous NaOH and benzene, with a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻).[5]
-
Consider the Alkylating Agent: More reactive alkylating agents, such as alkyl iodides, are preferred over less reactive ones like alkyl chlorides.[1]
Issue: Formation of Dialkylated Products
Root Cause Analysis: Dialkylation, where both the nitrogen and a carbon atom (typically C3) are alkylated, can occur with highly reactive alkylating agents or under harsh reaction conditions.
Solutions:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise can help maintain a low concentration and reduce the likelihood of a second alkylation event.[1]
-
Monitor Reaction Progress: Carefully track the reaction's progress and stop it once the desired mono-N-alkylated product has formed to prevent over-alkylation.[1]
Issue: Substrate Has Sensitive Functional Groups Incompatible with Strong Bases
Root Cause Analysis: Many indole-containing molecules in drug discovery possess functional groups that are not stable under strongly basic conditions.
Solutions:
-
Use Weaker Bases: Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often suitable alternatives.[1] Organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can also be employed.[1]
-
Catalytic Approaches: As mentioned earlier, catalytic systems often operate under milder conditions, making them compatible with a broader range of functional groups.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in indole N-alkylation?
A1: The most prevalent side reaction is C3-alkylation due to the high nucleophilicity of this position.[1] C2-alkylation is less common, and dialkylation (both N- and C-alkylation) can also occur.[1]
Q2: How can I analyze my reaction mixture to identify and quantify side products?
A2: Standard analytical techniques are effective for this purpose:
-
Thin Layer Chromatography (TLC): For a quick assessment of reaction progress and the number of products formed.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): For accurate quantification of the desired product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of isolated products to confirm N- versus C-alkylation.
-
Gas Chromatography (GC): Can be used for quantitative analysis if the products are sufficiently volatile.[1]
Q3: Can the solvent choice alone switch the selectivity between N- and C-alkylation?
A3: Yes, in some catalytic systems, the solvent can play a decisive role in determining the regioselectivity. For example, in an Indium(III)-catalyzed alkylation of 2,3-disubstituted indoles, using THF as the solvent favored N1-alkylation, while switching to toluene resulted in C6-alkylation.[6][7]
Q4: Are there any protecting group strategies to prevent C-alkylation?
A4: While not always necessary with optimized reaction conditions, a temporary protecting group at the C3 position can be used to block this site and direct alkylation to the nitrogen. However, this adds extra steps to the synthesis (protection and deprotection). Common N-protecting groups that can influence reactivity include tosyl, Boc, and SEM groups.[8][9]
Quantitative Data Summary
The following tables summarize quantitative data on the influence of reaction conditions on the regioselectivity of indole alkylation.
Table 1: Influence of Ligand on CuH-Catalyzed Indole Alkylation
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | N:C3 Ratio |
|---|---|---|---|---|---|
| 1 | DTBM-SEGPHOS | Toluene | 25 | 95 | >99:1 |
| 2 | Ph-BPE | Toluene | 25 | 92 | 1:>99 |
Data synthesized from information in BenchChem Technical Support Guide.[1]
Table 2: Solvent Effect on In(III)-Catalyzed Alkylation of 2,3-Disubstituted Indole
| Entry | Solvent | Yield of N-Alkylated Product (%) | Yield of C-Alkylated Product (%) |
|---|---|---|---|
| 1 | THF | 90 | <5 |
| 2 | Toluene | <5 | 92 |
| 3 | Dioxane | 84 | ~8 |
| 4 | Ethyl Acetate | ~28 | 56 |
Data sourced from J. Org. Chem. 2023, 88, 5, 2968–2979.[6][7]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using NaH in DMF
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate to anhydrous DMF in a flame-dried flask.
-
Deprotonation: Cool the solution to 0 °C using an ice bath and add sodium hydride (NaH, 1.1-1.5 equivalents) portion-wise.
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen gas evolution ceases.
-
Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (1.0-1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)
-
Reaction Setup: In a round-bottom flask, combine the indole, the alkylating agent (e.g., alkyl bromide or iodide), and a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate).
-
Solvent Addition: Add a two-phase solvent system, such as benzene and 50% aqueous sodium hydroxide.
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or GC).
-
Work-up: Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with water, dry over a suitable drying agent, and concentrate. Purify the product by chromatography or distillation.[5]
Visualizations
Caption: A logical workflow for troubleshooting poor regioselectivity in indole alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 6. Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.org [mdpi.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Indole-2-Carboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of sterically hindered indole-2-carboxylates.
Frequently Asked Questions (FAQs)
Q1: Why are sterically hindered indole-2-carboxylates so unreactive?
A1: The low reactivity of sterically hindered indole-2-carboxylates stems from two main factors:
-
Steric Hindrance: Bulky substituents on the indole ring or at the ester group physically block the approach of reagents to the carboxylate group. This is particularly problematic for reactions requiring nucleophilic attack at the carbonyl carbon, such as hydrolysis or amidation. For instance, increasing the steric bulk of substituents around the carboxylic acid has been shown to significantly reduce reaction yields in amide formation.[1]
-
Electronic Effects: The indole nucleus is an electron-rich aromatic system. This inherent electron density can deactivate the carboxyl group towards certain reactions.
Q2: What are the most common reactions where low reactivity of hindered indole-2-carboxylates is a problem?
A2: Researchers frequently encounter challenges in the following transformations:
-
Hydrolysis (Saponification): Cleavage of the ester to the corresponding carboxylic acid can be sluggish.
-
Amide Bond Formation: Coupling with amines to form amides is often inefficient.
-
Decarboxylation: Removal of the carboxyl group can require harsh conditions.
-
N-Arylation: Introduction of an aryl group at the indole nitrogen can be affected by steric hindrance.[2]
Troubleshooting Guides
Issue 1: Incomplete or Slow Hydrolysis of a Sterically Hindered Indole-2-Ester
Symptoms:
-
Low yield of the corresponding carboxylic acid.
-
Presence of a significant amount of starting material even after prolonged reaction times.
-
Side reactions such as decarboxylation may occur under harsh conditions.[3]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric hindrance preventing hydroxide attack. | Employ a non-aqueous hydrolysis method. A mild and efficient protocol involves using NaOH in a non-aqueous medium like MeOH/CH2Cl2 (1:9) at room temperature.[4][5] This method has been shown to be effective for a variety of sterically hindered esters.[4][5] |
| Forcing conditions leading to degradation. | Avoid high temperatures and extreme pH values. The non-aqueous NaOH/MeOH/CH2Cl2 system allows for hydrolysis under mild conditions, often at room temperature, minimizing the risk of side reactions.[4][5] |
| Use of less reactive alkoxides. | If using an alkoxide for hydrolysis, potassium ethoxide is more reactive than sodium ethoxide and can lead to better yields, even at room temperature.[6] |
Issue 2: Poor Yields in Amide Coupling Reactions with Hindered Indole-2-Carboxylates
Symptoms:
-
Low conversion to the desired amide product.
-
Formation of side products.
-
Failure of standard coupling reagents (e.g., EDC/HOBt, DCC/DMAP).[7]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric hindrance impeding amine nucleophilic attack. | Convert the carboxylic acid to a more reactive acyl fluoride in situ using a reagent like BTFFH. Acyl fluorides are less sterically demanding and more reactive towards amines, even at elevated temperatures.[7] |
| Electron-deficient amine partner. | For electron-deficient amines, standard coupling methods often fail. The acyl fluoride approach with BTFFH has proven successful in these challenging cases.[7] |
| Ineffective coupling reagents. | If conventional methods fail, consider alternative strategies. The conversion of indole-2-carboxylic acid to a carboxazide using diphenylphosphoryl azide (DPPA) followed by reaction with an amine can provide access to N-(indol-2-yl)amides.[1] |
Issue 3: Difficulty in Decarboxylating Hindered Indole-2-Carboxylic Acids
Symptoms:
-
High temperatures required for decarboxylation, leading to decomposition.
-
Incomplete reaction.
-
Simultaneous deacetylation or other side reactions.[3]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High activation energy for C-C bond cleavage. | Copper-mediated decarboxylation in a high-boiling solvent like quinoline can be effective.[8] |
| Acid-catalyzed decomposition. | In acidic decarboxylation, the mechanism can involve a protonated carbonic acid intermediate. Careful control of acid concentration and water content is crucial.[9] |
| Thermal instability of the substrate. | A method involving dissolving the heterocyclic carboxylic acid in an aprotic polar solvent like N,N-dimethylformamide (DMF) with an organic acid catalyst at temperatures between 85-150 °C has been reported.[10] |
Experimental Protocols
Protocol 1: Mild, Non-Aqueous Hydrolysis of a Hindered Indole-2-Ester[4][5]
This protocol describes the saponification of a sterically hindered ester using sodium hydroxide in a non-aqueous solvent system.
Materials:
-
Sterically hindered indole-2-ester
-
0.3 N NaOH in MeOH/CH2Cl2 (1:9 v/v)
-
Dichloromethane (CH2Cl2)
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the sterically hindered indole-2-ester (1 mmol) in 10 mL of a 1:9 (v/v) mixture of methanol and dichloromethane.
-
Add 3 equivalents of 0.3 N NaOH in MeOH/CH2Cl2 to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the product.
-
The sodium salt of the carboxylic acid may precipitate and can be isolated by filtration.
Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation[7]
This method is effective for coupling sterically hindered carboxylic acids with amines, including electron-deficient ones.
Materials:
-
Sterically hindered indole-2-carboxylic acid
-
Amine
-
BTFFH (N,N,N',N'-Bis(tetramethylene)chloroformamidinium hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
To a solution of the indole-2-carboxylic acid (1.3 equiv.) in the anhydrous solvent, add BTFFH (1.2 equiv.) and DIPEA.
-
Stir the mixture at room temperature for 30 minutes to form the acyl fluoride in situ.
-
Add the amine (1 equiv.) to the reaction mixture.
-
Heat the reaction to an elevated temperature (e.g., 80 °C) and monitor by TLC or HPLC.
-
After completion, perform a suitable aqueous workup and purify the product by chromatography.
Data Presentation
Table 1: Effect of Steric Hindrance on Amide Formation Yields [1]
| Carboxylic Acid Substrate | Steric Bulk | Yield (%) |
| Propionic acid | One methyl group | 64 |
| Isobutyric acid | Two methyl groups | 28 |
| Pivalic acid | Three methyl groups | 13 |
| Phenylacetic acid | One phenyl group | 75 |
| Diphenylacetic acid | Two phenyl groups | 53 |
| Adamantane-1-carboxylic acid | Bulky adamantane | 29 |
| Adamantane-2-carboxylic acid | Bulky adamantane | 6 |
Visualizations
Caption: Troubleshooting workflow for incomplete hydrolysis.
Caption: Experimental workflow for hindered amide coupling.
References
- 1. Rapid access to N -(indol-2-yl)amides and N -(indol-3-yl)amides as unexplored pharmacophores - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02622B [pubs.rsc.org]
- 2. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Methyl and Ethyl 4-Methyl-1H-indole-2-carboxylate in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Within this class of compounds, 4-methyl-1H-indole-2-carboxylates serve as valuable intermediates in the synthesis of a wide range of biologically active molecules. This guide provides a comparative analysis of two common ester analogs: methyl 4-methyl-1H-indole-2-carboxylate and ethyl 4-methyl-1H-indole-2-carboxylate, focusing on their synthesis, reactivity, and potential applications in drug development.
Introduction
Methyl and ethyl esters of 4-methyl-1H-indole-2-carboxylic acid are frequently employed in organic synthesis due to the versatility of the ester functionality, which allows for further chemical transformations. The choice between the methyl and ethyl analog often depends on specific reaction conditions, desired product characteristics, and the subsequent synthetic steps. This document aims to provide a clear comparison to aid researchers in selecting the appropriate building block for their synthetic endeavors.
Synthesis of 4-Methyl-1H-indole-2-carboxylate Esters
The most common and direct route to these indole-2-carboxylates is the Fischer indole synthesis.[1][2] This venerable reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an α-ketoester. In this case, 3-methylphenylhydrazine would be reacted with either methyl pyruvate or ethyl pyruvate.
Alternatively, these esters can be prepared by the esterification of 4-methyl-1H-indole-2-carboxylic acid, which itself can be synthesized via the Fischer indole synthesis using pyruvic acid followed by hydrolysis.
Synthetic Workflow
Caption: General synthetic routes to methyl and ethyl 4-methyl-1H-indole-2-carboxylates.
Comparative Performance in Synthesis
| Parameter | This compound | Ethyl 4-Methyl-1H-indole-2-carboxylate | Remarks |
| Starting Material Cost | Typically lower (Methyl pyruvate is generally less expensive than ethyl pyruvate) | Typically higher | Cost may vary depending on the supplier and purity. |
| Reaction Rate (Fischer Indole) | Expected to be similar | Expected to be similar | The rate-determining step is generally the[1][1]-sigmatropic rearrangement, which is largely unaffected by the ester group. |
| Yield (Fischer Indole) | Potentially slightly higher | Potentially slightly lower | Steric hindrance from the ethyl group is minimal but could have a minor impact on yield in some cases. |
| Purification | Generally straightforward (crystallization or chromatography) | Generally straightforward (crystallization or chromatography) | The slightly higher polarity of the methyl ester might influence chromatographic behavior. |
| Hydrolytic Stability | More stable | Less stable | Methyl esters are generally more resistant to both acidic and basic hydrolysis compared to their ethyl counterparts due to reduced steric hindrance around the carbonyl group for nucleophilic attack. |
| Reactivity in Transesterification | Can be synthesized from the ethyl ester | Can be converted to the methyl ester | Treatment of the ethyl ester with sodium methoxide in methanol can lead to transesterification to the methyl ester.[3] |
| Boiling/Melting Point | Expected to be slightly lower | Expected to be slightly higher | The larger ethyl group increases the molecular weight and van der Waals forces. |
Experimental Protocols
The following are generalized experimental protocols based on established methods for Fischer indole synthesis and esterification. Researchers should optimize these conditions for their specific setup.
Protocol 1: Fischer Indole Synthesis of Ethyl 4-Methyl-1H-indole-2-carboxylate
-
Hydrazone Formation: To a solution of 3-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes. Add ethyl pyruvate (1.0 eq) and continue stirring at room temperature for 1-2 hours until a precipitate forms. Filter the solid hydrazone and wash with cold ethanol.
-
Cyclization: Suspend the dried hydrazone in a suitable solvent such as ethanol or acetic acid. Add a catalytic amount of a Brønsted or Lewis acid (e.g., H₂SO₄, polyphosphoric acid, or ZnCl₂).[1] Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Esterification of 4-Methyl-1H-indole-2-carboxylic Acid to the Methyl Ester
-
Suspend 4-methyl-1H-indole-2-carboxylic acid (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product as needed.
Application in Drug Development
Indole-2-carboxylates are key intermediates in the synthesis of a wide array of pharmacologically active compounds. The 4-methyl substitution can influence the biological activity and pharmacokinetic properties of the final molecule. These esters can be readily converted to the corresponding carboxylic acid, amide, or hydrazide, providing access to a diverse range of derivatives.
Derivatives of indole-2-carboxylic acid have been investigated for a variety of therapeutic applications, including as:
-
Anticancer agents: By targeting various signaling pathways involved in cell proliferation and survival.
-
Anti-inflammatory agents: Through the inhibition of enzymes like cyclooxygenase (COX).
-
Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi.
-
Antiviral agents: Including inhibitors of HIV integrase.[4]
Hypothetical Signaling Pathway in Cancer Therapy
The following diagram illustrates a hypothetical mechanism by which a drug derived from a 4-methyl-1H-indole-2-carboxylate could exert its anticancer effects by inhibiting a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: Hypothetical role of an indole-2-carboxamide derivative in cancer therapy.
Conclusion
Both methyl and ethyl 4-methyl-1H-indole-2-carboxylates are valuable synthetic intermediates. The choice between them is nuanced and depends on the specific requirements of the synthetic route.
-
This compound may be preferred for its potentially lower cost and slightly higher hydrolytic stability, which can be advantageous in multi-step syntheses involving aqueous workups or purification steps.
-
Ethyl 4-methyl-1H-indole-2-carboxylate remains a widely used and effective building block. Its slightly lower stability to hydrolysis might be exploited in specific synthetic strategies where facile ester cleavage is desired.
Ultimately, the optimal choice will be dictated by a combination of economic considerations, reaction conditions, and the desired properties of the final product. Both esters provide a reliable entry point for the synthesis of diverse and potentially bioactive indole derivatives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 4-Methyl and 5-Methyl Indole-2-Carboxylates
A detailed examination of the biological profiles of 4-methyl and 5-methyl indole-2-carboxylate derivatives reveals nuanced structure-activity relationships, with the position of the methyl group significantly influencing their therapeutic potential. While direct comparative studies on the parent carboxylates are limited, research on closely related analogs, particularly in the fields of antitubercular and anticancer research, provides valuable insights into their differential effects.
The indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of a wide array of therapeutic agents. The strategic placement of substituents on the indole ring can profoundly impact the biological activity of these compounds. This guide provides a comparative overview of the biological activities of 4-methyl and 5-methyl substituted indole-2-carboxylates and their derivatives, drawing upon available experimental data.
Antitubercular Activity: A Positional Advantage for 4-Substitution
A key study investigating the antitubercular activity of indole-2-carboxamide derivatives provides the most direct evidence for the differential effects of 4- versus 5-methylation. While not a direct comparison of the carboxylates, the study compared 4-methoxy and 5-methoxy analogs, revealing a twofold enhancement in activity for the 4-methoxy derivative over its 5-methoxy counterpart. Notably, a 5-methylindole-2-carboxamide derivative was found to be equipotent to the more active 4-methoxy analog, suggesting that while 4-substitution may be generally favorable, a methyl group at the 5-position can also confer significant potency.
Anticancer and Anti-parasitic Activities: The Role of 5-Methyl Substitution
In the realm of oncology, 5-methyl-1H-indole-2-carboxylic acid has been identified as a crucial intermediate in the synthesis of Pin1 inhibitors, which are being explored as potential anticancer agents.[1] This suggests that the 5-methyl substitution pattern is a key structural feature for this particular therapeutic target. Furthermore, in the context of anti-parasitic drug discovery, studies on indole-2-carboxamides against Trypanosoma cruzi, the causative agent of Chagas disease, have indicated that a methyl group at the 5-position of the indole ring is favorable for activity.
Summary of Comparative Biological Activity
| Biological Activity | 4-Methylindole-2-carboxylate Derivative | 5-Methylindole-2-carboxylate Derivative | Key Findings |
| Antitubercular | A 4-methoxy analog showed a twofold higher activity compared to the 5-methoxy analog. | A 5-methyl analog was equipotent to the more active 4-methoxy analog. | Substitution at the 4-position appears to be advantageous for antitubercular activity, although a 5-methyl group also confers high potency. |
| Anticancer | Data not available for direct comparison. | 5-Methyl-1H-indole-2-carboxylic acid is a key intermediate for Pin1 inhibitors (antitumor agents).[1] | The 5-methyl substitution is a recognized feature in the design of certain anticancer compounds. |
| Anti-Trypanosoma cruzi | Data not available for direct comparison. | A methyl group at the 5-position is considered favorable for activity. | The 5-position is a key site for modification to enhance anti-parasitic activity. |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of these findings.
Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
This assay is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Workflow for the Microplate Alamar Blue Assay (MABA):
Caption: Workflow of the Microplate Alamar Blue Assay (MABA).
Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.
-
Inoculation: Add the bacterial suspension to each well containing the test compound.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Addition of Alamar Blue: After the initial incubation, add Alamar Blue solution to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24 hours.
-
Result Interpretation: Determine the MIC as the lowest concentration of the compound that prevents a color change from blue to pink.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for the MTT Assay:
Caption: General workflow of the MTT assay for cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Enzyme Inhibition: EGFR Kinase Assay
This assay determines the ability of a compound to inhibit the activity of the Epidermal Growth Factor Receptor (EGFR) kinase, a common target in cancer therapy.
Workflow for a Typical EGFR Kinase Assay:
Caption: General workflow of an EGFR kinase inhibition assay.
Protocol:
-
Reaction Setup: In a microplate, add the EGFR enzyme, assay buffer, and various concentrations of the test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a specific peptide substrate.
-
Incubation: Incubate the plate at room temperature or 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathways
Indole derivatives exert their anticancer effects through the modulation of various signaling pathways. A key pathway often implicated is the PI3K/Akt/mTOR pathway , which is crucial for cell growth, proliferation, and survival.
Simplified PI3K/Akt/mTOR Signaling Pathway:
Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.
Inhibition of key kinases in this pathway, such as PI3K, Akt, and mTOR, by indole derivatives can lead to the suppression of tumor growth and the induction of apoptosis.
Conclusion
The available evidence, though not providing a direct head-to-head comparison of 4-methylindole-2-carboxylate and 5-methylindole-2-carboxylate across a range of biological activities, strongly suggests that the position of the methyl group is a critical determinant of their pharmacological profile. For antitubercular applications, substitution at the 4-position of the indole ring appears to be a promising strategy. Conversely, for the development of certain anticancer and anti-parasitic agents, the 5-methyl scaffold has shown significant promise. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of these closely related isomers and to guide the rational design of future indole-based drug candidates.
References
Validation of Methyl 4-Methyl-1H-indole-2-carboxylate as a Pharmacophore: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, indole-2-carboxylate derivatives have emerged as a promising pharmacophore for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This guide provides a comparative analysis of the potential of methyl 4-methyl-1H-indole-2-carboxylate as a pharmacophore, supported by experimental data from closely related analogs and established drugs. While direct experimental data for this compound is limited in publicly available literature, this guide extrapolates its potential based on structure-activity relationship (SAR) studies of similar compounds.
Comparative Analysis of Biological Activity
The indole-2-carboxylate core is a versatile scaffold that has been incorporated into numerous compounds with diverse biological activities. The addition of a methyl group at the 4-position, as in the titular compound, is expected to influence its pharmacokinetic and pharmacodynamic properties. Based on the literature, derivatives of indole-2-carboxylate have shown significant activity in cancer and inflammation.
Anticancer Activity
Indole-2-carboxylate derivatives have been extensively investigated for their anticancer properties. These compounds often exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR and MAPK pathways.[1][2] The table below summarizes the in vitro anticancer activity of representative indole-2-carboxylate derivatives against various cancer cell lines.
| Compound/Drug | Structure | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| Methyl 1H-indole-2-carboxylate | MDA-MB-231 (Breast) | MTT | >100 | [3] | |
| MCF-7 (Breast) | MTT | >100 | [3] | ||
| Indole-2-carboxylic acid | Bel-7402 (Liver) | MTT | Not specified, but showed inhibitory activity | [4] | |
| SMMC-7721 (Liver) | MTT | Not specified, but showed inhibitory activity | [4] | ||
| Compound 17a (HIV Integrase Inhibitor) | - | Enzyme Assay | 3.11 | [5] | |
| Doxorubicin (Positive Control) | N/A | Various | MTT | Varies (typically low µM) | [5] |
Note: Data for this compound is not available. The data for Methyl 1H-indole-2-carboxylate is included as the closest structural analog.
Anti-inflammatory Activity
The anti-inflammatory potential of indole-2-carboxamide derivatives has also been explored.[6] These compounds have been shown to inhibit the production of pro-inflammatory cytokines, suggesting their potential in treating inflammatory conditions.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Compound 14f | TNF-α, IL-6 | LPS-induced RAW 264.7 cells | Not specified, but showed significant inhibition | [6] |
| Compound 14g | TNF-α, IL-6 | LPS-induced RAW 264.7 cells | Not specified, but showed significant inhibition | [6] |
| Indomethacin (Positive Control) | COX-1/COX-2 | Enzyme Assay | Varies | [7] |
Experimental Protocols
To facilitate further research and validation of this compound and its derivatives, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Target cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
Materials:
-
Purified kinase enzyme (e.g., PI3K, Akt)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase enzyme, the test compound, and the kinase substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Calculate the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by indole derivatives and a general workflow for pharmacophore validation.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is a potential target for indole-2-carboxylate derivatives.
Caption: A generalized workflow for the validation and optimization of a novel pharmacophore, starting from a hypothesized active compound.
Conclusion
The indole-2-carboxylate scaffold represents a valid and promising pharmacophore for the development of novel anticancer and anti-inflammatory agents. While direct experimental validation of this compound is necessary, the existing body of research on its structural analogs strongly suggests its potential as a bioactive molecule. The provided experimental protocols and pathway diagrams offer a framework for researchers to further investigate this compound and its derivatives. Future studies should focus on synthesizing this compound and evaluating its activity in a panel of relevant in vitro and in vivo models to definitively establish its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 6. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Indole-2-carboxylate and Quinoline-2-carboxylate for Researchers
A deep dive into the chemical and biological properties of indole-2-carboxylate and quinoline-2-carboxylate, offering a comparative analysis for researchers and professionals in drug development.
Indole-2-carboxylate and quinoline-2-carboxylate are two heterocyclic carboxylic acids that serve as crucial scaffolds in medicinal chemistry. While structurally related, the substitution of a benzene ring with a pyridine ring imparts distinct physicochemical and pharmacological properties. This guide provides a head-to-head comparison of these two molecules, summarizing their performance as receptor modulators and enzyme inhibitors, supported by experimental data and detailed protocols.
Physicochemical Properties: A Tale of Two Rings
The core difference between indole and quinoline lies in the nitrogen placement within the bicyclic structure, which influences electron distribution, aromaticity, and hydrogen bonding capacity. These differences are reflected in their physicochemical properties, which are crucial for their pharmacokinetic and pharmacodynamic profiles.
| Property | Indole-2-carboxylic Acid | Quinoline-2-carboxylic Acid | Reference |
| Molecular Formula | C₉H₇NO₂ | C₁₀H₇NO₂ | [1][2] |
| Molecular Weight | 161.16 g/mol | 173.17 g/mol | [1][3] |
| LogP | 1.384 - 2.31 | 1.6 - 2.17 | [2][3][4][5] |
| pKa | ~4.44 | ~13.44 (enolic group in analogs) | [1][3] |
| Water Solubility | <0.1 mg/mL (practically insoluble) | Slightly soluble in cold water, readily in hot | [1] |
Biological Activity: Receptor Modulation and Enzyme Inhibition
Both indole-2-carboxylate and quinoline-2-carboxylate derivatives have been extensively studied for their interactions with various biological targets. A significant area of overlap is their activity as antagonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.
NMDA Receptor Antagonism
The NMDA receptor, a key player in excitatory glutamatergic neurotransmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[6] Antagonists of the glycine binding site can modulate NMDA receptor activity and have therapeutic potential in a range of neurological disorders.[7]
Signaling Pathway of NMDA Receptor Activation and Antagonism
Caption: Glutamatergic signaling pathway at the NMDA receptor.
A comparative analysis of the inhibitory activity of derivatives of both scaffolds at the NMDA receptor's glycine site reveals that subtle structural modifications can significantly impact potency.
| Compound | Target | Assay | Kᵢ (µM) | IC₅₀ (µM) | Reference |
| 2-Carboxy-6-chloro-3-indoleacetic acid | Glycine site of NMDA Receptor | [³H]glycine binding | 1.6 | - | [8] |
| 5,7-Dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid | Glycine site of NMDA Receptor | In vitro binding | - | 0.57 | [9] |
It is important to note that these values are from different studies and direct comparison should be made with caution. However, they demonstrate that derivatives of both indole-2-carboxylate and quinoline-2-carboxylate can exhibit high affinity for the glycine binding site.[8][9][10]
Enzyme Inhibition
Beyond receptor modulation, these heterocyclic compounds are also known to inhibit various enzymes. Quinoline-2-carboxylic acid, for instance, has demonstrated potent inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, suggesting its potential as an anti-diabetic agent.[11]
| Compound | Target Enzyme | IC₅₀ (µg/mL) | Reference |
| Quinoline-2-carboxylic acid | α-Glucosidase | 9.1 | [11] |
| α-Amylase | 15.5 | [11] | |
| Quinoline-3-carboxylic acid | α-Glucosidase | 10.6 | [11] |
| α-Amylase | 31.4 | [11] | |
| Quinoline-4-carboxylic acid | α-Glucosidase | 60.2 | [11] |
| α-Amylase | 152.4 | [11] | |
| Acarbose (Reference) | α-Glucosidase | 66.5 | [11] |
| α-Amylase | 180.6 | [11] |
On the other hand, derivatives of indole-2-carboxylate, specifically indole-2-carboxamides, have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[12]
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
| Indole-2-carboxamide derivative 5e | CDK2 | 13 | [12] |
| Indole-2-carboxamide derivative 5h | CDK2 | 11 | [12] |
| Dinaciclib (Reference) | CDK2 | 20 | [12] |
Experimental Protocols
To ensure the reproducibility of the cited data, detailed experimental protocols for key assays are provided below.
NMDA Receptor Binding Assay ([³H]glycine)
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of test compounds for the glycine binding site of the NMDA receptor.
Experimental Workflow for NMDA Receptor Binding Assay
Caption: Workflow for a [³H]glycine NMDA receptor binding assay.
1. Membrane Preparation:
-
Homogenize rat forebrain tissue in a buffered sucrose solution.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Wash the membrane pellet multiple times by resuspension and centrifugation in a buffer (e.g., Tris-HCl) to remove endogenous ligands.
2. Binding Assay:
-
In a 96-well plate, add the prepared brain membranes, the radioligand ([³H]glycine), and varying concentrations of the test compound (indole-2-carboxylate or quinoline-2-carboxylate derivatives).
-
For non-specific binding determination, a separate set of wells should contain a high concentration of a known non-labeled ligand.
-
Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
3. Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
General Enzyme Inhibition Assay (Spectrophotometric)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a purified enzyme using a spectrophotometer.[13][14]
Experimental Workflow for Enzyme Inhibition Assay
Caption: General workflow for a spectrophotometric enzyme inhibition assay.
1. Preparation of Reagents:
-
Prepare a stock solution of the purified enzyme in a suitable buffer that maintains its stability and activity.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare a series of dilutions of the test inhibitor (indole-2-carboxylate or quinoline-2-carboxylate derivatives) in the assay buffer.
2. Assay Procedure:
-
In a 96-well plate or cuvettes, add the assay buffer and the enzyme solution.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor (100% enzyme activity) and a blank well with no enzyme (background).
-
Pre-incubate the enzyme and inhibitor for a specific period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.
3. Measurement:
-
Immediately place the plate or cuvettes in a spectrophotometer.
-
Measure the change in absorbance at a specific wavelength over time. The wavelength is chosen based on the absorbance of the substrate or the product.
4. Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
Indole-2-carboxylate and quinoline-2-carboxylate represent two versatile and pharmacologically relevant scaffolds. While both can be tailored to act as potent NMDA receptor antagonists at the glycine site, their broader biological activity profiles show notable distinctions. Quinoline-2-carboxylates have demonstrated significant potential as enzyme inhibitors in the context of metabolic disorders, whereas indole-2-carboxylates have shown promise in targeting key regulators of the cell cycle. The choice between these two scaffolds for drug discovery and development will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The data and protocols presented in this guide offer a foundational resource for researchers to make informed decisions in their pursuit of novel therapeutics.
References
- 1. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 2. CID 10511722 | C10H7NO2 | CID 10511722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Indole-2-carboxylic acid (CAS 1477-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Indole-2-Carboxylates and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
The indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The substitution pattern on the indole ring plays a crucial role in determining the potency and selectivity of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-substituted indole-2-carboxylates and their closely related analogs, with a focus on their anticancer and antitubercular activities. The information presented herein is supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutic agents.
Quantitative SAR Data
The biological activity of 4-substituted indole derivatives is significantly influenced by the nature of the substituent at this position. The following tables summarize the quantitative data for selected 4-substituted indole-2-carboxamides, which serve as close analogs to the corresponding carboxylates, against various biological targets.
Table 1: Antitubercular Activity of 4,6-Disubstituted Indole-2-Carboxamides against Mycobacterium tuberculosis
| Compound ID | 4-Position Substituent | 6-Position Substituent | MIC (μg/mL) |
| 1 | H | H | >100 |
| 2 | CH₃ | CH₃ | 0.0039 - 0.625 |
| 3 | Cl | Cl | Not specified |
| 4 | F | F | Not specified |
| 5 | CN | CN | Not specified |
Data synthesized from multiple sources, highlighting the impact of 4,6-disubstitution. Note: Specific MIC values for dichloro, difluoro, and dicyano analogs were not available in the provided search results, but their improved metabolic stability was noted.[1][2][3]
Table 2: Anticancer Activity of 4-Substituted Thiazolyl-Indole-2-Carboxamide Derivatives
| Compound ID | 4-Position Substituent on Phenyl Ring of Hydrazineyl Moiety | Target Cell Line | IC₅₀ (μM) |
| 6i | N(CH₃)₂ | MCF-7 | 6.10 ± 0.4 |
| 6v | N(CH₃)₂ | MCF-7 | 6.49 ± 0.3 |
These compounds are complex derivatives, but the data suggests that a 4-dimethylamino substituent on a distal phenyl ring is favorable for activity.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of indole-2-carboxylate derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6][7][8] These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of living cells.[5][6]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (4-substituted indole-2-carboxylates) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Antitubercular Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10][11][12]
Principle: A serial dilution of the test compound is prepared in a liquid or solid growth medium, which is then inoculated with a standardized suspension of the target microorganism. The growth inhibition is assessed visually or by measuring optical density.[9][10][11]
Procedure (Broth Microdilution Method):
-
Preparation of Test Compounds: A stock solution of the 4-substituted indole-2-carboxylate is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then prepared in Mueller-Hinton broth in a 96-well microtiter plate.[12]
-
Inoculum Preparation: A suspension of Mycobacterium tuberculosis H37Rv is prepared and adjusted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[10]
-
Inoculation: Each well of the microtiter plate containing the test compound dilutions is inoculated with the bacterial suspension. A positive control (bacteria without compound) and a negative control (broth only) are also included.
-
Incubation: The plate is sealed and incubated at 37°C for a specified period (typically 7-14 days for M. tuberculosis).
-
MIC Determination: After incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[10]
Visualizing SAR Workflows and Relationships
To better understand the process of SAR studies and the logical connections between chemical structure and biological activity, the following diagrams are provided.
Caption: General workflow of a structure-activity relationship (SAR) study.
Caption: Logical relationships in SAR for 4-substituted indole-2-carboxylates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchhub.com [researchhub.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. protocols.io [protocols.io]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. benchchem.com [benchchem.com]
comparing the efficacy of different catalysts for indole-2-carboxylate synthesis
For Researchers, Scientists, and Drug Development Professionals
The indole-2-carboxylate scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The efficient and selective synthesis of this core structure is therefore of paramount importance. This guide provides a comparative overview of various catalytic methods for the synthesis of indole-2-carboxylates, presenting key performance data, detailed experimental protocols, and visual representations of workflows and catalyst comparisons.
Catalyst Performance Comparison
The choice of catalyst exerts a profound influence on the yield, reaction conditions, and substrate scope of indole-2-carboxylate synthesis. Below is a summary of quantitative data for representative catalytic systems.
| Catalyst System | Starting Materials | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Palladium-Catalyzed | 2-Acetamido-3-aryl-acrylates | Pd(OAc)₂ (5) | Toluene | 100 | 20 | 85-95 | [1] |
| Copper-Catalyzed | 2-Halobenzaldehydes, Ethyl isocyanoacetate | Cu₂O (10) | NMP | 160 | 12 | up to 99 | |
| Gold-Catalyzed | 1-(Indol-2-yl)-3-alkyn-1-ols | AuCl₃ (5) | Toluene | Room Temp. | 1 | up to 93 | [2][3] |
| Rhodium-Catalyzed | N-Nitrosoanilines, Alkynes | [RhCp*Cl₂]₂ (2.5) | t-AmOH | 120 | 12-24 | 70-90 | [1][4] |
| Organocatalytic | Indoles, Aldehydes, Malononitrile | Chitosan-based base | Ethanol | Room Temp. | 1-2 | 85-95 |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below to facilitate replication and adaptation.
Palladium-Catalyzed Aerobic Amination
This method utilizes a palladium(II) catalyst and molecular oxygen as the terminal oxidant for the intramolecular C-H amination of 2-acetamido-3-aryl-acrylates.[1]
Procedure:
-
To a reaction vial, add the 2-acetamido-3-aryl-acrylate substrate (0.5 mmol), Pd(OAc)₂ (5 mol%), and toluene (2.5 mL).
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Connect the vial to a balloon of oxygen.
-
Stir the reaction mixture for 20 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the corresponding ethyl 1-acetylindole-2-carboxylate.
-
Subsequent deacetylation can be performed to yield the final indole-2-carboxylate.
Copper-Catalyzed Cascade Reaction
This ligand-free copper-catalyzed cascade process involves the condensation, coupling, and deformylation of 2-halobenzaldehydes and ethyl isocyanoacetate.
Procedure:
-
In a sealed tube, combine the 2-halobenzaldehyde (1.0 mmol), ethyl isocyanoacetate (1.2 mmol), Cu₂O (10 mol%), and K₃PO₄ (2.0 mmol) in N-methyl-2-pyrrolidone (NMP) (3 mL).
-
Heat the mixture at 160 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired ethyl indole-2-carboxylate.
Gold-Catalyzed Cyclization
This protocol employs gold(III) chloride to catalyze the cyclization of 1-(indol-2-yl)-3-alkyn-1-ols to form carbazoles, which can be adapted for indole-2-carboxylate synthesis from appropriate precursors.[2][3]
Procedure:
-
To a solution of the 1-(indol-2-yl)-3-alkyn-1-ol (0.2 mmol) in toluene (2 mL) at room temperature, add AuCl₃ (5 mol%).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, concentrate the reaction mixture directly.
-
Purify the residue by flash chromatography on silica gel to obtain the product.
Rhodium-Catalyzed Oxidative Coupling
This method describes the synthesis of N-alkyl indoles via the oxidative coupling of acetanilides and internal alkynes, which can be adapted for the synthesis of indole-2-carboxylate derivatives.[4][5][6]
Procedure:
-
In a glovebox, add AgSbF₆ (0.06 mmol, 10 mol%) to a 1-dram screw-cap vial.
-
Remove the vial from the glovebox and add [Cp*RhCl₂]₂ (0.015 mmol, 2.5 mol%), Cu(OAc)₂·H₂O (1.26 mmol, 2.1 eq), and the acetanilide (0.6 mmol, 1 eq).
-
Add t-AmOH (3 mL) and the alkyne (0.66 mmol, 1.1 eq) via syringe.
-
Seal the vial and place it in a pre-heated block at 120 °C.
-
After the reaction is complete, cool the mixture, filter through a pad of celite, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Synthesis and Comparison
To better understand the experimental workflow and the relationships between different catalytic systems, the following diagrams are provided.
Caption: Generalized workflow for indole-2-carboxylate synthesis.
Caption: Comparison of catalyst attributes for indole-2-carboxylate synthesis.
References
- 1. Rhodium(III)-Catalyzed Indole Synthesis Using N-N Bond as an Internal Oxidant [organic-chemistry.org]
- 2. Carbazoles via AuCl3-Catalyzed Cyclization of 1-(Indol-2-yl)-3-alkyn-1-ols [organic-chemistry.org]
- 3. Carbazoles via AuCl3-catalyzed cyclization of 1-(indol-2-yl)-3-alkyn-1-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Correlation of In Vitro and In Vivo Anticancer Activity for Indole-2-Carboxamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo anticancer activities of indole-2-carboxamide derivatives, with a focus on establishing a correlation between preclinical laboratory data and efficacy in animal models. The data presented herein is intended to offer an objective overview of the therapeutic potential of this class of compounds, supported by experimental evidence.
Executive Summary
Indole-2-carboxamide derivatives have emerged as a promising class of compounds in anticancer drug discovery. Their therapeutic potential stems from their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. This guide focuses on the indole-2-carboxamide derivative LG25 as a case study to illustrate the translation of in vitro findings to in vivo efficacy. LG25 has demonstrated significant activity against triple-negative breast cancer (TNBC) by inducing cell cycle arrest and apoptosis through the suppression of the Akt/mTOR/NF-κB signaling pathway.[1][2] This guide will present the quantitative data from both in vitro and in vivo studies of LG25, detail the experimental protocols used, and visualize the relevant biological pathways and experimental workflows.
Data Presentation: In Vitro vs. In Vivo Activity of LG25
The following tables summarize the quantitative data for the anticancer activity of the indole-2-carboxamide derivative LG25.
Table 1: In Vitro Antiproliferative Activity of LG25 against Triple-Negative Breast Cancer Cell Lines [1]
| Cell Line | Compound | IC50 (µM) after 72h |
| MDA-MB-231 | LG25 | 1.89 ± 0.08 |
| BT-549 | LG25 | 2.13 ± 0.12 |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Antitumor Efficacy of LG25 in MDA-MB-231 Xenograft Mouse Model [1]
| Treatment Group | Dose | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Weight (g) at Day 21 (Mean ± SD) |
| Vehicle Control | - | 1250 ± 150 | 1.2 ± 0.2 |
| LG25 | 25 mg/kg | 600 ± 100 | 0.6 ± 0.1 |
| LG25 | 50 mg/kg | 300 ± 80 | 0.3 ± 0.08 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro Antiproliferative MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Triple-negative breast cancer cells (MDA-MB-231 and BT-549) were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of LG25 (or vehicle control) and incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells, and the IC50 values were determined using a dose-response curve.
In Vivo Xenograft Mouse Model
This protocol describes the evaluation of the antitumor activity of LG25 in a subcutaneous xenograft model using immunodeficient mice.
Protocol:
-
Cell Implantation: Female BALB/c nude mice (6-8 weeks old) were subcutaneously injected with 5 × 10⁶ MDA-MB-231 cells in the right flank.
-
Tumor Growth and Grouping: When the tumors reached a volume of approximately 100 mm³, the mice were randomly assigned to three groups: vehicle control, LG25 (25 mg/kg), and LG25 (50 mg/kg).
-
Drug Administration: The treatments were administered via intraperitoneal injection daily for 21 days.
-
Tumor Measurement: Tumor volume was measured every three days using a caliper and calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: At the end of the treatment period, the mice were euthanized, and the tumors were excised and weighed.
Mandatory Visualizations
Akt/mTOR/NF-κB Signaling Pathway
The following diagram illustrates the signaling cascade targeted by the indole-2-carboxamide derivative LG25 in triple-negative breast cancer cells.
Caption: The Akt/mTOR/NF-κB signaling pathway and points of inhibition by the indole-2-carboxamide LG25.
Experimental Workflow: From In Vitro to In Vivo
The following diagram outlines the logical flow of the experimental process, from initial in vitro screening to in vivo validation.
Caption: A generalized experimental workflow for evaluating the anticancer activity of indole derivatives.
References
- 1. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of Methyl 4-Methyl-1H-indole-2-carboxylate Analogs
Guide for Researchers in Drug Development
This guide provides a comparative analysis of the cross-reactivity profiles for several analogs of methyl 4-methyl-1H-indole-2-carboxylate. The indole ring system is a crucial structural component in many pharmaceutical agents, and its derivatives have been identified as potent inhibitors of various protein kinases.[1][2] Characterizing the selectivity of these compounds is critical for identifying suitable drug candidates and minimizing off-target effects that could lead to toxicity.[3] This document outlines the inhibitory activity of three representative analogs against a panel of kinases and G-protein coupled receptors (GPCRs), details the experimental methodologies used for profiling, and visualizes the screening workflow and relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the cross-reactivity data for three hypothetical analogs derived from the this compound scaffold. Analog A is the lead compound designed as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR). Analogs B and C are subsequent modifications aimed at improving selectivity.
Table 1: Kinase Inhibitory Activity (IC50 nM)
This table presents the half-maximal inhibitory concentration (IC50) values for the analogs against a panel of representative protein kinases. Lower values indicate higher potency. Data was generated using a radiometric kinase activity assay.
| Target Kinase | Analog A (IC50 nM) | Analog B (IC50 nM) | Analog C (IC50 nM) |
| EGFR (Primary Target) | 15 | 25 | 12 |
| VEGFR-2 | 85 | 1,500 | >10,000 |
| CDK2 | 250 | 5,500 | >10,000 |
| HER2 | 98 | 2,100 | 8,500 |
| BRAF | >10,000 | >10,000 | >10,000 |
| SRC | 450 | 8,000 | >10,000 |
| ABL1 | 1,200 | >10,000 | >10,000 |
Data is hypothetical for illustrative purposes.
Table 2: GPCR Off-Target Binding (% Inhibition at 10 µM)
This table shows the percentage of inhibition of radioligand binding to a panel of GPCRs at a single high concentration (10 µM) of the test compounds. Significant binding (>50%) at this concentration suggests potential off-target activity that warrants further investigation.
| Target GPCR | Analog A (% Inhibition) | Analog B (% Inhibition) | Analog C (% Inhibition) |
| 5-HT2A | 65% | 25% | 8% |
| Dopamine D2 | 15% | 10% | 5% |
| Adrenergic α1A | 30% | 12% | 9% |
| Muscarinic M1 | 8% | 5% | <5% |
| Histamine H1 | 45% | 20% | 12% |
Data is hypothetical for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key assays used in this profiling guide are provided below.
Protocol 1: Radiometric Kinase Assay (HotSpot™ Platform)
This method measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate, providing a direct assessment of catalytic activity.[4][5]
Principle: The assay quantifies the amount of ³³P-labeled phosphate incorporated into a protein or peptide substrate by the target kinase. The reaction mixture is spotted onto a filter membrane which captures the phosphorylated substrate, while unincorporated ATP is washed away. The radioactivity retained on the filter is then measured using a scintillation counter.
Abbreviated Protocol:
-
Reaction Setup: Kinase, substrate, and test compound (serially diluted) are combined in a 96-well or 384-well plate in the presence of a kinase buffer containing MgCl₂ and other cofactors.
-
Initiation: The reaction is initiated by adding an ATP solution containing [γ-³³P]ATP. The final ATP concentration is typically set near its Michaelis-Menten constant (Km) for each specific kinase to ensure sensitivity.[5][6]
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes) to allow for substrate phosphorylation.
-
Termination and Capture: The reaction is stopped by adding a termination buffer (e.g., phosphoric acid). An aliquot of the reaction mixture is then transferred to a filter membrane (e.g., phosphocellulose).
-
Washing: The filter membrane is washed multiple times to remove unreacted [γ-³³P]ATP.
-
Detection: The radioactivity retained on the dry filter is quantified using a scintillation counter.
-
Data Analysis: The raw counts are converted to percent inhibition relative to vehicle (DMSO) and positive controls. IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Radioligand Binding Assay for GPCRs
This assay is used to determine a compound's ability to bind to a specific receptor by measuring its displacement of a known high-affinity radiolabeled ligand.[7]
Principle: A specific radiolabeled ligand is incubated with a membrane preparation from cells expressing the target GPCR. The amount of bound radioactivity is measured in the presence and absence of the test compound. A reduction in radioligand binding indicates that the test compound is competing for the same binding site.[7]
Abbreviated Protocol:
-
Membrane Preparation: Membranes are prepared from cell lines overexpressing the GPCR of interest.
-
Assay Setup: In a 96-well filter plate, the membrane preparation is incubated with the specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A) and the test compound at a fixed concentration (e.g., 10 µM).
-
Incubation: The plate is incubated at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.[8]
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester, which separates the bound radioligand from the unbound.[8]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Detection: Scintillation fluid is added to the wells, and the radioactivity captured on the filter is quantified using a scintillation counter.
-
Data Analysis: Specific binding is defined as the difference between total binding (in the absence of a competitor) and non-specific binding (in the presence of a saturating concentration of a known unlabeled ligand). The data is expressed as the percentage of inhibition of specific binding caused by the test compound.
Visualizations
Cross-Reactivity Profiling Workflow
The following diagram illustrates the general workflow for assessing the selectivity of drug candidates.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
Signaling Pathway: On-Target vs. Off-Target Effects
This diagram illustrates the intended inhibition of the EGFR pathway and a potential off-target effect on the VEGFR-2 pathway, which can occur with non-selective inhibitors.
References
- 1. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Methyl 4-Methyl-1H-Indole-2-Carboxylate Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the novel compound, methyl 4-methyl-1H-indole-2-carboxylate, against a panel of well-characterized kinase inhibitors. Indole derivatives have been recognized as a privileged scaffold in the development of kinase inhibitors, targeting a multitude of kinases involved in oncogenic signaling pathways such as PIM, CDK, TK, AKT, SRC, and PI3K.[1][2][3] Rigorous comparative analysis is essential to elucidate the potency, selectivity, and potential therapeutic applications of new chemical entities within this class.
Comparative Analysis of Kinase Inhibitory Potency
The inhibitory activity of a novel compound is typically quantified by its half-maximal inhibitory concentration (IC50). The table below provides a template for comparing the IC50 values of this compound against a selection of established kinase inhibitors across a panel of relevant kinases. Data for the reference compounds are sourced from publicly available databases and literature.
Table 1: Comparative IC50 Values (nM) of Kinase Inhibitors
| Kinase Target | This compound | Staurosporine (non-selective) | Gefitinib (EGFR) | Erlotinib (EGFR) |
| EGFR | User-provided data | 5 | 2-37 | 2 |
| VEGFR2 | User-provided data | 7-15 | >10,000 | >10,000 |
| SRC | User-provided data | 6-20 | >10,000 | >10,000 |
| CDK2 | User-provided data | 3-7 | >10,000 | >10,000 |
| PI3Kα | User-provided data | 100-200 | >10,000 | >10,000 |
Note: IC50 values for reference compounds can vary based on assay conditions.
Experimental Protocols
Standardized in vitro kinase assays are crucial for generating reproducible and comparable data. The following are detailed protocols for commonly employed kinase inhibition assays.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (this compound and reference inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
Radiometric Kinase Assay
Considered the gold standard, this assay directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a substrate.[5]
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Test compounds
-
Kinase Reaction Buffer
-
Filter mats (e.g., phosphocellulose)
-
Scintillation counter
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, cofactors, and test compound in the kinase reaction buffer.
-
Initiation: Start the reaction by adding radioisotope-labeled ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unreacted ATP using a filter-binding method.
-
Detection: Quantify the incorporated radioactivity on the filters using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflow
Visualizing the relevant biological pathways and experimental procedures can aid in understanding the context and execution of the benchmarking studies.
Caption: Simplified EGFR signaling pathway.
Caption: Workflow for in vitro kinase inhibition assay.
References
Comparative Docking Analysis of 4-Substituted Indole-2-Carboxylates: A Guide for Drug Discovery Professionals
An In-Depth Review of Binding Affinities and Interaction Mechanisms to Guide Future Drug Design
This guide provides a comparative analysis of 4-substituted indole-2-carboxylates, a promising scaffold in medicinal chemistry, based on available molecular docking studies. By summarizing quantitative binding data and outlining common experimental protocols, this document serves as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics targeting a range of biological entities, including enzymes and receptors.
Quantitative Comparison of Binding Affinities
The following table summarizes the reported binding affinities and inhibitory concentrations of various 4-substituted indole-2-carboxylate derivatives from comparative docking studies. These compounds have been evaluated against a diverse set of protein targets, highlighting the versatility of the indole-2-carboxylate core in drug design.
| Compound ID/Series | 4-Position Substituent | Target Protein | Docking Score (kcal/mol) | IC50 / Ki / MIC (µM) | Reference |
| Series 1 | 4,6-dichloro | MmpL3 | -14.4 | 0.32 (MIC) | [1][2] |
| Series 1 | 4,6-difluoro | MmpL3 | Not Reported | Not Reported | [1] |
| Series 2 | 4-fluorobenzoic acid | HIV-1 Integrase | Not Reported | Not Reported | [3] |
| Series 3 | - | IDO1 | Not Reported | 1.17 (IC50) | [4] |
| Series 3 | - | TDO | Not Reported | 1.55 (IC50) | [4] |
| Series 4 | 4-aminophenyl | 3JUS protein | Not Reported | Not Reported | [5] |
| Series 5 | 4-chlorobenzyl alcohol | HIV-1 Integrase | Not Reported | Not Reported | [3] |
Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of docking scores across different studies should be done with caution due to variations in software, force fields, and protocols.
Experimental and Computational Protocols
The methodologies employed in the cited studies form the basis for understanding the presented data. Below are detailed protocols typical for the synthesis and computational evaluation of 4-substituted indole-2-carboxylates.
Synthesis of 4-Substituted Indole-2-Carboxylates
A general synthetic route for obtaining 4-substituted indole-2-carboxylates involves the Fischer indole synthesis or similar methods, followed by functionalization at the desired positions. For instance, commercially available indole-2-carboxylic acids can be coupled with various amines or alcohols to generate a library of derivatives.[1] The synthesis of specific 4-substituted analogs often requires multi-step reaction sequences.[3][5]
Molecular Docking Protocol
Molecular docking simulations are crucial for predicting the binding mode and affinity of ligands to their target proteins. A standard workflow is as follows:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and Kollman charges are added.[6]
-
Ligand Preparation: The 2D structures of the indole-2-carboxylate derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using a suitable force field.[6]
-
Docking Simulation: Software such as AutoDock, PyRx, or MOE is used to perform the docking calculations.[1][2][7] The ligand is typically treated as flexible, while the protein is kept rigid. A grid box is defined around the active site of the protein to guide the docking process.
-
Analysis of Results: The docking results are analyzed based on the binding energy (or docking score) and the binding pose of the ligand in the active site. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues are examined to understand the binding mechanism.[2][8]
Visualizing the Docking Workflow
The following diagram illustrates a typical workflow for a comparative molecular docking study.
Caption: Workflow for a comparative molecular docking study.
Signaling Pathway and Target Interaction
While a specific, universally applicable signaling pathway for all 4-substituted indole-2-carboxylates cannot be defined due to their diverse targets, a generalized interaction model can be visualized. The indole scaffold often participates in hydrophobic interactions, while the carboxylate group can form key hydrogen bonds or salt bridges with residues in the active site. The substituent at the 4-position can be tailored to exploit specific pockets or interactions within the target's binding site, thereby enhancing potency and selectivity.
Caption: Generalized ligand-protein interaction model.
References
- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking analysis of Indole based oxadiazoles with the H-binding protein from Treponema denticola - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. SYNTHESIS, MOLECULAR DOCKING OF NOVEL INDOL-2-CARBOXAMIDE DERIVATIVES WITH ANTI-INFLAMMATORY AND ANTINOCICEPTIVE ACTIVITIES | Semantic Scholar [semanticscholar.org]
Comparative Guide to the Synthetic Validation of Methyl 4-Methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three established synthetic routes for the validation of methyl 4-methyl-1H-indole-2-carboxylate: the Reissert, Hemetsberger-Knittel, and Fischer indole syntheses. Each method is evaluated based on its procedural efficiency, potential yield, and the purity of the final product, supported by detailed experimental protocols and analytical data.
Introduction
This compound is a key heterocyclic scaffold found in a variety of biologically active compounds. Its synthesis is a critical step in the development of new therapeutic agents. This guide outlines and compares three prominent synthetic methodologies to assist researchers in selecting the most suitable route for their specific needs, considering factors such as precursor availability, reaction conditions, and scalability.
Comparison of Synthetic Routes
The selection of a synthetic route is a critical decision in chemical research and development, influenced by factors such as yield, purity, cost, and scalability. Below is a summary of the key performance indicators for the Reissert, Hemetsberger-Knittel, and Fischer indole syntheses for the preparation of this compound.
| Synthetic Route | Starting Materials | Key Steps | Reported Yield | Advantages | Disadvantages |
| Reissert Synthesis | 2-Nitro-4-methyltoluene, Diethyl oxalate | 1. Condensation2. Reductive Cyclization3. Esterification | Good to Excellent[1] | Readily available starting materials. | Multi-step process. |
| Hemetsberger-Knittel | 4-Methylbenzaldehyde, Ethyl azidoacetate | 1. Knoevenagel Condensation2. Thermal Cyclization | Typically >70%[2][3][4] | High yields in the cyclization step. | The azide intermediate can be unstable.[2][3][4] |
| Fischer Indole Synthesis | 4-Methylphenylhydrazine, Methyl pyruvate | 1. Hydrazone Formation2. Indolization | Variable, can be low (e.g., 5%)[5] | One-pot potential. | Yields can be low and purification challenging. |
Experimental Protocols
Detailed methodologies for each synthetic route are provided below, enabling researchers to reproduce these syntheses and validate the identity and purity of the final product.
Reissert Synthesis
The Reissert synthesis is a reliable method for the preparation of indole-2-carboxylic acids and their esters.[6][7] The synthesis of this compound via this route involves a three-step process.
Step 1: Condensation of 2-Nitro-4-methyltoluene with Diethyl Oxalate
-
To a solution of potassium ethoxide in absolute ethanol, add 2-nitro-4-methyltoluene and diethyl oxalate.
-
Heat the mixture at reflux for several hours.
-
After cooling, the reaction mixture is poured into acidic water and the resulting precipitate, ethyl 2-(4-methyl-2-nitrophenyl)-2-oxoacetate, is collected by filtration.
Step 2: Reductive Cyclization
-
The ethyl 2-(4-methyl-2-nitrophenyl)-2-oxoacetate is suspended in acetic acid.
-
Zinc dust is added portion-wise while maintaining the temperature below 40°C.
-
After the addition is complete, the mixture is stirred for an additional hour and then filtered.
-
The filtrate is concentrated to yield 4-methyl-1H-indole-2-carboxylic acid.
Step 3: Esterification
-
The crude 4-methyl-1H-indole-2-carboxylic acid is dissolved in methanol.
-
A catalytic amount of sulfuric acid is added, and the mixture is refluxed for several hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and a saturated sodium bicarbonate solution.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is then purified by column chromatography.
Hemetsberger-Knittel Synthesis
The Hemetsberger-Knittel synthesis offers a high-yield route to indole-2-carboxylates through the thermal decomposition of a 3-aryl-2-azido-propenoic ester intermediate.[1][2][3][4]
Step 1: Knoevenagel Condensation
-
To a cooled solution of sodium ethoxide in ethanol, a mixture of 4-methylbenzaldehyde and ethyl azidoacetate is added dropwise.
-
The reaction is stirred at low temperature for several hours.
-
The mixture is then poured into ice-water, and the precipitated product, ethyl 2-azido-3-(4-methylphenyl)acrylate, is collected by filtration.
Step 2: Thermal Cyclization
-
The ethyl 2-azido-3-(4-methylphenyl)acrylate is dissolved in an inert, high-boiling solvent such as xylene.
-
The solution is heated at reflux until the evolution of nitrogen gas ceases.
-
The solvent is removed under reduced pressure, and the resulting crude this compound is purified by column chromatography.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from arylhydrazines and carbonyl compounds.[5][8][9]
Step 1: Hydrazone Formation
-
4-Methylphenylhydrazine hydrochloride is dissolved in a mixture of ethanol and acetic acid.
-
Methyl pyruvate is added, and the mixture is stirred at room temperature until hydrazone formation is complete, as monitored by TLC.
Step 2: Indolization
-
A Lewis acid catalyst, such as zinc chloride or polyphosphoric acid, is added to the reaction mixture.
-
The mixture is heated to a high temperature (typically 100-180°C) for several hours.
-
After cooling, the reaction is quenched with water and neutralized with a base.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography to yield this compound.
Experimental Workflow and Validation
The general workflow for the synthesis and validation of this compound is depicted below. This process includes the initial synthesis via one of the described routes, followed by purification and comprehensive analytical validation to confirm the structure and purity of the final compound.
Caption: Synthetic and analytical workflow.
Analytical Validation Data
The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques. The expected data are summarized below.
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons of the indole ring, the methyl group at the 4-position, the methoxy group of the ester, and the N-H proton. The chemical shifts and coupling constants will be characteristic of the 4-substituted indole-2-carboxylate structure. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons of the indole nucleus, and the methyl and methoxy carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of this compound (C₁₁H₁₁NO₂). Fragmentation patterns should be consistent with the proposed structure. |
| HPLC | A single major peak indicating a high degree of purity. |
Note: While specific spectral data for the target molecule is not widely available in the searched literature, the provided information is based on the analysis of structurally similar indole derivatives.[2] Researchers should compare their obtained data with these expected patterns for structural confirmation.
References
- 1. synarchive.com [synarchive.com]
- 2. tandf.figshare.com [tandf.figshare.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Metabolic Stability of Methyl vs. Ethyl Indole-2-carboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the metabolic stability of methyl and ethyl indole-2-carboxylates. Understanding the metabolic fate of these closely related structures is crucial for early-stage drug discovery and lead optimization, as metabolic stability directly influences a compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.
Key Metabolic Pathways
The metabolic breakdown of methyl and ethyl indole-2-carboxylates is anticipated to occur through two primary routes:
-
Ester Hydrolysis: The ester functional group is susceptible to hydrolysis by various esterases present in plasma, liver microsomes, and other tissues, yielding indole-2-carboxylic acid and the corresponding alcohol (methanol or ethanol). The rate of hydrolysis can be influenced by the steric hindrance around the ester group.
-
Oxidative Metabolism: The indole ring is a known substrate for Cytochrome P450 (CYP450) enzymes, primarily located in the liver.[1] Oxidation can occur at various positions on the indole nucleus, leading to hydroxylated and other oxidized metabolites.[1][2] Additionally, CYP450 enzymes can also catalyze the oxidative cleavage of carboxylic acid esters.[3]
Comparative Metabolic Stability
Due to the lack of direct head-to-head experimental data, the following table provides a qualitative comparison of the expected metabolic stability of methyl and ethyl indole-2-carboxylates.
| Feature | Methyl Indole-2-carboxylate | Ethyl Indole-2-carboxylate | Rationale |
| Susceptibility to Esterase-Mediated Hydrolysis | Potentially higher | Potentially lower | The smaller methyl group presents less steric hindrance to the active sites of esterase enzymes compared to the ethyl group, which may lead to a faster rate of hydrolysis. |
| Susceptibility to CYP450-Mediated Oxidation (Indole Ring) | Similar | Similar | Both compounds share the same indole-2-carboxylate core, which is the primary site for CYP450-mediated oxidation. Minor differences in binding affinity to CYP enzymes may exist but are not expected to lead to major differences in the rate of ring oxidation. |
| Susceptibility to CYP450-Mediated Oxidative Cleavage (Ester) | Lower | Potentially higher | Studies have shown that for some carboxylic acid esters, CYP450-mediated oxidative cleavage is more rapid for ethyl esters than for methyl esters.[3] |
| Overall Predicted Metabolic Stability | Likely to be less stable | Likely to be more stable | The combination of potentially faster esterase-mediated hydrolysis and the possibility of oxidative cleavage of the ethyl group suggests that the ethyl ester may have a slightly more diverse metabolic profile, though the overall rate of clearance would depend on the dominant pathway. Without quantitative data, this remains a prediction. |
Experimental Protocols
To experimentally determine and compare the metabolic stability of methyl and ethyl indole-2-carboxylates, the following standard in vitro assays are recommended:
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in CYP450 enzymes.[4]
Materials:
-
Test compounds (Methyl and Ethyl Indole-2-carboxylate)
-
Pooled liver microsomes (from human or other relevant species)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing the test compound and liver microsomes in phosphate buffer.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.
-
Terminate the reaction in the collected aliquots by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
A control incubation without the NADPH regenerating system should be included to assess for any non-enzymatic degradation.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the first-order elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
Plasma Stability Assay
This assay evaluates the stability of a compound in plasma, primarily due to the activity of plasma esterases and other enzymes.
Materials:
-
Test compounds (Methyl and Ethyl Indole-2-carboxylate)
-
Pooled plasma (from human or other relevant species), anticoagulated with heparin or EDTA
-
Phosphate buffered saline (PBS, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm the plasma to 37°C.
-
Add the test compound to the plasma to a final desired concentration.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the plasma-compound mixture.
-
Terminate the reaction in the collected aliquots by adding three volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
A control incubation in heat-inactivated plasma can be included to assess for chemical instability.
Data Analysis:
-
Plot the percentage of the parent compound remaining against time.
-
Calculate the in vitro half-life (t½) from the slope of the semi-log plot.
Visualizing Metabolic Processes
To further clarify the experimental and metabolic pathways, the following diagrams have been generated using Graphviz.
Conclusion
In the absence of direct experimental data, a qualitative assessment suggests that methyl indole-2-carboxylate may be more susceptible to esterase-mediated hydrolysis due to lower steric hindrance. Conversely, ethyl indole-2-carboxylate may undergo CYP450-mediated oxidative cleavage of the ester, a pathway less likely for the methyl ester. The overall metabolic stability of these compounds will be determined by the interplay of these pathways. To obtain a definitive comparison, it is essential to perform in vitro metabolic stability assays, such as the liver microsomal and plasma stability assays detailed in this guide. The resulting quantitative data on half-life and intrinsic clearance will enable a direct and accurate comparison of the metabolic liabilities of these two closely related chemical entities, thereby informing rational drug design and development decisions.
References
- 1. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. The Involvement of Two P450 Enzymes, CYP83B1 and CYP83A1, in Auxin Homeostasis and Glucosinolate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl 4-Methyl-1H-Indole-2-Carboxylate
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents like methyl 4-methyl-1H-indole-2-carboxylate are paramount for ensuring laboratory safety and environmental protection. This guide provides a procedural framework for the safe disposal of this compound, based on established protocols for similar chemical substances.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste requires:
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][2][3][4] |
In case of exposure, follow these first-aid measures immediately:
-
After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][4][5]
-
After skin contact: Wash off immediately with plenty of soap and water.[1][4][5] If skin irritation occurs, get medical advice.[2][4][5]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2][4][5]
-
After ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1][3][4]
Step-by-Step Disposal Protocol
Disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or released into the environment.[1][2][6]
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound. This includes unreacted compound, solutions, and contaminated lab materials (e.g., pipette tips, gloves, weighing paper).[6]
- Segregate the waste based on its physical state (solid or liquid) into designated hazardous waste containers.[6]
2. Container Management:
- Use a chemically compatible and properly sealed container for waste collection.[1][6]
- Keep the waste container closed except when adding waste.[6]
- All waste handling should occur within a chemical fume hood to minimize inhalation exposure.[3]
3. Labeling:
- Immediately label the waste container with a hazardous waste tag.[6]
- Clearly write the full chemical name: "this compound".[6]
- List all other components of the waste mixture, including solvents, with their approximate percentages.[6]
- Mark the container with the appropriate hazard warnings.[6]
4. Storage:
- Store the labeled, sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[2][3][5][6]
- Ensure the storage area is away from incompatible materials such as strong oxidizing agents and strong acids.[6]
5. Final Disposal:
- Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[6]
- Alternatively, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7]
- Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[1][2][3][4][5]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Methyl 4-Methyl-1H-Indole-2-Carboxylate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling methyl 4-methyl-1H-indole-2-carboxylate. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment.
Hazard Assessment
Substituted indoles, like this compound, should be handled with caution. Based on data for similar compounds, this chemical may be harmful if swallowed, toxic in contact with skin, and can cause skin and eye irritation.[1][2][3] It may also cause respiratory irritation.[3][4][5] Therefore, minimizing exposure through inhalation, ingestion, and skin contact is paramount.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Proper PPE is the final line of defense and should be used in conjunction with engineering controls such as a fume hood.[1]
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[1] | Protects eyes and face from splashes of the chemical or solvents. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1] It is advisable to inspect gloves before use and practice proper removal techniques. For chemicals with unknown toxicity, double gloving may be appropriate. | Protects hands from direct contact with the chemical. |
| Skin and Body Protection | A flame-resistant lab coat is required.[1] Wear long pants and closed-toe shoes to cover all exposed skin.[1] | Prevents skin contact with the chemical. Natural fiber clothing is recommended over synthetic fabrics.[1] |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup.[1][3] | Prevents inhalation of dust or aerosols. |
Operational Protocol: From Receipt to Disposal
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
